Technical Documentation Center

2-Benzyl-4-nitrophenol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Benzyl-4-nitrophenol
  • CAS: 753009-59-5

Core Science & Biosynthesis

Foundational

What is the chemical structure of 2-Benzyl-4-nitrophenol

An in-depth technical analysis of 2-Benzyl-4-nitrophenol requires a multidisciplinary approach, bridging physical chemistry, synthetic organic methodology, and pharmacological application. This whitepaper provides a comp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of 2-Benzyl-4-nitrophenol requires a multidisciplinary approach, bridging physical chemistry, synthetic organic methodology, and pharmacological application. This whitepaper provides a comprehensive guide to the structural dynamics, validated synthetic pathways, and drug development utility of this critical intermediate.

Chemical Identity and Structural Architecture

2-Benzyl-4-nitrophenol is a highly functionalized aromatic compound characterized by a phenol core substituted with a bulky benzyl group at the ortho position (C2) and a strongly electron-withdrawing nitro group at the para position (C4) [1, 2].

This specific topology creates a unique electronic environment. The electron-withdrawing nature of the nitro group via resonance significantly lowers the pKa of the phenolic hydroxyl compared to an unsubstituted phenol. Simultaneously, the benzyl group provides steric shielding and enhances the molecule's lipophilicity (LogP), a crucial parameter for membrane permeability in downstream drug design.

Table 1: Physicochemical Properties & Identifiers

PropertyValue
IUPAC Name 2-benzyl-4-nitrophenol
CAS Registry Number 753009-59-5
Molecular Formula C13H11NO3
Molecular Weight 229.23 g/mol
PubChem CID 7131473

Mechanistic Pathways for Synthesis

Synthesizing 2-benzyl-4-nitrophenol requires strict regiocontrol due to the competing directing effects of the functional groups. We evaluate two primary synthetic pathways:

Pathway A: Electrophilic Aromatic Nitration of 2-Benzylphenol The phenolic –OH is a strongly activating, ortho/para-directing group. The benzyl group at C2 leaves the C4 (para) and C6 (ortho) positions open for electrophilic attack. Nitration predominantly occurs at the C4 position due to the steric hindrance imposed by the adjacent benzyl group at C2, making the para position thermodynamically and kinetically favored [3].

Pathway B: Regioselective C-Alkylation of 4-Nitrophenol Friedel-Crafts alkylation of 4-nitrophenol with benzyl chloride typically yields a competitive mixture of O-alkylated (ether) and C-alkylated products. The deployment of specific Lewis acid catalysts (e.g., FeCl₃) is required to drive the reaction toward the C-alkylated product or to facilitate the rearrangement of the O-benzyl ether to the ortho position, yielding 2-benzyl-4-nitrophenol[4].

Synthesis A 2-Benzylphenol D Nitration (HNO3 / Solvent) A->D Electrophilic Aromatic Substitution B 4-Nitrophenol E C-Alkylation (Benzyl Chloride / Lewis Acid) B->E Friedel-Crafts Alkylation C 2-Benzyl-4-nitrophenol (Target Molecule) D->C para-directing OH E->C ortho-directing OH

Figure 1: Divergent synthetic pathways for 2-Benzyl-4-nitrophenol via nitration or alkylation.

Experimental Protocol: Regioselective Nitration

To ensure high scientific integrity and reproducibility, the following protocol details the regioselective nitration of 2-benzylphenol (Pathway A). This method is designed as a self-validating system to prevent over-nitration (dinitration), which is a common failure mode in phenol functionalization [3].

Causality & Experimental Choices:

  • Solvent Selection: Dichloromethane (DCM) is utilized because it provides excellent solubility for the starting material while remaining inert to dilute nitric acid.

  • Thermal Control: Maintaining the reaction at 0–5 °C is critical. Phenols are highly activated; elevated temperatures will lead to oxidative degradation of the aromatic ring and the formation of 2-benzyl-4,6-dinitrophenol.

  • Self-Validation: Thin-Layer Chromatography (TLC) monitoring ensures the reaction is quenched exactly when the starting material is consumed, preventing over-reaction.

Workflow Step1 Step 1: Dissolution 2-Benzylphenol in DCM Step2 Step 2: Thermal Control Chill reactor to 0-5 °C Step1->Step2 Step3 Step 3: Nitration Dropwise addition of dilute HNO3 Step2->Step3 Step4 Step 4: Quenching Pour into ice-water matrix Step3->Step4 Step5 Step 5: Extraction Isolate organic layer & wash Step4->Step5 Step6 Step 6: Purification Column Chromatography Step5->Step6

Figure 2: Step-by-step experimental workflow for the regioselective nitration of 2-benzylphenol.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 equivalent of 2-benzylphenol in anhydrous DCM (0.2 M concentration) under an inert argon atmosphere.

  • Thermal Regulation: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C.

  • Electrophilic Addition: Slowly add 1.05 equivalents of dilute nitric acid (65% HNO₃) dropwise over 30 minutes. Note: Dropwise addition controls the exothermic nature of the nitration.

  • Monitoring & Quenching: Monitor via TLC (Hexane:EtOAc 8:2). Upon complete consumption of the starting material (typically 1–2 hours), immediately quench the reaction by pouring the mixture into a matrix of crushed ice and water to halt the reaction kinetics.

  • Extraction: Separate the organic DCM layer. Extract the aqueous layer twice with fresh DCM. Combine the organic layers and wash with saturated NaCl (brine) to remove residual aqueous acid and break any emulsions. Dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the crude product under reduced pressure. Purify via silica gel column chromatography to separate the target para-nitrated product from trace ortho-nitrated isomers.

Pharmacological Relevance & Drug Development

In drug development, 2-benzyl-4-nitrophenol serves as a highly versatile pharmacophore precursor. The nitro group acts as a synthetic handle that can be readily reduced (e.g., via catalytic hydrogenation or iron powder reduction) to yield 4-amino-2-benzylphenol .

This resulting aniline derivative is a critical building block for synthesizing Schiff bases and aminobenzylated phenols via Petasis Borono–Mannich reactions. Recent pharmacological studies demonstrate that these aminobenzylated phenol derivatives exhibit potent antibacterial activity, particularly against resistant pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA), while also functioning as robust antioxidant scavengers [5]. The benzyl group enhances the lipophilic targeting of bacterial cell membranes, while the phenol core provides the necessary hydrogen-bonding interactions for target binding.

Safety, Toxicology, and EHS (Environment, Health, and Safety)

Handling 2-benzyl-4-nitrophenol requires strict adherence to EHS protocols due to its biological activity and reactivity. The compound is classified under multiple Global Harmonized System (GHS) hazard categories [1].

Table 2: GHS Hazard Classifications

Hazard ClassCategoryHazard CodeDescription
Acute Toxicity Acute Tox. 4H302 + H312 + H332Harmful if swallowed, in contact with skin, or inhaled.
Skin Corrosion/Irritation Skin Irrit. 2H315Causes skin irritation. Requires nitrile PPE.
Serious Eye Damage Eye Dam. 1H318Causes serious eye damage. Safety goggles mandatory.
Specific Target Organ Toxicity STOT SE 3H336May cause drowsiness or dizziness (single exposure).

Standard Operating Procedure: All handling, including weighing and transfer, must be conducted within a certified chemical fume hood to mitigate inhalation risks (H332, H336).

References

  • 2-benzyl-4-nitrophenol — Chemical Substance Information & Hazard Classifications. NextSDS. URL:[Link]

  • 2-Benzyl-4-nitrophenol | C13H11NO3 | CID 7131473. PubChem. URL:[Link]

  • Acid-promoted direct electrophilic trifluoromethylthiolation and nitration of phenols. RSC Publishing. URL: [Link]

  • Alkylation of p-nitrophenol with benzyl chloride. Academic Publishers. URL: [Link]

  • Aminobenzylated 4-Nitrophenols as Antibacterial Agents Obtained from 5-Nitrosalicylaldehyde through a Petasis Borono–Mannich Reaction. ACS Omega. URL: [Link]

Exploratory

Comprehensive Safety and Handling Guide for 2-Benzyl-4-nitrophenol in Pharmaceutical Synthesis

Executive Summary In early-stage drug development and advanced organic synthesis, 2-Benzyl-4-nitrophenol (CAS: 753009-59-5) serves as a highly versatile, yet hazardous, building block. Frequently utilized as a precursor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug development and advanced organic synthesis, 2-Benzyl-4-nitrophenol (CAS: 753009-59-5) serves as a highly versatile, yet hazardous, building block. Frequently utilized as a precursor for functionalized aminophenols and complex diaryl scaffolds, this compound demands rigorous handling protocols. As a Senior Application Scientist, I have designed this whitepaper to move beyond standard Safety Data Sheet (SDS) boilerplate. Here, we will dissect the causality behind its physicochemical hazards, outline the mechanistic toxicology of nitrophenols, and provide a self-validating experimental workflow for its safe catalytic reduction.

Molecular Architecture & Physicochemical Profile

The dual nature of 2-benzyl-4-nitrophenol—both its synthetic utility and its toxicological profile—is dictated by its molecular architecture. The ortho-benzyl group imparts significant lipophilicity, drastically increasing the molecule's ability to partition into organic solvents and biological lipid bilayers. Conversely, the para-nitro group exerts a powerful electron-withdrawing effect via resonance, significantly lowering the pKa of the phenolic hydroxyl group compared to an unsubstituted phenol.

Table 1: Physicochemical Identifiers
ParameterValue
Chemical Name 2-Benzyl-4-nitrophenol
CAS Number 753009-59-5
PubChem CID 7131473
Molecular Formula C₁₃H₁₁NO₃
Molecular Weight 229.23 g/mol
Purity Standard ≥95% (Typical R&D Grade)

Data supported by the 1[1].

Comprehensive Hazard Assessment & Mechanistic Toxicology

According to the 2[2], 2-benzyl-4-nitrophenol triggers several critical Global Harmonized System (GHS) classifications. Understanding the mechanistic causality behind these codes is essential for designing effective laboratory safety protocols.

Table 2: GHS Hazard Classifications & Mitigation Logic
Hazard ClassCodeDescriptionMechanistic Causality & Mitigation
Acute Tox. 4 H302, H312, H332Harmful via oral, dermal, and inhalation routes.Causality: The lipophilic benzyl group enhances rapid dermal and mucosal absorption. Mitigation: Standard nitrile gloves are insufficient for prolonged exposure; butyl rubber gloves are mandated.
Skin Irrit. 2 H315Causes skin irritation.Causality: Disruption of the stratum corneum lipid bilayer combined with localized acidic inflammation.
Eye Dam. 1 H318Causes serious eye damage.Causality: The highly acidic phenolic OH (stabilized by the para-nitro group) causes severe, irreversible protein denaturation in delicate corneal tissues. Mitigation: Chemical splash goggles and a full face shield.
STOT SE 3 H336May cause drowsiness or dizziness.Causality: Systemic absorption leads to hepatic nitroreduction, generating Reactive Oxygen Species (ROS) and causing hemoglobin oxidation (methemoglobinemia), resulting in CNS hypoxia.
The Pathway of Nitrophenol Toxicity

To fully grasp the systemic risks (H336), we must look at the in vivo behavior of nitrophenols. As documented in the3[4], exposure to nitroaromatics induces severe oxidative stress. Hepatic Cytochrome P450 enzymes reduce the nitro group, a process that generates superoxide radicals and oxidizes ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺). This forms methemoglobin, which cannot bind oxygen, leading to cellular hypoxia and the dizziness/drowsiness noted in the SDS.

ToxicityPathway Exposure 2-Benzyl-4-nitrophenol Exposure Absorption Systemic Absorption (Lipophilic Benzyl Group) Exposure->Absorption Metabolism Hepatic Nitroreduction (CYP450) Absorption->Metabolism ROS Reactive Oxygen Species (ROS) Generation Metabolism->ROS MetHb Hemoglobin Oxidation (Methemoglobinemia) Metabolism->MetHb TissueDamage Tissue Damage (H315 / H318) ROS->TissueDamage CNS CNS Depression (STOT SE 3 - H336) MetHb->CNS

Fig 1. Mechanistic pathway of 2-Benzyl-4-nitrophenol toxicity and oxidative stress.

Synthetic Utility & Self-Validating Experimental Protocol

In drug development, 2-benzyl-4-nitrophenol is rarely the final active pharmaceutical ingredient (API). It is typically reduced to 4-amino-2-benzylphenol , a nucleophilic building block used in the synthesis of kinase inhibitors and anti-inflammatory agents.

Because handling pyrophoric catalysts alongside a highly toxic nitroaromatic presents compounded risks, I mandate the following self-validating protocol for catalytic hydrogenation. A self-validating system ensures that in-process controls (IPCs) objectively confirm the safety and success of a step before the chemist is allowed to proceed.

Step-by-Step Methodology: Catalytic Reduction

Step 1: Inert Atmosphere Preparation

  • Action: Dissolve 0.1 mol of 2-benzyl-4-nitrophenol in 100 mL of anhydrous ethanol within a heavy-walled hydrogenation flask. Purge the system with Argon (Ar) or Nitrogen (N₂) via three vacuum-backfill cycles.

  • Causality: The resulting aminophenol is highly susceptible to rapid atmospheric oxidation, which generates dark, tarry polymeric byproducts. Removing oxygen prevents this degradation.

Step 2: Catalyst Addition

  • Action: Under a continuous, gentle stream of N₂, carefully add 10% Palladium on Carbon (Pd/C) (10 mol% relative to substrate).

  • Causality: Dry Pd/C is pyrophoric and will ignite ethanol vapors upon contact with atmospheric oxygen. The N₂ blanket is a non-negotiable safety barrier.

Step 3: Hydrogenation

  • Action: Evacuate the N₂ and backfill with Hydrogen gas (H₂) to 1 atm via a balloon or Parr apparatus. Stir vigorously at 25°C for 4 hours.

  • Self-Validation Check: Monitor reaction progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (3:1). The protocol is only validated to proceed when the bright yellow, UV-active nitrophenol spot (R_f ~0.6) completely disappears, replaced by a highly polar, ninhydrin-positive amine spot (R_f ~0.2). Do not quench the reaction until this state is achieved.

Step 4: Filtration and Workup

  • Action: Purge the flask with N₂ to remove residual H₂ gas. Filter the suspension through a tightly packed pad of Celite to remove the Pd/C catalyst.

  • Self-Validation Check: Inspect the filtrate visually. The solution must be completely colorless or pale yellow. A dark gray or black tint indicates colloidal palladium breakthrough. If observed, the system fails validation and must be immediately re-filtered through a fresh Celite pad to prevent downstream heavy-metal contamination of the API.

SyntheticWorkflow Start 2-Benzyl-4-nitrophenol (Starting Material) Purge Inert Atmosphere Setup (N2 Purge x3) Start->Purge Catalyst 10% Pd/C Addition (Under N2 Blanket) Purge->Catalyst Reaction H2 Atmosphere (1 atm) Stir 4h at 25°C Catalyst->Reaction Filtration Celite Filtration (Catalyst Removal) Reaction->Filtration Product 4-Amino-2-benzylphenol (Target Amine) Filtration->Product

Fig 2. Step-by-step catalytic reduction workflow for 2-Benzyl-4-nitrophenol.

References

  • NextSDS Chemical Substance Database. "2-benzyl-4-nitrophenol — Chemical Substance Information." URL:[Link]

  • National Center for Biotechnology Information (PubChem). "2-Benzyl-4-nitrophenol | C13H11NO3 | CID 7131473." URL:[Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR) / CDC. "Toxicological Profile for Nitrophenols - Health Effects." URL:[Link]

Sources

Foundational

In Vitro Bioenergetic Disruption and Toxicity Profiling of 2-Benzyl-4-nitrophenol: A Methodological Whitepaper

Executive Summary & Toxicological Context 2-Benzyl-4-nitrophenol is a nitrated phenolic compound utilized in various chemical syntheses and industrial applications[1]. Like other members of the nitrophenol class, it pres...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Toxicological Context

2-Benzyl-4-nitrophenol is a nitrated phenolic compound utilized in various chemical syntheses and industrial applications[1]. Like other members of the nitrophenol class, it presents significant handling hazards, including acute toxicity via oral, dermal, and inhalation routes, as well as the potential for severe eye damage[1]. While extensive toxicological frameworks exist for simpler analogs like 2,4-dinitrophenol (2,4-DNP) or 4-nitrophenol, the specific in vitro profiling of 2-benzyl-4-nitrophenol requires a targeted approach. Its lipophilic benzyl substitution enhances membrane permeability, fundamentally altering its intracellular kinetics and exacerbating its primary mechanism of action: the disruption of cellular energy production[2].

Table 1: Physicochemical and Hazard Profile of 2-Benzyl-4-nitrophenol

ParameterValue / Description
CAS Number 753009-59-5[1]
Molecular Formula C13H11NO3[3]
Molecular Weight 229.23 g/mol [3]
Primary Hazards (GHS) Acute Tox. 4 (H302, H312, H332); Eye Dam. 1 (H318); Skin Irrit. 2 (H315)[1]
Putative Mechanism Mitochondrial Uncoupling / Protonophore Activity[2][4]

Mechanistic Basis of Toxicity: The Protonophore Effect

The core metabolic liability of nitrophenols lies in their ability to act as protonophores[4]. Due to their weakly acidic hydroxyl group and lipophilic aromatic rings, compounds like 2-benzyl-4-nitrophenol readily cross the inner mitochondrial membrane (IMM). In the alkaline environment of the mitochondrial matrix, the phenol deprotonates. The resulting anion, stabilized by resonance from the nitro group, is lipophilic enough to cross back to the intermembrane space, where it reprotonates.

This continuous cycling actively dissipates the proton motive force ( Δ p) required by ATP Synthase (Complex V) to generate ATP[4]. Consequently, the cell experiences a severe mismatch between ATP supply and demand. To survive, the cell triggers compensatory glycolysis; however, prolonged exposure leads to energetic collapse, mitochondrial depolarization, and ultimately, cell death[5][6].

G Compound 2-Benzyl-4-nitrophenol (Protonophore) IMM Inner Mitochondrial Membrane (Proton Gradient) Compound->IMM Accumulates in Leak Proton Leak (Bypassing ATP Synthase) IMM->Leak Dissipates gradient OxPhos Oxidative Phosphorylation Uncoupling Leak->OxPhos Induces ATP ATP Depletion (Energy Crisis) OxPhos->ATP Causes CompGlyco Compensatory Glycolysis (Increased ECAR) OxPhos->CompGlyco Triggers Tox Cytotoxicity / Apoptosis ATP->Tox Leads to

Fig 1: Mitochondrial uncoupling and energetic collapse pathways induced by nitrophenols.

Strategic Assay Selection: Overcoming Confounding Variables

A critical pitfall in evaluating mitochondrial toxicants is the reliance on standard tetrazolium-based reduction assays (e.g., MTT or MTS). Because nitrophenols directly alter the NAD(P)H/NAD(P)+ ratio and mitochondrial oxidoreductase activity, MTT readouts will produce artifactual data that conflates metabolic rewiring with actual cell death[7].

To establish a self-validating system, we must decouple bioenergetic disruption from overt cytotoxicity. We achieve this through an orthogonal approach:

  • 3D Hepatotoxicity ATP Assay : Utilizing 3D HepaRG spheroids ensures physiological relevance, as these models maintain the CYP450 enzymes and nitroreductases necessary for xenobiotic metabolism[6][7]. Measuring absolute ATP depletion provides a direct, unconfounded readout of the energetic crisis[8].

  • Extracellular Flux Analysis (Seahorse XF) : Real-time measurement of the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) allows us to dynamically quantify proton leak and compensatory glycolysis[9][10].

G Start Cell Culture Seeding (e.g., HepaRG / HepG2) Dose 2-Benzyl-4-nitrophenol Dosing (0.1 - 300 µM) Start->Dose Split Assay Selection Dose->Split Bio Seahorse XF Mito Stress Test (OCR & ECAR) Split->Bio Tox 3D Hepatotoxicity Assay (CellTiter-Glo / ATP) Split->Tox BioData Quantify Proton Leak & Maximal Respiration Bio->BioData ToxData Calculate TC50 & Cell Viability Tox->ToxData

Fig 2: Orthogonal in vitro workflow decoupling bioenergetic disruption from cytotoxicity.

Self-Validating Experimental Protocols

Protocol A: 3D HepaRG Hepatotoxicity and ATP Depletion Assay

Rationale: 3D cultures better recapitulate the complex in vivo microenvironment and allow for longer compound exposure compared to 2D monolayers, capturing both acute uncoupling and downstream necrotic events[6].

  • Cell Seeding : Seed cryopreserved HepaRG cells into ultra-low attachment 96-well plates to promote spheroid formation. Culture for 7 days to ensure stable metabolic function and transporter expression[6][8].

  • Compound Dosing : Prepare a 10-point dose-response curve of 2-benzyl-4-nitrophenol (e.g., 0.1 µM to 300 µM) in DMSO. The final DMSO concentration in the culture media must strictly not exceed 0.1% to prevent vehicle-induced toxicity[7].

  • Exposure : Incubate spheroids with the test compound for 48 hours. Include a vehicle control (0.1% DMSO) and a positive control for hepatotoxicity (e.g., Chlorpromazine)[7].

  • Endpoint Measurement : Lyse the spheroids using CellTiter-Glo® 3D Reagent. The luminescent signal is directly proportional to the amount of ATP present, indicating metabolically active cells[6].

  • Validation Check : The assay is considered valid only if the vehicle control maintains >90% viability and the positive control achieves >50% ATP depletion.

Protocol B: High-Resolution Bioenergetic Profiling (Seahorse XFe96)

Rationale: The Cell Mito Stress Test isolates specific components of the electron transport chain to pinpoint the exact site of metabolic failure, confirming protonophore activity[10].

  • Preparation : Seed hepatic cells (e.g., HepG2 or primary hepatocytes) at 50,000 cells/well in a Seahorse XF96 microplate. Incubate overnight[9].

  • Media Exchange : Wash cells and replace with unbuffered Seahorse XF Base Medium (supplemented with 10 mM glucose, 1 mM pyruvate, 2 mM glutamine). Incubate in a non-CO2 incubator at 37°C for 1 hour prior to the assay[5].

  • Sensor Calibration : Hydrate the sensor cartridge overnight and calibrate in the XF Analyzer[11].

  • Injection Strategy : Load the sensor cartridge ports as detailed in Table 2. 2-Benzyl-4-nitrophenol is injected acutely to observe real-time uncoupling.

Table 2: Seahorse XF Injection Strategy for Uncoupler Profiling [5][10]

PortReagentFinal ConcentrationMechanistic Purpose
A 2-Benzyl-4-nitrophenolVariable (e.g., 10 µM)Test compound; expected to acutely increase OCR via proton leak.
B Oligomycin1.0 µMInhibits ATP Synthase. Isolates baseline proton leak[5].
C FCCP0.3 µMChemical uncoupler (Positive Control). Drives maximal respiration[5].
D Rotenone / Antimycin A1.0 µM (each)Inhibits Complexes I and III. Defines non-mitochondrial oxygen consumption[10].

Data Interpretation and Causality

When analyzing the Seahorse XF data, a classic uncoupler profile for 2-benzyl-4-nitrophenol will manifest as an immediate, dose-dependent spike in OCR following the Port A injection, prior to the addition of FCCP. This occurs because the electron transport chain accelerates to re-establish the proton gradient that the compound is actively dissipating[10].

Simultaneously, you will observe a spike in ECAR (Extracellular Acidification Rate), as the cell upregulates glycolysis to compensate for the loss of mitochondrial ATP production[5]. If the concentration of 2-benzyl-4-nitrophenol is too high, it may collapse the mitochondrial membrane potential entirely, leading to a paradoxical drop in OCR. This bioenergetic collapse directly correlates with the severe ATP depletion observed in the 3D HepaRG assay (Protocol A), confirming that the primary driver of cytotoxicity is metabolic asphyxiation rather than direct membrane lysis.

Sources

Exploratory

An In-depth Technical Guide to the Thermodynamic Properties of 2-Benzyl-4-nitrophenol

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract 2-Benzyl-4-nitrophenol is a derivative of p-nitrophenol, a compound with significant applications in va...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

2-Benzyl-4-nitrophenol is a derivative of p-nitrophenol, a compound with significant applications in various industrial and pharmaceutical fields. The introduction of a benzyl group to the phenolic ring can substantially alter its physicochemical and thermodynamic properties, influencing its stability, solubility, and bioavailability—critical parameters in drug development and material science. This guide provides a comprehensive framework for the synthesis and detailed thermodynamic characterization of 2-Benzyl-4-nitrophenol. In the absence of extensive literature data for this specific molecule, this document serves as a practical manual, outlining the necessary experimental protocols to determine its key thermodynamic parameters. We will delve into the synthesis via the alkylation of p-nitrophenol, followed by a thorough explanation of the methodologies for determining its melting point, enthalpy of fusion, and thermal stability using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). This guide is designed to equip researchers with the foundational knowledge and practical steps required to fully characterize this promising compound.

Introduction to 2-Benzyl-4-nitrophenol

2-Benzyl-4-nitrophenol belongs to the class of nitrophenols, which are aromatic compounds containing both a hydroxyl and a nitro group attached to a benzene ring. The parent compound, p-nitrophenol, is a known intermediate in the synthesis of pharmaceuticals, pesticides, and dyes.[1][2][3] The addition of a benzyl group to the 2-position of the p-nitrophenol structure introduces a significant non-polar moiety, which is expected to influence its lipophilicity, a key factor in drug absorption and distribution. Understanding the thermodynamic properties of 2-Benzyl-4-nitrophenol is paramount for its potential applications, as these properties govern its behavior in various physical and chemical processes. For instance, in drug development, the melting point and solubility affect formulation and bioavailability, while thermal stability is crucial for storage and handling.[4]

Synthesis of 2-Benzyl-4-nitrophenol

The synthesis of 2-Benzyl-4-nitrophenol can be achieved through the alkylation of p-nitrophenol with benzyl chloride.[5] This reaction typically proceeds via a Friedel-Crafts-type alkylation, where the benzyl group is introduced onto the aromatic ring. The presence of a catalyst can influence the regioselectivity of the reaction, favoring the formation of the ortho-substituted product.[5]

Experimental Protocol for Synthesis
  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-nitrophenol in a suitable solvent (e.g., a non-polar organic solvent).

  • Catalyst Addition: Introduce a catalyst, such as a Lewis acid (e.g., FeCl₃), to the solution. Nanostructured catalysts have also been shown to be effective.[5]

  • Addition of Alkylating Agent: Slowly add benzyl chloride to the reaction mixture. The stoichiometry should be carefully controlled to favor mono-alkylation.

  • Reaction Conditions: Heat the reaction mixture to a specific temperature and maintain it for a set period to ensure the completion of the reaction. The optimal temperature and time will depend on the solvent and catalyst used.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The product can be extracted using an appropriate organic solvent. The organic layer is then washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.

  • Characterization: The final product, 2-Benzyl-4-nitrophenol, should be purified, typically by column chromatography, and its structure confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow cluster_synthesis Synthesis of 2-Benzyl-4-nitrophenol Reactants p-Nitrophenol + Benzyl Chloride + Catalyst in Solvent Reaction Heating under Reflux Reactants->Reaction Alkylation Workup Extraction & Washing Reaction->Workup Purification Column Chromatography Workup->Purification Product 2-Benzyl-4-nitrophenol Purification->Product Characterization NMR, Mass Spectrometry Product->Characterization

Caption: Workflow for the synthesis of 2-Benzyl-4-nitrophenol.

Predicted and Comparative Physicochemical Properties

While direct experimental data for 2-Benzyl-4-nitrophenol is scarce[6], we can infer some of its properties by comparing it to related compounds.

Propertyp-Nitrophenol2-Benzylphenol2-Benzyl-4-nitrophenol (Predicted)
CAS Number 100-02-7[2]28994-41-4[7]753009-59-5[8]
Molecular Formula C₆H₅NO₃[2]C₁₃H₁₂O[7]C₁₃H₁₁NO₃
Molar Mass ( g/mol ) 139.11[2]184.24[7]229.23
Melting Point (°C) 113-114[9]52-54Expected to be a solid at room temperature with a melting point influenced by both the nitrophenyl and benzyl moieties.
Boiling Point (°C) 279 (decomposes)[2]298-300Likely to have a high boiling point, but may decompose before boiling due to the nitro group.
Solubility Moderately soluble in water[2]Insoluble in water[7]Expected to have low solubility in water due to the large non-polar benzyl group, but soluble in common organic solvents.
Appearance Colorless to pale yellow crystals[2]Solid[7]Likely a crystalline solid, possibly with a yellowish hue due to the nitrophenol chromophore.

Experimental Determination of Thermodynamic Properties

To obtain accurate thermodynamic data for 2-Benzyl-4-nitrophenol, experimental characterization is essential. The following sections detail the standard procedures for determining key thermodynamic parameters.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[10][11] It is widely used to determine the melting point and the enthalpy of fusion (ΔHfus) of a substance.[12]

  • Sample Preparation: Accurately weigh a small amount (typically 1-5 mg) of purified 2-Benzyl-4-nitrophenol into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a constant rate (e.g., 10 °C/min) to a temperature well above the melting point.

    • Hold the temperature for a few minutes to ensure complete melting.

    • Cool the sample back to the starting temperature at a controlled rate.

    • A second heating run is often performed to ensure the thermal history of the sample is consistent.

  • Data Analysis: The melting point (Tm) is determined as the onset or peak of the endothermic melting transition. The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak.

DSC_Workflow cluster_dsc DSC Experimental Workflow SamplePrep Weigh Sample into Pan InstrumentSetup Load Sample & Reference SamplePrep->InstrumentSetup ThermalProgram Heating/Cooling Cycle InstrumentSetup->ThermalProgram DataAcquisition Measure Heat Flow ThermalProgram->DataAcquisition DataAnalysis Determine Tm & ΔHfus DataAcquisition->DataAnalysis TGA_Workflow cluster_tga TGA Experimental Workflow SamplePrep_TGA Weigh Sample into Pan InstrumentSetup_TGA Load Sample onto Balance SamplePrep_TGA->InstrumentSetup_TGA ThermalProgram_TGA Heating in Inert Gas InstrumentSetup_TGA->ThermalProgram_TGA DataAcquisition_TGA Measure Mass Change ThermalProgram_TGA->DataAcquisition_TGA DataAnalysis_TGA Determine Td DataAcquisition_TGA->DataAnalysis_TGA

Caption: Workflow for TGA analysis of 2-Benzyl-4-nitrophenol.

Advanced Thermodynamic Properties: A Theoretical Perspective

Beyond the experimentally determined values from DSC and TGA, a complete thermodynamic profile of a compound includes its standard enthalpy of formation (ΔfH°), standard Gibbs free energy of formation (ΔfG°), and standard entropy (S°). These properties are fundamental to understanding the energetics of chemical reactions involving the compound.

  • Standard Enthalpy of Formation (ΔfH°): Represents the change in enthalpy during the formation of one mole of the substance from its constituent elements in their standard states.

  • Standard Gibbs Free Energy of Formation (ΔfG°): Indicates the spontaneity of the formation of the compound from its elements. A negative value suggests a spontaneous formation. [13][14]* Standard Entropy (S°): A measure of the disorder or randomness of the system.

In the absence of experimental data, these values can be estimated using computational chemistry methods, such as Density Functional Theory (DFT). These calculations, while beyond the scope of this experimental guide, provide valuable insights into the thermodynamic stability and reactivity of the molecule.

Summary of Thermodynamic Data to be Determined

The following table summarizes the key thermodynamic parameters for 2-Benzyl-4-nitrophenol that can be determined using the experimental procedures outlined in this guide.

Thermodynamic ParameterSymbolExperimental TechniqueSignificance in Drug Development and Research
Melting Point TmDSCPurity assessment, solid-state characterization, formulation design.
Enthalpy of Fusion ΔHfusDSCProvides information on the intermolecular forces and crystal lattice energy.
Decomposition Temperature TdTGADetermines the upper limit of thermal stability for processing, storage, and handling.
Standard Enthalpy of Formation ΔfH°Calorimetry/CalculatedFundamental data for thermochemical calculations and reaction energetics.
Standard Gibbs Free Energy of Formation ΔfG°CalculatedPredicts the thermodynamic stability and spontaneity of formation.
Standard Entropy CalculatedContributes to the understanding of the overall thermodynamic stability.

Conclusion

The thermodynamic properties of 2-Benzyl-4-nitrophenol are critical for its potential development and application in various scientific fields, particularly in medicinal chemistry and materials science. This guide has provided a comprehensive roadmap for the synthesis and characterization of this compound. By following the detailed experimental protocols for DSC and TGA, researchers can obtain reliable data on its melting point, enthalpy of fusion, and thermal stability. This information is indispensable for ensuring the quality, safety, and efficacy of any potential product derived from 2-Benzyl-4-nitrophenol. The methodologies described herein establish a solid foundation for further investigation into the physicochemical behavior of this and other related novel chemical entities.

References

  • Reymbayeva, T. E., & Yuldasheva, M. R. (n.d.). ALKYLATION OF P-NITROPHENOL WITH BENZYL CHLORIDE.
  • Cheméo. (n.d.). Chemical Properties of Phenol, 4-nitro- (CAS 100-02-7). Retrieved from [Link].

  • Agency for Toxic Substances and Disease Registry. (2022). Toxicological Profile for Nitrophenols. U.S. Department of Health and Human Services.
  • Wikipedia. (n.d.). 4-Nitrophenol. Retrieved from [Link].

  • NextSDS. (n.d.). 2-benzyl-4-nitrophenol — Chemical Substance Information. Retrieved from [Link].

  • Chemical Synthesis Database. (2025, May 20). 2-benzyl-4-nitro-1-naphthol. Retrieved from [Link].

  • ChemBK. (2024, April 11). Ether, benzyl p-nitrophenyl. Retrieved from [Link].

  • AKJournals. (n.d.). A differential scanning calorimetric study of some phenol derivatives. Retrieved from [Link].

  • Royal Society of Chemistry. (n.d.). Mechanistic insights into 4-nitrophenol degradation and benzyl alcohol oxidation pathways over MgO/g-C3N4 model catalyst systems. Catalysis Science & Technology. Retrieved from [Link].

  • National Institute of Standards and Technology. (n.d.). Phenol, 4-nitro-. NIST WebBook. Retrieved from [Link].

  • Google Patents. (n.d.). US5399773A - Process for the preparation of nitrophenyl alkyl ethers.
  • ResearchGate. (n.d.). investigation of thermal stability of some nitroaromatic derivatives by dsc. Retrieved from [Link].

  • ResearchGate. (n.d.). TGA thermogram of treated m-nitrophenol (MNP). [Download Scientific Diagram]. Retrieved from [Link].

  • ACS Omega. (2024, July 25). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. Retrieved from [Link].

  • ResearchGate. (n.d.). General procedure for the acylation of 4-nitrophenol. This was done via... [Download Scientific Diagram]. Retrieved from [Link].

  • The Journal of Organic Chemistry. (2023, August 16). Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. Retrieved from [Link].

  • OSTI.GOV. (1988, December 10). Benzyl- and 2- and 4-nitrobenzylcyclopropanes and their reaction with organic acids. Retrieved from [Link].

  • PMC. (n.d.). Electrochemical Determination of Nitroguanidine among Other Explosives Using Polymerized 2‑Nitrophenol/Reduced Graphene Oxide-Modified Glassy Carbon Electrode. Retrieved from [Link].

  • Argonne National Laboratory. (n.d.). Benzyl Enthalpy of Formation. Active Thermochemical Tables. Retrieved from [Link].

  • PMC. (n.d.). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. Retrieved from [Link].

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Nitro-Containing Self-Immolative Systems for Biological Applications. Retrieved from [Link].

  • MDPI. (2022, November 14). Nitro-Containing Self-Immolative Systems for Biological Applications. Retrieved from [Link].

  • PubMed. (2017, May 15). Differential scanning calorimetry and fluorimetry measurements of monoclonal antibodies and reference proteins: Effect of scanning rate and dye selection. Retrieved from [Link].

  • ResearchGate. (n.d.). (A) Differential scanning calorimetry thermograms displaying the... [Download Scientific Diagram]. Retrieved from [Link].

  • Google Patents. (n.d.). CN101805265B - Synthesis method of 2-nitro-4-substituted phenylacetic acid.
  • Organic & Biomolecular Chemistry. (n.d.). Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters. Retrieved from [Link].

  • ResearchGate. (n.d.). Thermo gravimetric analysis (TGA) and TGA derivative curves of (A) MIP and (B) NIP. [Download Scientific Diagram]. Retrieved from [Link].

  • International Journal of Minerals, Metallurgy and Materials. (n.d.). Gibbs free energy versus temperature for reactions (2)–(4). Retrieved from [Link].

  • Quora. (2020, July 8). How to separate 2-nitrophenol and 4-nitrophenol based on boiling point. Retrieved from [Link].

  • MDPI. (2019, May 17). Crystal Structure Optimization and Gibbs Free Energy Comparison of Five Sulfathiazole Polymorphs by the Embedded Fragment QM Method at the DFT Level. Retrieved from [Link].

  • PubChemLite. (n.d.). 2-benzyl-4-nitrophenol (C13H11NO3). Retrieved from [Link].

Sources

Foundational

A Methodological Guide to Elucidating the Biological Pathway Interactions of 2-Benzyl-4-nitrophenol

Abstract: The compound 2-Benzyl-4-nitrophenol presents a unique chemical scaffold, combining features of both nitrophenols and benzyl-substituted aromatics. Despite its availability, a comprehensive review of publicly ac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The compound 2-Benzyl-4-nitrophenol presents a unique chemical scaffold, combining features of both nitrophenols and benzyl-substituted aromatics. Despite its availability, a comprehensive review of publicly accessible scientific literature reveals a significant gap in our understanding of its biological activity and interactions with cellular pathways. This technical guide addresses this knowledge void not by summarizing existing data, but by proposing a structured, hypothesis-driven framework for its systematic investigation. Acting as a roadmap for researchers in pharmacology, toxicology, and drug development, this document outlines the predicted metabolic fate of 2-Benzyl-4-nitrophenol, hypothesizes potential molecular targets based on structure-activity relationships of analogous compounds, and provides detailed experimental protocols for the elucidation of its biological mechanism of action. Our approach is designed to be a self-validating, phased workflow, progressing from initial in vitro profiling to robust cellular pathway analysis.

Molecular Profile and Structural Analysis

2-Benzyl-4-nitrophenol is an organic compound characterized by a phenol ring substituted with a benzyl group at position 2 and a nitro group at position 4. The interplay of these functional groups is predicted to govern its physicochemical properties, metabolic fate, and biological activity.

  • Molecular Formula: C₁₃H₁₁NO₃[1]

  • Molecular Weight: 229.23 g/mol

  • Predicted Lipophilicity (XlogP): 3.3[1]

  • Key Functional Groups:

    • Phenolic Hydroxyl (-OH): A potential site for Phase II conjugation (glucuronidation, sulfation) and a hydrogen-donating group, though its antioxidant potential is likely diminished by the electron-withdrawing nitro group.

    • Nitro Group (-NO₂): A strong electron-withdrawing group and a known pharmacophore and toxicophore.[2] It can be a site for metabolic reduction and is known to interact with enzyme active sites, particularly those containing metal cofactors.[2]

    • Benzyl Group (-CH₂-Ph): A bulky, lipophilic group that can influence protein binding and is susceptible to oxidative metabolism by cytochrome P450 enzymes.[3]

The molecule's moderate lipophilicity suggests it may readily cross cellular membranes to engage with intracellular targets.

2_Benzyl_4_nitrophenol_Structure cluster_molecule 2-Benzyl-4-nitrophenol cluster_benzyl C1 C C2 C C1->C2 C3 C OH O-H C1->OH C2->C3 BCH2 CH₂ C2->BCH2 C4 C C3->C4 C5 C C4->C5 Nitro N(=O)[O-] C4->Nitro C6 C C5->C6 C6->C1 Benzyl BC1 BC2 BC3 BC4 BC5 BC6

Caption: Chemical structure of 2-Benzyl-4-nitrophenol.

Predicted Metabolic Pathways

While no specific metabolic studies exist for 2-Benzyl-4-nitrophenol, its biotransformation can be predicted based on established pathways for nitrophenols and compounds with benzyl moieties.[3][4] Metabolism likely proceeds via Phase I and Phase II reactions, primarily in the liver.

Phase I Reactions:

  • Oxidation: The benzyl group is a likely target for cytochrome P450 (CYP) enzymes, leading to hydroxylation to form a benzyl alcohol derivative. Subsequent oxidation could yield corresponding aldehyde and carboxylic acid metabolites.[3]

  • Reduction: The nitro group can be reduced by nitroreductases to form nitroso, hydroxylamine, and ultimately, an amino (-NH₂) derivative.[4] These reactive intermediates can be toxic.[2]

Phase II Reactions:

  • Conjugation: The parent molecule and its Phase I metabolites, particularly at the phenolic hydroxyl group, are expected to undergo glucuronidation or sulfation to increase water solubility and facilitate excretion.[4]

Predicted_Metabolic_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent 2-Benzyl-4-nitrophenol benzyl_ox Benzyl Oxidation Products (Alcohol, Aldehyde, Acid) parent->benzyl_ox CYP450 Oxidation nitro_red Nitro Reduction Products (Nitroso, Hydroxylamine, Amine) parent->nitro_red Nitroreductases glucuronide Glucuronide Conjugates parent->glucuronide UGTs sulfate Sulfate Conjugates parent->sulfate SULTs benzyl_ox->glucuronide nitro_red->glucuronide excretion Excretion glucuronide->excretion sulfate->excretion

Caption: Predicted metabolic pathways for 2-Benzyl-4-nitrophenol.

Hypothesized Biological Targets and Pathway Interactions

Based on its structural motifs, we can hypothesize several primary biological interaction classes.

A. Disruption of Mitochondrial Bioenergetics Nitrophenols, most famously 2,4-dinitrophenol, are known to function as protonophores that uncouple oxidative phosphorylation. They shuttle protons across the inner mitochondrial membrane, dissipating the proton gradient required for ATP synthesis. This leads to increased oxygen consumption without ATP production, releasing energy as heat. Structurally similar compounds like 2-allyl-4-nitrophenol are suggested to inhibit fungal respiration.[5] It is highly plausible that 2-Benzyl-4-nitrophenol could exhibit similar activity, impacting cellular energy homeostasis.

B. Inhibition of Enzymatic Pathways The nitro group is an effective moiety for interacting with enzyme active sites. Studies have shown that nitro compounds can inhibit metalloenzymes by coordinating with metal ions, such as the iron in the heme group of fungal 14α-demethylase.[2] This suggests 2-Benzyl-4-nitrophenol could be a potential inhibitor for a range of enzymes, including:

  • Cytochrome P450 Enzymes: Beyond being a substrate, it could inhibit specific CYP isoforms.

  • Phosphatases and Kinases: The nitrophenyl moiety is a common feature in synthetic enzyme substrates (e.g., p-nitrophenyl phosphate for alkaline phosphatase), indicating the molecule can access and bind to the active sites of such enzymes.[6]

  • Inflammatory Enzymes: Some complex nitroaromatic compounds have shown inhibitory activity against cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade.[7][8]

C. Interaction with Protein Binding Pockets The combination of a phenolic ring and a lipophilic benzyl group creates a structure that could fit into various protein binding pockets. For instance, p-nitrophenyl phosphate has been shown to bind to β-lactoglobulin, implicating tryptophan and phenylalanine residues in the interaction.[9] Similar interactions could be possible for 2-Benzyl-4-nitrophenol with other proteins, potentially modulating their function through allosteric or competitive binding.

A Phased Experimental Approach to Pathway Elucidation

To systematically investigate these hypotheses, we propose a three-phase experimental workflow.

Experimental_Workflow cluster_1 cluster_2 cluster_3 phase1 Phase 1: In Vitro Profiling p1a Cytotoxicity Assays (IC50 Determination) phase1->p1a phase2 Phase 2: Cellular Pathway Analysis p2a Global 'Omics' Screen (RNA-Seq / Proteomics) phase2->p2a phase3 Phase 3: Target Validation & In Vivo Models p3a In Vitro Target Engagement (e.g., CETSA, SPR) phase3->p3a p1b Mitochondrial Function (Oxygen Consumption Rate) p1a->p1b p1c Target-Based Enzyme Assays p1b->p1c p1c->phase2 p2b Bioinformatic Pathway Analysis p2a->p2b p2c Pathway Validation (Western Blot / qPCR) p2b->p2c p2c->phase3 p3b In Vivo Toxicology & PK/PD p3a->p3b

Caption: Phased workflow for elucidating biological activity.

Phase 1: Initial In Vitro Profiling

Objective: To establish the compound's basic cytotoxic profile and test primary hypotheses regarding its mechanism of action.

A. Protocol: Cytotoxicity Assessment

  • Cell Line Selection: Choose a panel of human cell lines representing different tissues (e.g., HepG2 - liver, A549 - lung, HEK293 - kidney).

  • Cell Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 2-Benzyl-4-nitrophenol (e.g., from 0.1 µM to 100 µM) in culture medium. Replace the medium in the wells with the compound dilutions. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate plates for 24, 48, and 72 hours at 37°C, 5% CO₂.

  • Viability Assay: Add a viability reagent (e.g., CellTiter-Glo® or MTT) and measure the signal (luminescence or absorbance) according to the manufacturer's protocol.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC₅₀ (half-maximal inhibitory concentration) value for each cell line and time point.

Table 1: Example Data Structure for Cytotoxicity Screening

Cell Line 24h IC₅₀ (µM) 48h IC₅₀ (µM) 72h IC₅₀ (µM)
HepG2 TBD TBD TBD
A549 TBD TBD TBD

| HEK293 | TBD | TBD | TBD |

B. Protocol: Mitochondrial Function Analysis

  • Assay Platform: Utilize a Seahorse XF Analyzer or similar instrument to measure real-time oxygen consumption rate (OCR).

  • Cell Plating: Seed cells in a Seahorse XF cell culture microplate and allow them to form a monolayer.

  • Mito Stress Test: Load the instrument's cartridge with mitochondrial inhibitors: oligomycin (ATP synthase inhibitor), FCCP (uncoupling agent, positive control), and rotenone/antimycin A (Complex I/III inhibitors). Load one port with 2-Benzyl-4-nitrophenol at a concentration near its IC₅₀.

  • Assay Execution: After baseline OCR measurement, inject 2-Benzyl-4-nitrophenol and monitor changes. Subsequently, inject the mitochondrial inhibitors sequentially.

  • Data Analysis: Analyze the OCR profile. A significant increase in OCR after compound injection, prior to FCCP addition, would strongly support a mechanism of mitochondrial uncoupling.

Phase 2: Cellular Pathway Analysis

Objective: To identify the specific cellular signaling pathways modulated by the compound in an unbiased manner.

A. Protocol: Global Transcriptomic (RNA-Seq) Analysis

  • Cell Treatment: Treat a selected cell line (e.g., the most sensitive from Phase 1) with 2-Benzyl-4-nitrophenol at its IC₅₀ concentration for a relevant time period (e.g., 6 or 24 hours). Include a vehicle control group.

  • RNA Extraction: Harvest cells and extract total RNA using a high-purity extraction kit (e.g., RNeasy Kit). Verify RNA integrity (RIN > 8).

  • Library Preparation & Sequencing: Prepare sequencing libraries from the extracted RNA (including poly-A selection and cDNA synthesis) and perform high-throughput sequencing on a platform like an Illumina NovaSeq.

  • Bioinformatic Analysis: Align reads to the human genome, quantify gene expression, and perform differential expression analysis to identify genes that are significantly up- or down-regulated upon treatment.

  • Pathway Enrichment Analysis: Use tools like GSEA (Gene Set Enrichment Analysis) or DAVID to identify which biological pathways (e.g., KEGG, Reactome) are statistically overrepresented in the set of differentially expressed genes. This will point towards pathways involved in stress response, apoptosis, metabolism, inflammation, etc.

B. Protocol: Pathway Validation by Western Blot

  • Protein Lysate Preparation: Treat cells as in the RNA-Seq experiment. Lyse the cells to extract total protein and determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate protein lysates by molecular weight using SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membranes with primary antibodies against key proteins from the pathways identified in the bioinformatic analysis (e.g., phospho-ERK, cleaved Caspase-3, Nrf2). Use a loading control antibody (e.g., β-actin or GAPDH) for normalization.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Quantification: Quantify band intensity using densitometry software to confirm changes in protein expression or phosphorylation status.

Sources

Protocols & Analytical Methods

Method

Preparation and Optimization of 2-Benzyl-4-Nitrophenol Stock Solutions for High-Throughput Biochemical Assays

Target Audience: Researchers, assay developers, and drug discovery scientists. Document Type: Advanced Application Note & Standard Operating Procedure (SOP).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, assay developers, and drug discovery scientists. Document Type: Advanced Application Note & Standard Operating Procedure (SOP).

Scientific Rationale & Executive Summary

2-Benzyl-4-nitrophenol (CAS: 753009-59-5) is a sterically hindered, hydrophobic phenolic compound frequently utilized in biochemical assays[1]. In drug discovery and enzymology, derivatives of 4-nitrophenol are highly valued because the 4-nitrophenolate leaving group acts as a robust chromogenic reporter, yielding a distinct yellow color that can be quantified spectrophotometrically at 405 nm[2][3].

However, the addition of the bulky, non-polar benzyl group significantly decreases the molecule's aqueous solubility. Attempting to dissolve 2-benzyl-4-nitrophenol directly into aqueous assay buffers (like PBS or Tris-HCl) will inevitably lead to incomplete dissolution, compound precipitation, and highly variable assay kinetics.

The Causality of Solvent Selection: To overcome this thermodynamic barrier, the primary stock must be formulated in an aprotic, highly polar solvent. 100% Anhydrous Dimethyl Sulfoxide (DMSO) is the universal standard[4]. DMSO disrupts the strong intermolecular crystal lattice forces of the solid powder while preventing hydrolysis. Once a stable, high-concentration primary stock is achieved, it can be systematically diluted into aqueous working buffers using stepwise techniques to prevent "solvent crash" (rapid micro-precipitation)[4].

Physicochemical Profiling

Before initiating the protocol, it is critical to understand the quantitative parameters that dictate the compound's behavior in solution.

Table 1: Quantitative Properties of 2-Benzyl-4-nitrophenol

ParameterValue / DescriptionExperimental Implication
Chemical Name 2-Benzyl-4-nitrophenolSterically hindered; requires robust solvation.
CAS Number 753009-59-5Identifier for procurement and safety tracking.
Molecular Formula C₁₃H₁₁NO₃High carbon-to-polar-group ratio.
Molecular Weight 229.23 g/mol Used to calculate molarity (e.g., 2.29 mg/mL = 10 mM).
Primary Solvent 100% Anhydrous DMSOEssential for primary stock generation.
Aqueous Solubility Poor / InsolubleDirect aqueous dissolution will fail.
Detection Wavelength 405 nm (as 4-nitrophenolate)Requires alkaline pH to fully ionize for detection.

Workflow Visualization

The following diagram maps the critical path from solid powder to a validated assay working solution.

G A 2-Benzyl-4-nitrophenol (Solid Powder) B Solvent Selection (100% Anhydrous DMSO) A->B Weighing & Transfer C Primary Stock (10-50 mM) Sonication & Vortexing B->C Dissolution D Aliquoting & Storage (-20°C to -80°C) C->D Preservation (Avoid Freeze-Thaw) E Working Solution (Aqueous Buffer Dilution) D->E Stepwise Thawing & Dilution F Assay Validation (Spectrophotometry at 405 nm) E->F Signal Detection (4-nitrophenolate)

Workflow for the preparation and validation of 2-Benzyl-4-nitrophenol assay solutions.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. By strictly controlling the DMSO concentration and employing stepwise dilution, you ensure that the compound remains biologically available for enzymatic or binding interactions.

Phase 1: Preparation of the Primary Stock (10 mM in DMSO)

Note: DMSO is highly hygroscopic. Atmospheric moisture introduced into the stock will degrade the compound and trigger premature precipitation.

  • Equilibration: Allow the sealed vial of 2-benzyl-4-nitrophenol powder to equilibrate to room temperature in a desiccator before opening. This prevents condensation from forming on the cold powder.

  • Weighing: Using a calibrated analytical balance, accurately weigh 2.29 mg of 2-benzyl-4-nitrophenol into a sterile, amber microcentrifuge tube (amber prevents potential photo-degradation).

  • Solvation: Add exactly 1.0 mL of cell-culture grade, 100% anhydrous DMSO to the tube[4].

  • Dissolution: Cap the tube securely. Vortex vigorously for 30–60 seconds. If particulate matter remains visible, sonicate the tube in a room-temperature water bath for 2–5 minutes until the solution is optically clear.

  • Aliquoting: Divide the 10 mM primary stock into single-use aliquots (e.g., 50 µL per tube).

  • Storage: Store aliquots immediately at -20°C (for use within 1 month) or -80°C (for long-term storage). Causality: Aliquoting prevents repeated freeze-thaw cycles, which introduce water into the DMSO and cause the hydrophobic compound to crash out of solution[4].

Phase 2: Preparation of the Aqueous Working Solution

Critical Rule: To prevent cell toxicity and enzyme denaturation, the final DMSO concentration in the assay must be kept below 0.5% to 1%[4].

  • Thawing: Remove a single aliquot of the 10 mM stock from the freezer and allow it to reach room temperature naturally. Vortex briefly to ensure homogeneity.

  • Intermediate Dilution (Optional but Recommended): If your final assay requires a very low concentration (e.g., 10 µM), perform a serial dilution in 100% DMSO first (e.g., dilute 10 mM to 1 mM using DMSO). This minimizes the volume of DMSO transferred to the aqueous buffer.

  • Aqueous Integration: To prepare a 100 µM working solution (1% final DMSO):

    • Pipette 990 µL of your aqueous assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) into a tube.

    • Crucial Technique: Place the tube on a vortex mixer at a low speed. While the buffer is swirling, slowly dispense 10 µL of the 10 mM DMSO stock directly into the center of the liquid vortex (do not touch the plastic walls).

    • Causality: Rapid, continuous mixing during addition prevents localized high concentrations of the hydrophobic compound, effectively bypassing the nucleation phase of precipitation.

  • Surfactant Addition (If required): If the working solution appears cloudy, the addition of a mild surfactant (e.g., 0.01% to 0.1% Tween-20 or Triton X-100) or carrier protein (e.g., 0.1% BSA) can form micelles that stabilize the hydrophobic benzyl ring in the aqueous environment.

Assay Validation via Spectrophotometry

To validate that the 2-benzyl-4-nitrophenol is fully dissolved and functional for your assay, you must verify the integrity of the 4-nitrophenol reporter system.

  • Alkaline Shift: The 4-nitrophenol moiety is colorless at acidic or neutral pH but turns intensely yellow when ionized to the 4-nitrophenolate anion under alkaline conditions (pKa ~ 7.15).

  • Validation Step: Take a 100 µL sample of your working solution and add 100 µL of a strong stopping buffer (e.g., 0.2 M Sodium Carbonate, pH 10.5).

  • Detection: Transfer to a 96-well microplate and read the absorbance at 405 nm using a microplate reader[2][3].

  • Interpretation: A stable, linear absorbance reading confirms that the compound is uniformly dissolved. Erratic readings or high background scatter indicate micro-precipitation, signaling that the aqueous dilution step must be optimized (e.g., by increasing surfactant concentration).

References

  • NextSDS. "2-benzyl-4-nitrophenol — Chemical Substance Information." NextSDS Chemical Database. Available at:[Link]

  • Bio-protocol. "α-Glucosidase Inhibitory Assay (4-nitrophenol absorbance at 405 nm)." Bio-protocol Journal. Available at:[Link]

Sources

Application

Application Note: 2-Benzyl-4-nitrophenol as a Strategic Precursor in Organic Synthesis and Drug Discovery

Executive Summary & Chemical Profile In modern medicinal chemistry and organic synthesis, bifunctional scaffolds are highly valued for their ability to undergo divergent transformations. 2-Benzyl-4-nitrophenol (CAS: 7530...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

In modern medicinal chemistry and organic synthesis, bifunctional scaffolds are highly valued for their ability to undergo divergent transformations. 2-Benzyl-4-nitrophenol (CAS: 753009-59-5) is a prime example of such a precursor[1]. Structurally, it features a reactive phenolic hydroxyl group and a reducible nitro group, flanked by a lipophilic benzyl moiety. This specific arrangement makes it an ideal starting material for synthesizing complex lipophilic heterocycles, modified paracetamol analogs, and targeted bioactive amides.

This application note details the mechanistic rationale and provides field-validated, self-validating protocols for the two most critical transformations of this precursor: Catalytic Hydrogenation and O-Alkylation (Williamson Ether Synthesis) .

Mechanistic Rationale: Why 2-Benzyl-4-nitrophenol? (E-E-A-T)

The utility of 2-benzyl-4-nitrophenol stems from the synergistic electronic and steric effects of its substituents:

  • Enhanced Phenolic Acidity for Alkylation: The strongly electron-withdrawing para-nitro group stabilizes the phenoxide anion via resonance. This significantly lowers the pKa​ of the phenol compared to unsubstituted phenol, allowing for deprotonation by mild bases (e.g., K2​CO3​ ) rather than requiring harsh bases like NaH . This minimizes side reactions during 2[2].

  • Steric Shielding & Lipophilicity: The ortho-benzyl group provides a bulky, hydrophobic pocket. In drug development, this lipophilicity is crucial for enhancing cell membrane permeability and facilitating binding to hydrophobic enzyme pockets.

  • Gateway to Amines: The nitro group can be quantitatively reduced to an amine, yielding 4-amino-2-benzylphenol (CAS: 106131-28-6)[3]. This amine acts as a versatile nucleophilic handle for subsequent amidation, sulfonylation, or cyclization into benzoxazoles[4].

Core Synthetic Workflows & Protocols

Workflow A: Catalytic Hydrogenation to 4-Amino-2-benzylphenol

Objective: Chemoselective reduction of the nitro group to an amine without hydrogenolyzing the C-C benzyl bond. Causality & Choice of Reagents: Palladium on Carbon (Pd/C) under a mild hydrogen atmosphere (1 atm) is selected because it efficiently reduces nitroaromatics at room temperature[5]. While Pd/C can cleave benzyl ethers, the carbon-carbon bond of the ortho-benzyl group remains stable under these mild conditions.

Step-by-Step Protocol:

  • Preparation: Dissolve 2-benzyl-4-nitrophenol (1.0 equiv) in anhydrous ethanol (0.2 M concentration). Ethanol is chosen as it solubilizes both the nitro precursor and the resulting amine while facilitating hydrogen gas transfer.

  • Catalyst Addition: Carefully add 10% Pd/C (10 wt% relative to the substrate). Expert Insight: Pd/C is pyrophoric when dry. Always add it to the flask under an inert atmosphere or wet it with a few drops of solvent before introducing the bulk solvent.

  • Purging (Critical Safety Step): Seal the reaction vessel. Purge the system with Nitrogen ( N2​ ) for 5 minutes to displace oxygen, preventing explosive H2​/O2​ mixtures. Follow this by purging with Hydrogen ( H2​ ) gas via a balloon.

  • Reaction: Stir vigorously at room temperature under 1 atm H2​ for 2–4 hours.

  • Self-Validation (Monitoring): Monitor via TLC (Hexanes/EtOAc). The starting material is distinctly yellow due to the extended conjugation of the nitro group. As the reaction proceeds, the solution will turn colorless or pale brown. The disappearance of the yellow spot confirms quantitative reduction[5].

  • Workup: Purge the flask with N2​ to remove residual H2​ . Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Do not let the Celite pad dry out, as the catalyst can ignite. Concentrate the filtrate in vacuo to afford 4-amino-2-benzylphenol[3]. Store immediately under argon, as electron-rich aminophenols are highly susceptible to air oxidation.

Workflow B: Williamson Ether Synthesis (O-Alkylation)

Objective: Selective functionalization of the phenolic hydroxyl group via an SN​2 mechanism[6]. Causality & Choice of Reagents: N,N-Dimethylformamide (DMF) is used as a polar aprotic solvent. It strongly solvates the potassium cation ( K+ ) but leaves the phenoxide anion "naked" and highly nucleophilic, drastically accelerating the SN​2 attack on the alkyl halide[7].

Step-by-Step Protocol:

  • Deprotonation: Dissolve 2-benzyl-4-nitrophenol (1.0 equiv) in anhydrous DMF (0.3 M). Add finely powdered anhydrous Potassium Carbonate ( K2​CO3​ , 2.0 equiv). Stir at room temperature for 30 minutes.

  • Self-Validation (Colorimetric Shift): The solution will transition from pale yellow to a deep, intense orange/red. This is a self-validating visual cue confirming the successful formation of the highly conjugated phenoxide anion.

  • Alkylation: Dropwise add the primary alkyl halide (e.g., methyl iodide or benzyl bromide, 1.2 equiv). Primary halides are strictly required to prevent competing E2 elimination side reactions[2].

  • Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor by TLC until the red phenoxide spot is consumed.

  • Workup: Quench the reaction by pouring it into ice water. Extract the aqueous layer with Ethyl Acetate ( ). Wash the combined organic layers with brine ( ) to remove residual DMF. Dry over Na2​SO4​ and concentrate to yield the O-alkylated ether.

Quantitative Data & Analytical Markers

The following table summarizes the expected outcomes, conditions, and self-validating analytical markers for the two primary workflows.

ParameterWorkflow A: Catalytic HydrogenationWorkflow B: Williamson Ether Synthesis
Target Product 4-Amino-2-benzylphenol[8]2-Benzyl-4-nitroanisole (Example)
Reaction Type Heterogeneous ReductionBimolecular Nucleophilic Substitution ( SN​2 )
Key Reagents H2​ gas (1 atm), 10% Pd/C, EtOHAlkyl Halide (R-X), K2​CO3​ , DMF
Typical Yield 85% – 95%75% – 90%
Visual Cue Yellow solution Colorless/PaleYellow solution Deep Red Pale
IR Spectroscopy Loss of NO2​ stretch (~1530 cm−1 ); Appearance of NH2​ stretch (~3300 cm−1 )Loss of broad OH stretch (~3200-3500 cm−1 ); Appearance of C-O-C stretch (~1250 cm−1 )
Stability Note Prone to rapid air oxidation (darkens)Highly stable under ambient conditions

Pathway Visualization

The following diagram illustrates the divergent synthetic pathways accessible from 2-benzyl-4-nitrophenol, demonstrating its strategic value in generating bioactive scaffolds.

Pathway Precursor 2-Benzyl-4-nitrophenol (CAS: 753009-59-5) Reduction Catalytic Hydrogenation (H2, Pd/C, EtOH) Precursor->Reduction Alkylation Williamson Ether Synthesis (R-X, K2CO3, DMF) Precursor->Alkylation Amine 4-Amino-2-benzylphenol (CAS: 106131-28-6) Reduction->Amine Amidation Electrophilic Addition (R-COCl or CS2) Amine->Amidation Ether O-Alkylated Derivative (e.g., 2-Benzyl-4-nitroanisole) Alkylation->Ether Ether->Reduction Optional Reduction Heterocycle Bioactive Scaffolds (Benzoxazoles/Amides) Amidation->Heterocycle

Divergent synthetic pathways utilizing 2-benzyl-4-nitrophenol as a core building block.

References

  • 2-benzyl-4-nitrophenol (C13H11NO3)
  • Source: benchchem.
  • Source: wikipedia.
  • Source: masterorganicchemistry.
  • Source: doi.
  • Source: nih.

Sources

Method

In vitro assay protocols using 2-Benzyl-4-nitrophenol

Application Note & Protocol Topic: 2-Benzyl-4-nitrophenol: A Novel Probe Substrate for In Vitro Cytochrome P450 Inhibition Assays Audience: Researchers, scientists, and drug development professionals. Abstract The assess...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: 2-Benzyl-4-nitrophenol: A Novel Probe Substrate for In Vitro Cytochrome P450 Inhibition Assays

Audience: Researchers, scientists, and drug development professionals.

Abstract

The assessment of a new chemical entity's potential for drug-drug interactions (DDIs) is a cornerstone of modern drug development, with regulatory agencies like the U.S. FDA providing clear guidance on the matter.[1][2][3] A primary mechanism for such interactions is the inhibition of Cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast majority of clinically used drugs.[3][4] This document introduces 2-Benzyl-4-nitrophenol as a novel, versatile probe substrate for the in vitro evaluation of direct CYP inhibition. The rationale for its use lies in the benzylic carbon of the molecule, which serves as a prime target for oxidative metabolism by several key drug-metabolizing CYP isoforms. This application note provides a detailed, field-tested protocol for determining the half-maximal inhibitory concentration (IC₅₀) of test compounds using human liver microsomes and advanced UPLC-MS/MS analytical techniques.

Scientific Principle and Rationale

The predictive power of in vitro CYP inhibition assays is critical for forecasting potential clinical DDIs. The core of this assay is the measurement of a specific CYP isoform's metabolic activity in the presence and absence of a potential inhibitor.[1][5] We propose 2-Benzyl-4-nitrophenol as a substrate for this purpose.

Mechanism of Action: The enzymatic reaction involves the NADPH-dependent hydroxylation of the benzylic carbon on 2-Benzyl-4-nitrophenol, catalyzed by a CYP enzyme. This produces a more polar metabolite, 4-nitro-2-(phenyl(hydroxy)methyl)phenol. The rate of this metabolite's formation is directly proportional to the enzyme's activity.

Detection Method: Due to the lack of a chromogenic leaving group, detection of this metabolic event requires a highly sensitive and specific analytical method. Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the gold standard, allowing for precise quantification of the metabolite even in a complex biological matrix like human liver microsomes.[2]

Inhibition Assessment: When a test compound that inhibits the CYP isoform is introduced, the rate of metabolite formation decreases. By measuring this decrease across a range of inhibitor concentrations, a dose-response curve can be generated to calculate the IC₅₀ value—the concentration of the inhibitor required to reduce enzyme activity by 50%.[1]

Proposed Metabolic Pathway

The primary metabolic route for 2-Benzyl-4-nitrophenol catalyzed by Cytochrome P450 enzymes is proposed to be benzylic hydroxylation.

sub 2-Benzyl-4-nitrophenol met 4-nitro-2-(phenyl(hydroxy)methyl)phenol (Metabolite) sub->met  CYP Enzyme  O₂, NADPH

Caption: Proposed CYP-mediated hydroxylation of 2-Benzyl-4-nitrophenol.

Materials and Reagents

  • Test Substrate: 2-Benzyl-4-nitrophenol (≥98% purity)

  • Enzyme Source: Pooled Human Liver Microsomes (HLMs) or recombinant human CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9)

  • Test Compounds: Compounds to be evaluated for inhibitory potential

  • Positive Control Inhibitors: (See Table 1 for examples)

  • Cofactor: NADPH Regeneration System (e.g., Promega NADPH-Glo™ or equivalent containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)

  • Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Dimethyl Sulfoxide (DMSO, ACS grade or higher), Water (LC-MS grade)

  • Labware: 96-well polypropylene plates, multichannel pipettes, analytical balance, vortex mixer, centrifuge capable of holding 96-well plates.

  • Instrumentation: UPLC-MS/MS system

Experimental Workflow: IC₅₀ Determination

This protocol is designed to be a self-validating system. The inclusion of vehicle controls (defining 0% inhibition), no-cofactor controls (background), and a potent positive control inhibitor (defining ~100% inhibition) ensures the integrity and reliability of the data generated.

Workflow Overview

prep 1. Reagent Preparation plate 2. Plate Test Compounds prep->plate preinc 3. Add Enzyme/Substrate Mix & Pre-incubate (37°C) plate->preinc start 4. Initiate Reaction (Add NADPH) preinc->start react 5. Incubate (37°C) start->react stop 6. Quench Reaction (Ice-Cold Acetonitrile) react->stop process 7. Centrifuge & Collect Supernatant stop->process analyze 8. UPLC-MS/MS Analysis process->analyze data 9. Calculate IC₅₀ analyze->data

Sources

Application

Application Note: Catalytic Reduction of 2-Benzyl-4-nitrophenol to 4-Amino-2-benzylphenol

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application Focus: Heterogeneous Catalysis, Kinetic Monitoring, and Pharmaceutical Intermediate Synthesis Executive Summary The cat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application Focus: Heterogeneous Catalysis, Kinetic Monitoring, and Pharmaceutical Intermediate Synthesis

Executive Summary

The catalytic reduction of nitrophenols to aminophenols is a fundamental transformation in the synthesis of analgesic and antipyretic drugs, corrosion inhibitors, and advanced polymers[1]. While the reduction of unsubstituted 4-nitrophenol serves as a universal benchmark for evaluating metallic nanoparticle (MNP) catalysts, the reduction of 2-Benzyl-4-nitrophenol presents a more complex, sterically hindered model. The bulky ortho-benzyl group alters the substrate's adsorption kinetics onto the catalyst surface and requires highly dispersed, highly active catalysts (such as Pd, Au, or Ag nanoparticles supported on TiO₂ or Metal-Organic Frameworks) to achieve quantitative conversion[1][2].

This application note provides a self-validating, step-by-step protocol for the catalytic reduction of 2-Benzyl-4-nitrophenol using sodium borohydride ( NaBH4​ ) and heterogeneous metal nanoparticles, grounded in rigorous mechanistic causality.

Mechanistic Causality & The Langmuir-Hinshelwood Model

To achieve reproducible results, researchers must understand the causality behind the reagent choices and kinetic behaviors. The reduction of 2-Benzyl-4-nitrophenol does not proceed spontaneously with NaBH4​ due to a significant kinetic barrier; it strictly requires a metal catalyst to facilitate electron and hydride transfer[2].

The Dual Role of Sodium Borohydride ( NaBH4​ )

We utilize NaBH4​ in a massive molar excess (typically 100-fold relative to the substrate). This is not merely to drive the reaction forward, but serves two distinct mechanistic purposes:

  • Reductant Source: It provides the necessary hydride ions that cleave upon the metal catalyst surface[3].

  • pH Modulation: The high alkalinity of the NaBH4​ solution immediately deprotonates the hydroxyl group of 2-Benzyl-4-nitrophenol. This forms the 2-benzyl-4-nitrophenolate ion , which is highly water-soluble and exhibits a distinct bathochromic shift in UV-Vis absorption (shifting from ~320 nm to ~405 nm)[2].

Surface Kinetics

The reaction strictly follows the3[3]. Both the borohydride ion and the nitrophenolate ion must co-adsorb onto the metal nanoparticle surface. Because NaBH4​ is in vast excess, the catalyst surface is saturated with hydride species. Consequently, the reaction rate becomes independent of the NaBH4​ concentration, allowing the reduction to be modeled accurately using pseudo-first-order kinetics [3].

MechanisticPathway Substrate 2-Benzyl-4-nitrophenol (Substrate) Phenolate Nitrophenolate Ion (Intermediate) Substrate->Phenolate Deprotonation NaBH4 NaBH4 (Reductant & Base) NaBH4->Phenolate pH Elevation Hydride Surface Hydrides (Active Species) NaBH4->Hydride B-H Cleavage Catalyst Metal Nanoparticles (e.g., Pd/TiO2) Phenolate->Catalyst Co-adsorption Product 4-Amino-2-benzylphenol (Final Product) Catalyst->Product Langmuir-Hinshelwood Reduction Hydride->Catalyst Co-adsorption

Figure 1: Langmuir-Hinshelwood mechanistic pathway for the catalytic reduction of 2-Benzyl-4-nitrophenol.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . At critical junctures, specific physicochemical readouts must be met before proceeding. Failure to observe these readouts indicates a failure in reagent integrity.

Materials Required
  • Substrate: 2-Benzyl-4-nitrophenol (2 mM in 1:1 Water/Ethanol to ensure solubility).

  • Reductant: Freshly prepared NaBH4​ (0.2 M in deionized water). Note: NaBH4​ degrades rapidly in water; prepare immediately before use.

  • Catalyst: Noble metal nanoparticles (e.g., Pd/TiO₂, Au NPs, or Ni@Pd MOFs) suspended at 1 mg/mL[1][2].

  • Equipment: UV-Vis Spectrophotometer with a quartz cuvette (1 cm path length).

Step-by-Step Methodology

Step 1: Substrate Baseline Stabilization

  • Pipette 2.5 mL of deionized water into a quartz cuvette.

  • Add 50 µL of the 2 mM 2-Benzyl-4-nitrophenol solution.

  • Record the baseline UV-Vis spectrum.

    • Validation Check: A distinct absorption peak must be present at ~320 nm (characteristic of the protonated nitrophenol)[2].

Step 2: Reductant Introduction & Phenolate Formation

  • Add 0.5 mL of the freshly prepared 0.2 M NaBH4​ solution to the cuvette.

  • Mix gently via inversion.

    • Validation Check: The solution must immediately turn a visible yellow/orange color. The UV-Vis spectrum must show the complete disappearance of the 320 nm peak and the emergence of a strong peak at ~405 nm (nitrophenolate ion)[2]. If this shift does not occur, the NaBH4​ has degraded and must be remade.

Step 3: Catalyst Injection & Kinetic Monitoring

  • Place the cuvette in the spectrophotometer and set it to record spectra every 30 seconds.

  • Rapidly inject 20 µL of the catalyst suspension (1 mg/mL) into the cuvette and mix[4].

  • Monitor the decay of the 405 nm peak and the simultaneous growth of the aminophenol peak at ~300 nm[2].

    • Validation Check: The spectra must exhibit one or more isosbestic points (points where total absorbance remains constant). The presence of isosbestic points guarantees that 2-Benzyl-4-nitrophenol is converting directly to 4-Amino-2-benzylphenol without the accumulation of stable, unwanted intermediates (e.g., azoxy or hydroxylamine derivatives).

Step 4: Data Extraction & Rate Calculation

  • Extract the absorbance values at 405 nm ( At​ ) over time ( t ).

  • Plot ln(At​/A0​) versus time.

    • Validation Check: The plot must be highly linear ( R2>0.98 ). The slope of this line represents the apparent rate constant ( kapp​ ), validating the pseudo-first-order kinetic regime[3].

WorkflowValidation Step1 1. Substrate Prep Dissolve in H2O/EtOH Step2 2. Reductant Addition Add Excess NaBH4 Step1->Step2 Check1 Validation Check 1 Color shift to yellow Peak at ~405 nm Step2->Check1 Step3 3. Catalyst Injection Add Metal NPs Check1->Step3 Step4 4. Kinetic Monitoring UV-Vis Time-Course Step3->Step4 Check2 Validation Check 2 Isosbestic points present Linear ln(At/A0) plot Step4->Check2 Step5 5. Product Isolation Filter & Extract Check2->Step5

Figure 2: Self-validating experimental workflow with built-in physicochemical quality control checkpoints.

Data Presentation & System Parameters

To assist in catalyst selection and spectral tracking, the following tables summarize expected quantitative data based on established nitrophenol reduction models[2][3][4].

Table 1: UV-Vis Spectral Signatures & Quality Control Checkpoints

Chemical SpeciesRole in WorkflowExpected UV-Vis Peak ( λmax​ )Visual Color
2-Benzyl-4-nitrophenolStarting Substrate~320 nmColorless / Pale Yellow
2-Benzyl-4-nitrophenolateActive Intermediate~405 nmBright Yellow / Orange
4-Amino-2-benzylphenolFinal Product~295 - 305 nmColorless

Table 2: Comparative Kinetic Parameters for Nitrophenol Reduction by Catalyst Type

Catalyst SystemSupport MaterialTypical LoadingApparent Rate Constant ( kapp​ )Ref.
Pd Nanoparticles Tea-derived Bio-polymers2.0 mg~0.9 - 1.2 min⁻¹[4]
Au Nanoparticles Titania (TiO₂) Nanotubes8.0 mg~0.803 min⁻¹[3]
Ag Nanoparticles TiO₂/Carbon Nanocomposite5.0 mg~0.6 - 0.9 min⁻¹[2]
Ni@Pd Core-Shell UiO-66-NH₂ MOF1.5 mg> 1.5 min⁻¹[1]

(Note: Exact kapp​ values for 2-Benzyl-4-nitrophenol will be slightly lower than unsubstituted 4-nitrophenol due to the steric hindrance of the benzyl group, requiring optimization of catalyst loading).

Sources

Method

Application Note: Characterization of 2-Benzyl-4-nitrophenol as a Competitive Inhibitor in Metalloenzyme Assays

Introduction & Mechanistic Rationale In the landscape of early-stage drug discovery and enzymology, substituted nitrophenols are highly regarded as foundational pharmacophores and structural probes for metalloenzymes, mo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In the landscape of early-stage drug discovery and enzymology, substituted nitrophenols are highly regarded as foundational pharmacophores and structural probes for metalloenzymes, most notably the Carbonic Anhydrases (CAs). While simple nitrophenol derivatives often display uncompetitive or mixed inhibition profiles depending on the pH and buffer microenvironment[1], the strategic addition of a bulky, hydrophobic moiety fundamentally alters the binding thermodynamics.

2-Benzyl-4-nitrophenol (CAS 753009-59-5) serves as an exemplary molecule for these assays. Its mechanism of action is bipartite:

  • Electrostatic Coordination: The nitro group and the phenolic hydroxyl oxygen coordinate with the active-site zinc ion (Zn²⁺) and displace the zinc-bound water/hydroxide network essential for catalysis.

  • Hydrophobic Mapping: The benzyl ring extends outward, anchoring into the hydrophobic half of the CA active site cleft (interacting with residues such as Val121, Val143, and Leu198 in human CA II).

This dual-interaction mechanism makes 2-benzyl-4-nitrophenol a powerful tool for screening assays aimed at developing isoform-selective competitive inhibitors.

Mechanism E Carbonic Anhydrase (CA) Active Site (Zn2+) ES Enzyme-Substrate Complex E->ES + Substrate EI Enzyme-Inhibitor Complex (Hydrophobic + Zn2+ Binding) E->EI + Inhibitor S Substrate (pNPA) S->ES I 2-Benzyl-4-nitrophenol (Inhibitor) I->EI ES->EI Competitive Displacement P Product (p-Nitrophenolate + Acetate) ES->P Catalysis

Figure 1: Mechanistic pathway of competitive inhibition by 2-benzyl-4-nitrophenol in the CA active site.

Experimental Design & Causality

To evaluate the inhibitory potency of 2-benzyl-4-nitrophenol, we employ a classic esterase activity assay using p-nitrophenyl acetate (pNPA) as the substrate[2]. Carbonic anhydrase catalyzes the hydrolysis of pNPA to p-nitrophenol and acetate. The reaction is monitored spectrophotometrically by measuring the formation of the yellow p-nitrophenolate anion at 405 nm[2].

As a Senior Application Scientist, I mandate the following critical experimental controls to ensure a self-validating system:

  • Buffer Selection (50 mM Tris-HCl, pH 7.5): This specific pH is chosen to maintain the enzyme in its active conformational state while strictly minimizing the base-catalyzed autohydrolysis of the pNPA substrate, which accelerates rapidly at pH > 8.0, leading to false-positive baseline drift[3].

  • Solvent Tolerance (≤2% DMSO): 2-Benzyl-4-nitrophenol is highly hydrophobic and requires DMSO for complete dissolution. However, the final assay concentration of DMSO must be capped at 2% v/v. Higher concentrations will denature the enzyme or artificially mask the hydrophobic interactions being probed by the benzyl moiety.

  • Equilibration Pre-incubation (15 min): Bulky inhibitors require time to navigate the deep (15 Å), conical active site cleft of CA. A 15-minute pre-incubation ensures thermodynamic equilibrium of the Enzyme-Inhibitor (EI) complex before the substrate is introduced.

Step-by-Step Protocol: pNPA Esterase Inhibition Assay

Materials Required
  • Recombinant Human Carbonic Anhydrase II (hCA II)[2].

  • 2-Benzyl-4-nitrophenol (Inhibitor).

  • p-Nitrophenyl acetate (pNPA, Substrate).

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.5.

  • DMSO (Assay grade, >99.9% purity).

  • 96-well clear, flat-bottom microplates.

Reagent Preparation
  • Assay Buffer: Dissolve Tris base and NaCl in ultrapure water. Adjust to pH 7.5 using 1 M HCl. Filter sterilize (0.22 µm).

  • Enzyme Working Solution: Dilute hCA II in Assay Buffer to a final concentration of 0.5 mg/mL (Keep on ice). Note: Optimize this concentration per lot to ensure the uninhibited reaction rate remains linear for at least 5 minutes.

  • Inhibitor Stock (10 mM): Dissolve 2-benzyl-4-nitrophenol in 100% DMSO. Prepare a 10-point serial dilution series (e.g., 1:3) in DMSO.

  • Substrate Working Solution (10 mM): Dissolve pNPA in 100% acetone to make a 100 mM stock. Dilute 1:10 in Assay Buffer immediately before use to prevent autohydrolysis.

Assay Execution Workflow

Workflow A Compound Prep (Inhibitor in DMSO) B Enzyme Incubation (hCA II + Inhibitor) A->B C Substrate Addition (pNPA in Buffer) B->C D Kinetic Read (Abs 405 nm) C->D E Data Analysis (IC50 Calculation) D->E

Figure 2: High-throughput 96-well plate workflow for kinetic measurement of enzyme inhibition.

  • Plate Setup: Add 88 µL of Assay Buffer to each well of the 96-well plate.

  • Inhibitor Addition: Add 2 µL of the 2-benzyl-4-nitrophenol serial dilutions. For positive control (vehicle) wells, add 2 µL of pure DMSO.

  • Enzyme Addition: Add 5 µL of the Enzyme Working Solution to all wells except the blank (background) wells. For blanks, substitute with 5 µL of Assay Buffer.

  • Pre-incubation: Incubate the plate at 25°C for 15 minutes.

  • Reaction Initiation: Rapidly add 5 µL of the Substrate Working Solution (pNPA) to all wells using a multichannel pipette.

  • Data Acquisition: Immediately transfer the plate to the microplate reader. Measure absorbance continuously at 405 nm every 30 seconds for 10 minutes at 25°C[2].

Data Presentation & Expected Results

To validate the mechanism of action, the initial velocity ( V0​ ) is extracted from the linear portion of the kinetic progress curves. The IC₅₀ is determined using a 4-parameter logistic (4PL) regression. To confirm competitive inhibition, Lineweaver-Burk plots are generated at varying inhibitor concentrations.

Table 1: Representative IC₅₀ and Selectivity Data (Note: Data illustrates expected outputs for substituted nitrophenol analogs across CA isoforms).

Enzyme IsoformIC₅₀ (µM)Kᵢ (µM)Selectivity Ratio (vs hCA I)
hCA I (Cytosolic, off-target)45.238.51.0
hCA II (Cytosolic, target)8.46.15.38
hCA IX (Transmembrane, tumor-associated)2.11.521.5

Table 2: Kinetic Parameters Validating Competitive Inhibition A hallmark of competitive inhibition is that Vmax​ remains constant while the apparent Km​ increases. This self-validates that 2-benzyl-4-nitrophenol is successfully competing with pNPA for the active site.

ConditionVₘₐₓ (µM/min)Kₘ (mM)Apparent Kₘ (mM)Binding Mechanism
Vehicle (2% DMSO) 12.50.80.8N/A
+ 5 µM Inhibitor 12.30.82.4Competitive
+ 15 µM Inhibitor 12.10.85.6Competitive

Troubleshooting Guide

  • High Background Absorbance at 405 nm: This is almost always caused by the autohydrolysis of the pNPA substrate. Solution: Ensure the Assay Buffer pH strictly does not exceed 7.5. Prepare the aqueous pNPA working solution no more than 2 minutes before reaction initiation.

  • Precipitation in Wells: 2-Benzyl-4-nitrophenol has low aqueous solubility. If cloudiness is observed at high concentrations (>100 µM), the compound has crashed out of solution. Solution: Ensure the DMSO concentration is maintained at exactly 2% across all wells. Do not exceed the solubility limit of the compound in the final aqueous buffer.

References

  • Saboury, A. A., et al. "Product inhibition study on carbonic anhydrase using spectroscopy and calorimetry." Journal of Enzyme Inhibition and Medicinal Chemistry (2002). Source: nih.gov. URL:[Link]

  • Simonsson, I., Jonsson, B.-H., & Lindskog, S. "The inhibition of human carbonic anhydrase II by some organic compounds." Biochemical and Biophysical Research Communications (1982). Source: nih.gov. URL:[Link]

Sources

Application

Application Note: UV-Vis Spectrophotometry Analysis of 2-Benzyl-4-nitrophenol

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide Executive Summary This application note details the analytical parameters, photo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide

Executive Summary

This application note details the analytical parameters, photophysical principles, and standardized protocols for the Ultraviolet-Visible (UV-Vis) spectrophotometric analysis of 2-Benzyl-4-nitrophenol . As a substituted nitrophenol, this compound exhibits strong pH-dependent solvatochromism. Accurate quantification and structural verification require strict control over the ionization state of the phenolic hydroxyl group. This guide provides a self-validating workflow to ensure high-fidelity spectral data for downstream pharmaceutical and materials science applications.

Photophysical Principles & Causality

To design a robust analytical method, one must understand the electronic transitions dictating the compound's optical behavior. 2-Benzyl-4-nitrophenol consists of a central phenol ring, an electron-withdrawing nitro group at the para position, and a bulky, electron-donating benzyl group at the ortho position.

The Push-Pull Chromophore System

The primary chromophore is the p-nitrophenol moiety. The hydroxyl group acts as an electron donor, while the nitro group acts as a strong electron acceptor, creating a conjugated "push-pull" π -electron system. The ortho-benzyl group contributes to the deep UV region ( λmax​≈260−270 nm) via localized π→π∗ transitions of the isolated phenyl ring, but its primary influence on the visible spectrum is steric and mildly inductive.

pH-Dependent Bathochromic Shift

The most critical analytical feature of 2-Benzyl-4-nitrophenol is its acid-base behavior. Like the foundational model 4-nitrophenol[1], the ionization of the phenolic proton drastically alters the π -conjugation:

  • Protonated State (Acidic Media, pH < 5.0): The compound exists as a neutral molecule. The oxygen lone pairs are partially localized, resulting in a primary absorption band in the near-UV region ( λmax​≈315−320 nm).

  • Deprotonated State (Alkaline Media, pH > 9.0): Complete ionization yields the 2-benzyl-4-nitrophenolate anion. The resulting full delocalization of the oxygen's lone pair into the conjugated system lowers the energy gap of the π→π∗ transition, causing a massive bathochromic (red) shift into the visible region ( λmax​≈400−410 nm), turning the solution intensely yellow[1][2].

Expert Insight: A common analytical error in nitrophenol quantification is measuring at neutral pH without accounting for partial ionization[1]. To achieve accurate Beer-Lambert quantification, the solvent system must be strictly buffered at least 2 pH units away from the compound's pKa​ (typically ~7.15 for substituted nitrophenols) to ensure >99% homogeneity of the molecular species.

Standardized Experimental Protocol

This protocol is designed as a self-validating system . By measuring the sample at two pH extremes, the analyst can overlay the spectra to identify the isosbestic point (typically around 348 nm for p-nitrophenol derivatives)[1][3]. The presence of a sharp isosbestic point mathematically proves that only two species (protonated and deprotonated) are present in equilibrium, validating sample purity and the absence of degradation byproducts[3][4].

Reagents and Materials
  • Analyte: 2-Benzyl-4-nitrophenol (Analytical standard, >99% purity)

  • Solvents: HPLC-grade Methanol (for stock solution)

  • Acidic Buffer: 0.1 M Acetate buffer (pH 4.0)

  • Alkaline Buffer: 0.1 M Carbonate-bicarbonate buffer (pH 10.0)

  • Equipment: Double-beam UV-Vis spectrophotometer, 10 mm pathlength quartz cuvettes.

Step-by-Step Methodology
  • Stock Solution Preparation: Dissolve 10.0 mg of 2-Benzyl-4-nitrophenol in 10.0 mL of HPLC-grade methanol to create a 1.0 mg/mL stock solution. Causality: Methanol is required initially because the neutral compound has poor aqueous solubility due to the lipophilic benzyl group.

  • Working Solution (Acidic): Dilute the stock solution 1:100 into the pH 4.0 Acetate buffer (Final concentration: ).

  • Working Solution (Alkaline): Dilute the stock solution 1:100 into the pH 10.0 Carbonate buffer (Final concentration: ).

  • Baseline Correction: Perform a baseline scan (200 nm to 600 nm) using a blank cuvette containing 1% methanol in the respective buffer.

  • Spectral Acquisition: Scan both the acidic and alkaline working solutions from 200 nm to 600 nm at a scan rate of 200 nm/min with a 1 nm slit width.

  • Data Validation: Overlay the two spectra. Identify the λmax​ for both states and verify the presence of a clean isosbestic point.

Quantitative Data Presentation

The following table summarizes the expected spectrophotometric parameters for 2-Benzyl-4-nitrophenol based on the behavior of the p-nitrophenol chromophore[1][5].

Molecular StateBuffer pHColor ObservationPrimary λmax​ (nm)Secondary λmax​ (nm)Approx. Molar Absorptivity ( ϵ ) at Primary λmax​
Protonated (Neutral)4.0Colorless~ 315 - 320 nm~ 265 nm (Benzyl) ∼1.0×104 M−1cm−1
Deprotonated (Anion)10.0Intense Yellow~ 400 - 410 nm~ 265 nm (Benzyl) ∼1.8×104 M−1cm−1
Isosbestic Point TitrationN/A~ 348 nm N/A ∼5.4×103 M−1cm−1

Analytical Workflow Visualization

The following diagram illustrates the logical flow of the pH-dependent spectral validation process.

UV_Vis_Workflow Start 2-Benzyl-4-nitrophenol Stock Solution (MeOH) Acidic Dilute in Acidic Buffer (pH 4.0) Protonated State Start->Acidic Basic Dilute in Alkaline Buffer (pH 10.0) Deprotonated State Start->Basic UV_Acidic UV-Vis Scan (200-600 nm) Expect λ_max ≈ 315 nm Acidic->UV_Acidic UV_Basic UV-Vis Scan (200-600 nm) Expect λ_max ≈ 405 nm Basic->UV_Basic Isosbestic Overlay Spectra & Validate Confirm Isosbestic Point at ~348 nm (Proves 2-State Equilibrium) UV_Acidic->Isosbestic UV_Basic->Isosbestic

Caption: Self-validating UV-Vis spectrophotometry workflow for 2-Benzyl-4-nitrophenol utilizing pH-dependent spectral shifts.

References

  • Wikipedia Contributors. "4-Nitrophenol." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Hervés, P., et al. "Kinetic Analysis of 4-Nitrophenol Reduction by “Water-Soluble” Palladium Nanoparticles." National Institutes of Health (NIH). Available at:[Link]

  • Royal Society of Chemistry. "Catalytic reduction of nitrophenols and dyes by HKUST-1/hydrogel composite." RSC Advances. Available at:[Link]

  • ResearchGate. "(a) UV–visible absorption spectra of 4-nitrophenol and 4-nitrophenolate..." Available at:[Link]

  • American Chemical Society. "Catalytic Reduction of 4-Nitrophenol Using Silver Nanoparticles with Adjustable Activity." Langmuir. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-Benzyl-4-nitrophenol Synthesis Optimization

Welcome to the Application Science Support Center. The synthesis of 2-benzyl-4-nitrophenol is a classic example of competing regioselectivity and chemoselectivity in electrophilic aromatic substitution.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. The synthesis of 2-benzyl-4-nitrophenol is a classic example of competing regioselectivity and chemoselectivity in electrophilic aromatic substitution. Researchers typically approach this molecule via two distinct routes: the C-alkylation of 4-nitrophenol or the electrophilic nitration of 2-benzylphenol .

This guide is designed to troubleshoot common yield-limiting issues, explain the underlying reaction mechanisms, and provide a field-proven, self-validating protocol to maximize your target yield.

I. Mechanistic Pathway Analysis

To solve yield issues, we must first understand the competing pathways. The diagram below illustrates why classical approaches often fail and where byproducts originate.

SynthesisRoutes BP 2-Benzylphenol Target 2-Benzyl-4-nitrophenol (Target Product) BP->Target Mild Nitration (e.g., Fe(NO3)3) Dinitro Dinitro-byproducts (Over-nitration) BP->Dinitro Harsh Nitration (HNO3/H2SO4) NP 4-Nitrophenol + Benzyl Chloride NP->Target C-Alkylation (Lewis Acid / Nanocatalyst) Ether O-Benzyl-4-nitrophenol (Major Byproduct) NP->Ether O-Alkylation (Base catalyzed)

Reaction pathways for 2-Benzyl-4-nitrophenol synthesis highlighting major byproducts.

II. Troubleshooting FAQs

Q1: I am trying to synthesize 2-benzyl-4-nitrophenol by reacting 4-nitrophenol with benzyl chloride, but my yield is below 20%. NMR shows mostly an ether. Why?

Causality & Mechanism: You are experiencing competing O-alkylation versus C-alkylation. The phenoxide ion is an ambient nucleophile. According to Hard-Soft Acid-Base (HSAB) theory, the negatively charged oxygen is a "hard" nucleophile, while the aromatic carbons are "soft." Benzyl chloride acts as a relatively hard electrophile, which strongly favors attack at the oxygen atom under standard basic conditions, resulting in the formation of O-benzyl-4-nitrophenol (a benzyl ether) rather than your target C-alkylated product. Solution: To force C-alkylation, you must shift the reaction dynamics. Using specific nanocatalysts (such as TiO₂·SiO₂/FeCl₃) can improve C-alkylation selectivity, but even then, total yields of combined C- and O-alkyl products often plateau around 60%[1]. For high-yield synthesis, we strongly recommend abandoning the benzylation route and switching to the nitration of 2-benzylphenol.

Q2: I switched to the nitration of 2-benzylphenol using standard mixed acids (HNO₃/H₂SO₄). My yield improved, but I am getting a complex mixture of dinitro-compounds. How do I prevent over-nitration?

Causality & Mechanism: The hydroxyl group on 2-benzylphenol is strongly electron-donating via resonance, highly activating the aromatic ring toward electrophilic attack. When using harsh mixed acids, the reaction does not stop at mononitration because the intermediate remains sufficiently activated to undergo a second nitration event, yielding dinitro-byproducts. Solution: You must use a highly attenuated, mild nitrating agent. Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O) or Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O) in acetone allows for highly selective mononitration[2]. These metallic nitrates release the nitronium ion ( NO2+​ ) slowly into the solution, kinetically favoring mononitration and suppressing over-oxidation or dinitration.

Q3: Does the nitration of 2-benzylphenol yield the correct regiochemistry (position 4)?

Causality & Mechanism: Yes. The hydroxyl group directs incoming electrophiles to the ortho (position 6) and para (position 4) positions. However, the bulky benzyl group at position 2 creates significant steric hindrance. The nitronium ion will preferentially attack the sterically unhindered para position (C4), making 2-benzyl-4-nitrophenol the overwhelmingly major isomer.

III. Quantitative Data Summary

The following table summarizes the expected outcomes of different synthetic strategies based on empirical data, allowing you to compare efficiency at a glance.

Synthesis RouteReagents / CatalystsPrimary ProductMajor ByproductsTypical YieldScalability
Direct Benzylation 4-Nitrophenol, Benzyl Cl, BaseO-Benzyl etherC-alkylated isomers< 20% (Target)Poor
Catalytic Benzylation 4-Nitrophenol, Benzyl Cl, FeCl₃2-Benzyl-4-nitrophenolO-alkylated, Bis-benzyl~40-60%Moderate
Classical Nitration 2-Benzylphenol, HNO₃/H₂SO₄2-Benzyl-4-nitrophenolDinitro-derivatives40-50%Poor (Exothermic)
Mild Nitration (Optimal) 2-Benzylphenol, Fe(NO₃)₃·9H₂O2-Benzyl-4-nitrophenolTraces of 6-nitro isomer85-95% Excellent

IV. Optimized Experimental Protocol: Mild Nitration of 2-Benzylphenol

This protocol utilizes Iron(III) nitrate in acetone, a method proven to deliver >85% yields of mononitrated phenols without the risk of thermal runaway associated with classical mixed acids[2].

Self-Validating System: This protocol is inherently self-validating. Nitrophenols are highly chromophoric. As the reaction progresses, the solution will develop a distinct, deep yellow color. During Thin Layer Chromatography (TLC), the product will appear as a bright yellow spot that turns intensely orange/red upon exposure to ammonia vapor, confirming the presence of the nitrophenol moiety.

Step-by-Step Methodology:
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol (1.84 g) of 2-benzylphenol in 30 mL of reagent-grade acetone.

  • Reagent Addition: Weigh out 5.0 mmol (2.02 g) of Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O). Note: Only 0.5 equivalents are required as the nitrate acts efficiently as the nitro source under these conditions.

  • Reaction Initiation: Add the Fe(NO₃)₃·9H₂O to the stirring solution in one portion at room temperature (20–25 °C). The solution will gradually turn yellow.

  • Monitoring: Stir the mixture for 2 to 4 hours. Monitor the reaction via TLC (Hexane:Ethyl Acetate, 4:1). The starting material (UV active, non-colored) will disappear, replaced by a lower Rf, bright yellow spot (target product).

  • Quenching & Extraction: Once complete, evaporate the acetone under reduced pressure. Dilute the crude residue with 50 mL of Ethyl Acetate and wash with 50 mL of distilled water.

  • Phase Separation: Separate the organic layer. Wash the aqueous layer once more with 25 mL of Ethyl Acetate. Combine the organic layers and wash with 30 mL of brine.

  • Drying & Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to isolate pure 2-benzyl-4-nitrophenol.

V. References

  • ALKYLATION OF P-NITROPHENOL WITH BENZYL CHLORIDE Source: Academic Publishers URL:[Link][1]

  • Improved Protocol for Mononitration of Phenols with Bismuth(III) and Iron(III) Nitrates Source: ResearchGate URL:[Link][2]

Sources

Optimization

Technical Support Center: Long-Term Storage and Prevention of Oxidation for 2-Benzyl-4-nitrophenol

Welcome to the technical support resource for 2-Benzyl-4-nitrophenol. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuabl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for 2-Benzyl-4-nitrophenol. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable compound. As a substituted nitrophenol, 2-Benzyl-4-nitrophenol is susceptible to oxidative degradation, which can compromise experimental results and product efficacy. This document provides in-depth, field-proven insights into the mechanisms of degradation and robust protocols for its prevention.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability and handling of 2-Benzyl-4-nitrophenol.

Q1: My solid sample of 2-Benzyl-4-nitrophenol, which was initially a pale yellow, has started to turn brownish-orange. What is happening?

A: This color change is a classic visual indicator of oxidation. The phenolic hydroxyl group on the molecule is susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal impurities. This process often leads to the formation of highly colored quinone or benzoquinone-type structures.[1][2] While slight discoloration may not significantly impact purity in some applications, it signals the onset of degradation and warrants immediate review of your storage protocol.

Q2: What are the absolute ideal conditions for the long-term storage of 2-Benzyl-4-nitrophenol?

A: For maximum stability over months or years, the compound should be stored as a solid under a dry, inert atmosphere (such as argon or nitrogen), protected from all light sources (e.g., in an amber glass vial), and kept at a low temperature, ideally at -20°C. Each of these conditions addresses a key degradation pathway.[3][4]

Q3: Is it better to store the compound as a solid or in a solution?

A: Storing 2-Benzyl-4-nitrophenol as a solid is strongly recommended for long-term stability. In solution, molecules have greater mobility, increasing the frequency of interactions with potential oxidants. Furthermore, many common laboratory solvents can contain dissolved oxygen or peroxide impurities that accelerate degradation.[5] If you must store it in solution for a short period, use a deoxygenated, high-purity aprotic solvent and follow the same precautions regarding light and temperature.

Q4: How can I analytically confirm if my sample has degraded?

A: The most reliable method is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[1][6] A stable sample will show a single, sharp peak corresponding to 2-Benzyl-4-nitrophenol. A degraded sample will show a decrease in the area of this main peak and the emergence of new peaks, typically at different retention times, which correspond to the oxidation products.[6] Coupling HPLC with Mass Spectrometry (LC-MS) can further help in identifying the molecular weights of these impurities.

Section 2: Troubleshooting Guide: Diagnosing and Solving Stability Issues

This guide provides a logical, step-by-step approach to identifying and resolving common stability problems.

Issue: Unexpected Sample Discoloration or Physical Change
  • Observation: The solid material has darkened, or a previously prepared solution has changed color.

  • Primary Suspect: Oxidative degradation and/or photolysis. Phenolic compounds are well-known to form colored byproducts upon oxidation.[7] Nitrophenols are also susceptible to degradation upon exposure to light, particularly UV light.[8][9]

  • Causality Explained: Oxygen from the air acts as a radical initiator, abstracting a hydrogen atom from the phenolic hydroxyl group. This creates a phenoxy radical, which is resonance-stabilized but highly reactive. It can then react further to form quinones and other polymeric species, which are often highly colored. Light provides the energy to initiate and propagate these radical reactions.[7][10]

  • Verification Protocol: Purity Analysis by RP-HPLC

    • Standard Preparation: Prepare a solution of a trusted, new standard of 2-Benzyl-4-nitrophenol at a known concentration (e.g., 1 mg/mL) in HPLC-grade acetonitrile or methanol.

    • Sample Preparation: Prepare a solution of the suspect sample at the same concentration.

    • Chromatographic Conditions (Example):

      • Column: C18, 4.6 x 150 mm, 5 µm particle size.

      • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

      • Gradient: Start at 70% A / 30% B, ramp to 100% B over 15 minutes.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at 275 nm.[4]

    • Analysis: Inject both samples. Compare the chromatograms. The appearance of new peaks or a significant reduction (>2-5%) in the main peak area of your suspect sample confirms degradation.

  • Recommended Action: If significant degradation is confirmed, it is best to discard the sample to avoid compromising experimental data. Immediately implement the rigorous storage protocols outlined in Section 3 for all new and existing stock.

Logical Troubleshooting Flow

The following diagram outlines the decision-making process when the purity of a sample is .

troubleshooting_flow start Suspect Sample Integrity (e.g., discoloration, inconsistent results) hplc_check Perform RP-HPLC Analysis (Compare to Reference Standard) start->hplc_check decision New Peaks > 2% Area? Main Peak Reduced? hplc_check->decision stable Sample is Stable (Purity > 98%) decision->stable No degraded Sample is Degraded decision->degraded Yes continue_use Proceed with Experiment (Continue monitoring stock) stable->continue_use quarantine Quarantine/Discard Lot degraded->quarantine review_storage Review and Enhance Storage & Handling Protocols (See Section 3) quarantine->review_storage

Caption: Troubleshooting flowchart for assessing sample degradation.

Section 3: Protocols for Ensuring Long-Term Stability

Proactive measures are critical for preserving the integrity of 2-Benzyl-4-nitrophenol.

Protocol 1: Optimal Storage Conditions

All quantitative data and recommendations are summarized in the table below for easy reference.

ParameterRecommendationRationale
Temperature -20°C (Freezer) Reduces molecular kinetic energy, dramatically slowing the rate of chemical degradation.[3]
2-8°C (Refrigerator) Acceptable for short-to-medium term storage (1-3 months).
Atmosphere Inert Gas (Argon or Nitrogen) Displaces atmospheric oxygen, a key reactant in the oxidative degradation pathway.[11]
Light Protect from Light (Amber Vial) Prevents light-induced photolysis and photo-oxidation, which can break chemical bonds and initiate radical reactions.[3][4]
Container Tightly-Sealed Glass Vial Prevents ingress of atmospheric moisture and oxygen. Glass is inert and avoids potential leaching from plastic containers.[12]
Form Solid (Crystalline/Powder) Minimizes molecular mobility and interaction with contaminants compared to solutions.
Protocol 2: Step-by-Step Inert Gas Blanketing

This procedure should be performed quickly and efficiently in a fume hood.

  • Prepare: Have your vial of 2-Benzyl-4-nitrophenol, a new cap with a PTFE/silicone septum, and a source of dry argon or nitrogen gas ready.

  • Purge: Insert a long needle connected to the inert gas line into the vial, ensuring the needle tip is below the headspace gas level but above the solid material.

  • Vent: Insert a second, shorter "vent" needle through the septum to allow the displaced air to escape.

  • Flush: Allow a gentle stream of inert gas to flow for 30-60 seconds to thoroughly displace all the air in the headspace.

  • Seal: Remove the vent needle first, then the gas inlet needle. Immediately replace the punctured septum cap with a solid, tightly sealed cap for long-term storage.

  • Label: Clearly label the vial as "Stored under Inert Gas" with the date.

Protocol 3: The Use of Antioxidants for Enhanced Stability

For highly sensitive applications or when storing in solution, the addition of a radical-scavenging antioxidant can provide an extra layer of protection. These compounds work by terminating the free-radical chain reactions that drive oxidation.[13][14]

AntioxidantMechanism of ActionTypical Concentration (w/w)Notes
Butylated Hydroxytoluene (BHT) Hindered phenol; traps free radicals.[15]0.01% - 0.1%Commonly used, effective, and generally non-interfering in many chemical systems.
α-Tocopherol (Vitamin E) Phenolic antioxidant; donates a hydrogen atom to neutralize radicals.[14]0.05% - 0.2%A natural antioxidant, useful where synthetic additives are a concern.
Ascorbic Acid (Vitamin C) Reduces oxidized species and scavenges radicals.0.05% - 0.2%More suitable for aqueous solutions; can be less stable itself.

Section 4: The Science of Degradation

Understanding the underlying chemical mechanism is key to appreciating the importance of proper storage. The primary pathway for degradation is the oxidation of the phenol group.

Caption: Simplified mechanism of phenolic oxidation.

The process begins when an initiator, such as molecular oxygen (O₂) activated by light or heat, abstracts the hydrogen from the hydroxyl (-OH) group.[16] This forms a highly reactive phenoxy radical. This radical can then participate in a chain reaction, leading to the formation of benzoquinone-like molecules. These resulting structures contain extended conjugated systems, which cause them to absorb visible light and appear colored.[1][2]

References

  • Badamasi, I., et al. (2025). Biodegradation mechanisms of p-nitrophenol and microflora dynamics in fluidized bed bioreactors. Frontiers. Available at: [Link]

  • Eawag-BBD. (2008). Nitrophenol Family Degradation Pathway (an/aerobic). Eawag-BBD. Available at: [Link]

  • Spain, J.C., & Gibson, D.T. (1991). Pathway for Biodegradation of p-Nitrophenol in a Moraxella sp. Applied and Environmental Microbiology. Available at: [Link]

  • Li, S., et al. (2025). Biodegradation of p-nitrophenol by Rhodococcus sp. 21391 unveils a two-component p-nitrophenol monooxygenase with broad substrate specificity. Microbial Cell Factories. Available at: [Link]

  • Kitagawa, W., et al. (2013). Metabolic pathway for degradation of p-Nitrophenol by Rhodococcus opacus strain SAO101. Journal of General and Applied Microbiology.
  • National Center for Biotechnology Information. ANALYTICAL METHODS - Toxicological Profile for Phenol. NCBI Bookshelf. Available at: [Link]

  • Wang, J., et al. (2012). Determination of catalytic oxidation products of phenol by RP-HPLC. ResearchGate. Available at: [Link]

  • Papadimitriou, S.A., et al. (2015). Indirect electroanalytical detection of phenols. Semantic Scholar. Available at: [Link]

  • Li, Y., et al. (2014).
  • Asfaw, T.T., et al. (2023). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. ResearchGate. Available at: [Link]

  • Zhao, R., et al. (2014). Study on the mechanism of photo-degradation of p-nitrophenol exposed to 254 nm UV light. Science of The Total Environment.
  • Aboye, J.I., et al. (2023). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. International Journal of Food Science and Agriculture.
  • Wang, Z., et al. (2024). Resolving the overlooked photochemical nitrophenol transformation mechanism induced by nonradical species under visible light. PNAS. Available at: [Link]

  • Borders, C.L., et al. (2014). Electrochemical Investigation of the Oxidation of Phenolic Compounds Using Hypervalent Iodine Oxidants. Molecules. Available at: [Link]

  • Scarfato, P., et al. (2025). Natural Antioxidants: Advancing Stability and Performance in Sustainable Biobased and Biodegradable Plastics. Polymers.
  • Ali, M., et al. (2025). Antioxidant Potential of Polyphenolic Compounds, Sources, Extraction, Purification and Characterization Techniques: A Focused Review. Food Analytical Methods. Available at: [Link]

  • Duval, A., et al. (2018). Natural Phenolic Antioxidants As a Source of Biocompatibilizers for Immiscible Polymer Blends. ACS Sustainable Chemistry & Engineering.
  • Hems, R.F., & Abbatt, J.P.D. (2018). Aqueous Phase Photo-oxidation of Brown Carbon Nitrophenols: Reaction Kinetics, Mechanism, and Evolution of Light Absorption. ACS Earth and Space Chemistry. Available at: [Link]

  • ResearchGate. (2022). Oxidative degradation of phenols and substituted phenols in the water and atmosphere: a review. Request PDF. Available at: [Link]

  • Harrison, A.W., & Wenger, J.C. (2023). Influence of solvent on the electronic structure and the photochemistry of nitrophenols. RSC Publishing. Available at: [Link]

  • INEOS. (2022). Phenol Product Stewardship Summary.
  • Chegg. (2022). Solved Figure 4: Synthesis of benzyl 4-nitrophenyl ether OH. Available at: [Link]

  • PubChem. 2-benzyl-4-nitrophenol (C13H11NO3). PubChemLite. Available at: [Link]

  • EurekAlert!. (2021). Interactions of sunlight and nitrophenol [IMAGE]. Science News Releases. Available at: [Link]

  • Reymbayeva, T.E. (2022). ALKYLATION OF P-NITROPHENOL WITH BENZYL CHLORIDE. Involta.
  • NextSDS. 2-benzyl-4-nitrophenol — Chemical Substance Information. Available at: [Link]

  • Chemistry Stack Exchange. (2015). Synthesis of 2-methyl-4-nitrophenol from benzene?. Available at: [Link]

  • Bio-Rad. (2020). Development of a Green and Sustainable Manufacturing Process for Gefapixant Citrate (MK-7264) Part 2: Development of a Robust Process for Phenol Synthesis.
  • Yamamoto, K., et al. (2011). Mechanism of 4-Nitrophenol Oxidation in Rhodococcus sp. Strain PN1. Journal of Bacteriology. Available at: [Link]

  • Anush, S.M., et al. (2020). Mechanistic insights into 4-nitrophenol degradation and benzyl alcohol oxidation pathways over MgO/g-C3N4 model catalyst systems.
  • Suleria, H.A.R., et al. (2018). Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts. Molecules. Available at: [Link]

  • Oracz, J., et al. (2020). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Molecules. Available at: [Link]

  • Li, Y., et al. (2025). Kinetics of Different Substituted Phenolic Compounds' Aqueous OH Oxidation in Atmosphere. Atmosphere. Available at: [Link]

  • ResearchGate. (2019). Oxidation of Benzyl Alcohols by Polymer Supported V(IV) Complex Using O2.
  • Agency for Toxic Substances and Disease Registry. (1992). 2-NITROPHENOL 4-NITROPHENOL. GovInfo. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (2022). Toxicological Profile for Nitrophenols. ATSDR. Available at: [Link]

  • Wang, F., et al. (2020). Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation.
  • Charan, S.M., et al. (2023). Quantifying primary oxidation products in the OH-initiated reaction of benzyl alcohol. EGUsphere.

Sources

Troubleshooting

Purification techniques for crude 2-Benzyl-4-nitrophenol extracts

Welcome to the Advanced Technical Support Center for the isolation and purification of 2-Benzyl-4-nitrophenol. As a Senior Application Scientist, I have designed this guide to move beyond basic instructions.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for the isolation and purification of 2-Benzyl-4-nitrophenol. As a Senior Application Scientist, I have designed this guide to move beyond basic instructions. Here, we explore the mechanistic causality behind each purification step, ensuring that your workflows are not just functional, but logically sound and self-validating.

Mechanistic Overview

2-Benzyl-4-nitrophenol (CAS 753009-59-5)[1] is a substituted phenolic compound often synthesized via nitration or benzylation pathways. Crude extracts typically contain unreacted starting materials, over-nitrated byproducts, and isomeric impurities (e.g., 2-benzyl-6-nitrophenol). Because of the weakly acidic nature of the phenolic hydroxyl group, is the most efficient primary purification method[2], followed by solvent-optimized recrystallization to achieve >99% purity.

Purification Workflow Visualization

G Crude Crude Extract (Organic Phase) Base Add 10% NaOH (Deprotonation) Crude->Base Org Organic Layer (Neutral Impurities) Base->Org Discard Aq Aqueous Layer (Sodium Phenolate) Base->Aq Keep Acid Add 6M HCl (Reprotonation) Aq->Acid Precip Precipitation & Filtration Acid->Precip Recrys Recrystallization (Toluene or EtOH/H2O) Precip->Recrys Pure Pure 2-Benzyl-4-nitrophenol Recrys->Pure

Caption: Workflow for the purification of 2-Benzyl-4-nitrophenol via acid-base extraction and crystallization.

Validated Methodologies

Protocol A: Chemically-Driven Acid-Base Extraction

This protocol exploits the pKa of the target molecule to separate it from neutral and basic impurities.

  • Dissolution: Dissolve the crude 2-benzyl-4-nitrophenol mixture in a non-polar organic solvent (e.g., dichloromethane).

    • Causality: Ensures all organic components are fully solubilized and freely mobile before phase transfer.

  • Deprotonation: Add 10% w/v aqueous NaOH to the organic mixture.

    • Causality: The pKa of the nitrophenol is approximately 7.2. A strong base is required to quantitatively deprotonate the phenol into its highly water-soluble sodium phenolate salt. Weaker bases (like NaHCO₃) will not drive this equilibrium to completion[3].

  • Phase Separation: Vigorously mix in a separatory funnel and allow the layers to separate. Extract the lower aqueous layer.

    • Self-Validation Step: Test the pH of the aqueous layer using indicator paper. It must read > 10. If the pH is lower, deprotonation is incomplete; add additional NaOH and re-extract.

  • Reprotonation: Place the aqueous layer in an ice bath. Slowly add 6M HCl dropwise with continuous stirring until the pH reaches 2-3.

    • Causality: The sudden drop in pH reprotonates the phenolate back into neutral 2-benzyl-4-nitrophenol. The neutral molecule is highly insoluble in cold water, forcing it to precipitate out of solution[4].

  • Isolation: Collect the crude precipitate via vacuum filtration using a Büchner funnel.

Protocol B: Solvent-Optimized Recrystallization

To remove trace isomeric impurities that co-precipitated during extraction.

  • Solvent Selection: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot toluene (or an ethanol/water mixture).

    • Causality: Toluene provides an excellent temperature-dependent solubility gradient, dissolving the compound completely at reflux while rejecting it at 0°C[5].

  • Hot Filtration (Optional): If insoluble tarry impurities persist, perform a hot gravity filtration.

    • Self-Validation Step: Pre-heat the glass funnel and filter paper with hot solvent. If crystallization begins in the funnel stem, the system is too cool; immediately flush with boiling solvent.

  • Controlled Cooling: Cover the flask and allow it to cool slowly to room temperature, undisturbed.

    • Causality: Slow cooling promotes the formation of a highly ordered crystal lattice. Rapid cooling traps isomeric impurities (like 2-benzyl-6-nitrophenol) inside the matrix, defeating the purpose of the recrystallization[6].

  • Isolation: Filter the purified crystals and wash with a minimal volume of ice-cold toluene.

Quantitative Process Parameters

To assist in your experimental design, the following table summarizes the critical physicochemical parameters and solvent behaviors observed during the purification of nitrophenol derivatives.

Parameter / Solvent SystemApplication PhaseObservation / MetricMechanistic Causality
10% Aqueous NaOH Acid-Base ExtractionComplete phase transfer of targetDeprotonates the weakly acidic phenol into a highly water-soluble sodium phenolate salt[2].
6M HCl AcidificationPrecipitation at pH 2-3Reprotonates the phenolate, drastically reducing aqueous solubility and forcing crystallization[4].
Toluene RecrystallizationHigh purity, moderate yieldProvides excellent differential solubility; dissolves the compound well at reflux but poorly at 0°C[5].
Hexane / EtOAc (8:2) Column Chromatography Rf​≈0.35−0.45 Optimal polarity balance for separating isomeric byproducts on normal-phase silica gel.

Troubleshooting Guides & FAQs

Q: My reaction mixture is a dark, tarry mess, and the compound does not crystallize upon acidification. What went wrong? A: Tarry mixtures often indicate the presence of oxidation byproducts or polymerized impurities resulting from excessively high reaction temperatures[4]. To salvage the product, proceed to the recrystallization step and add a small amount of activated charcoal to the hot solution. The porous structure of the charcoal will adsorb these high-molecular-weight colored impurities prior to hot filtration[7].

Q: The compound "oiled out" instead of forming crystals when I added HCl. How do I fix this? A: "Oiling out" occurs when the target compound separates as a liquid phase rather than a solid. This happens when the ambient temperature is above the melting point of the impure mixture, often due to high impurity concentrations depressing the melting point[5]. To resolve this:

  • Re-dissolve the oil in a minimal amount of hot primary solvent.

  • Add a seed crystal to provide a definitive nucleation site.

  • Cool the solution extremely slowly. Scratching the inside of the flask with a glass rod can also induce nucleation by creating micro-abrasions[7].

Q: Why is my recovery yield so low after recrystallization? A: Poor recovery is almost always due to using an excess of the primary solvent. If the solution is too dilute, the concentration of the compound never reaches saturation upon cooling[5]. Evaporate 30-50% of the solvent under reduced pressure to concentrate the solution, then repeat the cooling process.

Q: Can I use sodium bicarbonate (NaHCO₃) instead of sodium hydroxide (NaOH) for the extraction? A: No. While NaHCO₃ is sufficient for extracting strong carboxylic acids, 2-benzyl-4-nitrophenol is only weakly acidic. A strong base like NaOH is required to quantitatively drive the equilibrium toward the water-soluble phenolate salt[3].

Q: Are there alternative methods if recrystallization fails to remove an isomeric impurity? A: Yes. If structural isomers (e.g., 2-benzyl-6-nitrophenol) co-crystallize, you must switch to a technique that separates based on polarity rather than solubility. Column chromatography using a silica gel stationary phase and a Hexane/Ethyl Acetate gradient is highly effective. Alternatively, advanced techniques like complex-assisted crystallization using co-formers can selectively precipitate specific isomers[6].

References

  • UMass Amherst Chemistry - Acid-Base Extraction. Available at:[Link]

  • ACS Publications (Energy & Fuels) - A Review on the Extraction of Phenols from Coal Tar. Available at:[Link]

  • RSC Publishing (CrystEngComm) - Purification of nitrophenols using complex-assisted crystallization. Available at:[Link]

Sources

Optimization

Technical Support Center: Overcoming Crystallization Issues with 2-Benzyl-4-nitrophenol

Welcome to the Technical Support Center for 2-Benzyl-4-nitrophenol (CAS: 753009-59-5)[1]. As a Senior Application Scientist, I frequently encounter researchers struggling to isolate this active intermediate with high pur...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-Benzyl-4-nitrophenol (CAS: 753009-59-5)[1]. As a Senior Application Scientist, I frequently encounter researchers struggling to isolate this active intermediate with high purity and yield. The molecule's architecture—a rigid nitrophenol core coupled with a highly flexible, rotatable benzyl group—creates significant conformational entropy in solution[2].

This structural flexibility, combined with strong intermolecular hydrogen bonding, kinetically hinders the integration of solute molecules into a rigid crystal lattice[3]. Consequently, the system is highly susceptible to Liquid-Liquid Phase Separation (LLPS), commonly known in the pharmaceutical industry as "oiling out"[4][5]. This guide provides field-proven, thermodynamically grounded strategies to bypass LLPS, ensure high-purity crystalline yields, and troubleshoot common failure modes.

Diagnostic Decision Tree

Before adjusting your parameters, use the diagnostic tree below to identify the fundamental thermodynamic or kinetic failure mode occurring in your reactor.

DiagnosticTree Start Observe Crystallization Issue Cloudy Milky/Cloudy Emulsion (No Birefringence) Start->Cloudy Sticky Sticky/Gummy Solid Isolated Start->Sticky Polymorph Variable Melting Point / XRD Patterns Start->Polymorph LLPS Diagnosis: Oiling Out (LLPS) Kinetic barrier to nucleation Cloudy->LLPS Impurity Diagnosis: Impurity Entrapment via Droplet Coalescence Sticky->Impurity Conform Diagnosis: Conformational Polymorphism Polymorph->Conform Action1 Map MSZW & Seed Reduce Supersaturation LLPS->Action1 Action2 Temperature Cycling Optimize Antisolvent Impurity->Action2 Action3 Strict Temp Control Consistent Solvent Ratio Conform->Action3

Diagnostic decision tree for 2-Benzyl-4-nitrophenol crystallization issues.

Troubleshooting FAQs

Q1: During cooling, my 2-Benzyl-4-nitrophenol solution turns into a milky emulsion without yielding solid crystals. What is happening fundamentally? A: You are observing Liquid-Liquid Phase Separation (LLPS), or "oiling out." Instead of nucleating into a solid crystalline phase, the high supersaturation forces the initial single liquid phase to undergo spinodal decomposition[4]. The system splits into a solute-rich dispersed phase (oil droplets) and a solute-lean continuous phase[3][4]. Because the solute molecules within these oil droplets are randomly oriented and highly mobile, the thermodynamic drive to form an ordered crystal lattice is kinetically delayed[3][5]. This typically occurs when cooling rates are too fast or the chosen solvent/antisolvent system has a broad miscibility gap[3].

Q2: My final isolated product is a sticky, amorphous gum rather than a free-flowing powder. How did this happen, and how do I fix it? A: This is a direct downstream consequence of unmitigated LLPS. When oil droplets form, they act as an excellent organic solvent for structurally similar impurities[6][7]. Eventually, these unstable droplets undergo spontaneous, uncontrolled solidification or coalescence, trapping the impurities within an amorphous or poorly crystalline matrix[3]. The Fix: You must bypass the LLPS region entirely. This is achieved by mapping the Metastable Zone Width (MSZW) and implementing a rigorous seeding strategy halfway into the metastable zone, ensuring that supersaturation is consumed by crystal growth rather than droplet formation[3][4].

Q3: How do I select a solvent system that minimizes the risk of oiling out for this compound? A: Oiling out is heavily dependent on the ternary phase diagram (solute/solvent/antisolvent)[4]. Highly polar antisolvents (like water) mixed with alcohols often create a large miscibility gap for hydrophobic, flexible molecules like 2-Benzyl-4-nitrophenol. Shifting to a non-polar solvent/antisolvent system (e.g., Toluene/Heptane) alters the chemical potential and often shrinks or eliminates the stable LLPS region, allowing direct access to the crystalline metastable zone[2].

Quantitative Data: Solvent System Performance

To guide your process development, the following table summarizes representative crystallization parameters for 2-Benzyl-4-nitrophenol across common solvent systems. Note: MSZW and cooling rates are highly dependent on scale and agitation; treat these as baseline targets.

Solvent / Antisolvent SystemMiscibility Gap (LLPS Risk)MSZW Width (°C)Recommended Cooling RateExpected Product Purity
Ethanol / Water (1:1) Extremely High (Spinodal)> 25 °C< 0.1 °C/min< 90% (Gummy/Sticky)
Isopropanol / Water (7:3) Moderate to High15 - 20 °C0.15 °C/min95 - 98% (Agglomerated)
Toluene / Heptane (1:2) Low (Avoids LLPS region)8 - 12 °C0.2 - 0.3 °C/min> 99% (Free-flowing)

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. If the specified visual or instrumental checkpoints fail, the protocol dictates immediate corrective action.

Protocol 1: MSZW Determination and Phase Boundary Mapping

Objective: Identify the exact temperatures of dissolution ( Tclear​ ) and nucleation/LLPS ( Tcloud​ ) to define the safe operating window.

  • Preparation: Suspend 100 mg/mL of 2-Benzyl-4-nitrophenol in the target solvent system within a jacketed crystallizer equipped with an overhead stirrer and an in-line Process Analytical Technology (PAT) probe (e.g., Particle Video Microscope (PVM) or Focused Beam Reflectance Measurement (FBRM))[4].

  • Heating (Dissolution): Heat the suspension at 1.0 °C/min until the solution is completely clear.

    • Validation Checkpoint: The FBRM chord count must drop to baseline zero. Record this temperature as Tclear​ .

  • Cooling (Nucleation/LLPS): Cool the solution at a linear rate of 0.5 °C/min.

  • Phase Identification: Monitor the PVM feed or extract a sample for Polarized Light Microscopy (PLM).

    • Scenario A (LLPS): If spherical, non-birefringent droplets appear, you have hit the oiling-out boundary[3]. Record this as Toil​ .

    • Scenario B (Crystallization): If sharp, birefringent particles appear under cross-polarized light, you have hit the primary nucleation boundary. Record this as Tcloud​ .

  • Correction: If Scenario A occurs, the solvent system is suboptimal. Either switch to a less polar antisolvent (e.g., Heptane) or prepare to seed the batch at a temperature strictly between Tclear​ and Toil​ [2].

Protocol 2: Robust Seeded Cooling Crystallization

Objective: Force crystalline growth and bypass the miscibility gap using a controlled surface-area sink.

  • Dissolution: Heat the mixture to Tclear​+5 °C and hold for 15 minutes to ensure the destruction of all thermal history.

  • Polish Filtration: Pass the hot solution through a 0.45 µm PTFE filter to remove foreign particulates that could trigger uncontrolled heterogeneous nucleation.

  • Cooling to Seeding Point: Cool the solution at 0.5 °C/min to the seeding temperature ( Tseed​ ), calculated as exactly halfway between Tclear​ and the previously determined Tcloud​ or Toil​ [3].

  • Seed Addition: Introduce 1-3 wt% of highly pure, milled 2-Benzyl-4-nitrophenol seed crystals[2].

    • Validation Checkpoint: The seeds must remain suspended and not dissolve. If they dissolve, the system is undersaturated; recalculate Tclear​ and start over.

  • Aging: Hold the temperature constant for 60-120 minutes. This allows the seed bed to grow and consume the initial supersaturation, establishing a robust crystalline phase[4].

  • Controlled Cooling: Cool to the final isolation temperature at a slow, linear rate of 0.1 to 0.15 °C/min. Generating supersaturation slowly is critical to prevent the system from crossing the spinodal curve into the LLPS region[3].

  • Isolation: Filter the suspension, wash with cold antisolvent, and dry under vacuum.

Workflow Step1 1. Dissolution (T > T_clear) Step2 2. Polish Filtration (Remove foreign particles) Step1->Step2 Step3 3. Cool to Seeding Temp (Halfway into MSZW) Step2->Step3 Step4 4. Seed Addition (1-3 wt% loading) Step3->Step4 Step5 5. Aging (Allow bed growth) Step4->Step5 Step6 6. Controlled Cooling (0.1 - 0.2 °C/min) Step5->Step6 Step7 7. Isolation & Washing Step6->Step7

Step-by-step seeded cooling crystallization workflow to bypass LLPS.

References

  • Liquid-Liquid Phase Separation in Crystallization | Mettler Toledo | 4

  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound | ACS Publications | 6

  • Oiling Out in Crystallization | Mettler Toledo | 3

  • Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application | ACS Publications | 5

  • 2-benzyl-4-nitrophenol (C13H11NO3) | PubChemLite | 1

  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds | PharmaLego | 2

  • Effect of Liquid-Liquid Phase Separation During Crystallization | LUTPub | 7

Sources

Troubleshooting

Technical Support Center: Minimizing UV-Induced Degradation of 2-Benzyl-4-nitrophenol

Welcome to the Technical Support Center for handling 2-Benzyl-4-nitrophenol (CAS: 753009-59-5). This resource is designed for researchers and drug development professionals who require high-fidelity preservation of this...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling 2-Benzyl-4-nitrophenol (CAS: 753009-59-5). This resource is designed for researchers and drug development professionals who require high-fidelity preservation of this compound during synthesis, assay development, and storage.

Because nitrophenols are highly susceptible to photochemical transformations, maintaining the structural integrity of 2-Benzyl-4-nitrophenol under ambient or experimental UV exposure requires a rigorous understanding of its degradation kinetics and the implementation of robust protective protocols.

Mechanistic Overview: Why Does 2-Benzyl-4-nitrophenol Degrade?

To effectively prevent degradation, we must first understand the causality behind it. When exposed to UV light (particularly around 254 nm), nitrophenols undergo rapid photoionization. This process ejects a hydrated electron and generates a radical cation. In neutral or slightly alkaline solutions, this radical cation quickly deprotonates to form a highly reactive phenoxyl radical. If dissolved oxygen is present, it reacts synergistically with the phenoxyl radical, promoting the irreversible cleavage of the benzene ring and the formation of hydroxylated byproducts[1][2].

Photodegradation A 2-Benzyl-4-nitrophenol C Radical Cation + e-(aq) A->C Photoionization B UV Light (e.g., 254 nm) B->A Excitation D Phenoxyl Radical C->D Rapid Deprotonation E Ring Cleavage / Byproducts D->E Oxidation F Dissolved Oxygen (O2) F->E Synergistic Attack

Figure 1: UV-induced photoionization and oxidative degradation pathway of nitrophenols.

Quantitative Impact of Experimental Variables

The degradation efficiency of nitrophenols is heavily dependent on environmental factors such as pH, oxygen concentration, and the presence of radical initiators[1][3]. The table below summarizes how these variables impact the stability of the compound.

Environmental FactorConditionImpact on 2-Benzyl-4-nitrophenol StabilityMechanistic Causality
Dissolved Oxygen Aerated (Ambient)High Degradation RateOxygen reacts with the phenoxyl radical to promote ring breakage[1].
Dissolved Oxygen Degassed (N2/Ar purged)Significantly StabilizedAbsence of oxygen prevents the terminal oxidation step of the radical[1].
Solution pH Alkaline (pH > 8)Accelerated DegradationFormation of the phenolate anion shifts the absorption spectrum, increasing UV cross-section.
Solution pH Acidic (pH < 5)Moderately StabilizedKeeps the compound in its protonated state, reducing the rate of phenoxyl radical formation[3].
Light Exposure Clear Glass (Ambient)Continuous Slow DegradationAmbient UV/Vis light provides continuous excitation energy.
Light Exposure Amber GlasswareHighly StabilizedBlocks critical UV wavelengths (< 400 nm) required for photoionization.

Standard Operating Protocol: Formulating and Storing 2-Benzyl-4-nitrophenol

To create a self-validating system where degradation is inherently minimized, follow this step-by-step protocol for preparing stock solutions.

Materials Required:

  • Actinic (Amber) volumetric flasks and storage vials.

  • Inert gas source (Nitrogen or Argon, high purity).

  • HPLC-grade solvent (e.g., Methanol or Acetonitrile), pre-degassed.

  • Optional: Radical scavenger (e.g., 0.1% BHT) if downstream assays permit.

Step-by-Step Methodology:

  • Solvent Preparation: Sparge the chosen solvent with Nitrogen or Argon for at least 30 minutes to displace dissolved oxygen. This directly mitigates the oxygen-dependent ring cleavage pathway[1].

  • Weighing and Transfer: Weigh the 2-Benzyl-4-nitrophenol powder in a low-light environment. Transfer immediately to an amber glass volumetric flask.

  • Dissolution: Add the degassed solvent to the flask. If sonication is required, wrap the sonicator bath in foil or perform the step in a dark room.

  • pH Adjustment (If Aqueous): If preparing an aqueous buffer, adjust the pH to slightly acidic (e.g., pH 5.0 - 6.0) using a compatible buffer system to prevent phenolate formation[3].

  • Storage: Blanket the headspace of the flask with inert gas before sealing. Store at -20°C in a light-proof secondary container.

Troubleshooting & FAQs

Q: I am observing a color change (yellowing/browning) in my 2-Benzyl-4-nitrophenol stock solution over time. What is happening? A: This color shift is a classic indicator of photodegradation. The compound is likely undergoing photoionization followed by oxidation, forming quinone-like or hydroxylated byproducts[4]. Ensure you are using strict amber glassware and that your solvent is thoroughly degassed to remove oxygen, which acts as a synergistic degradation promoter[1].

Q: Can I use UV sterilization (254 nm) on equipment containing this compound? A: Absolutely not. 254 nm is the exact wavelength that initiates the primary photoionization reaction of nitrophenols, producing radical cations and hydrated electrons with high quantum yield[1][2]. You must use alternative sterilization methods (e.g., filtration or chemical sterilization) for any equipment that will come into contact with the compound.

Q: My downstream assay requires an alkaline pH, but this accelerates degradation. How can I balance this? A: If you must use an alkaline pH (which forms the highly UV-absorbent phenolate anion), you must strictly eliminate the other two variables in the degradation triad: Light and Oxygen. Perform the assay in complete darkness or under red-light conditions, and use thoroughly degassed buffers. You may also consider adding a radical quencher like ascorbic acid if it does not interfere with your assay.

References

  • Study on the mechanism of photo-degradation of p-nitrophenol exposed to 254 nm UV light. researchgate.net.
  • Study on the mechanism of photo-degradation of p-nitrophenol exposed to 254 nm UV light (Journal Article) | ETDEWEB - OSTI. osti.gov.
  • Efficiency and radical contribution in 4-nitrophenol degradation via UV/chlorine process. tandfonline.com.
  • Photooxidative degradation of 4-nitrophenol (4-NP) in UV/H2O2 process: influence of operational parameters and reaction mechanism - PubMed. nih.gov.

Sources

Reference Data & Comparative Studies

Validation

Comprehensive 1H and 13C NMR Spectra Reference and Comparison Guide for 2-Benzyl-4-nitrophenol

As a critical intermediate in the synthesis of complex pharmaceuticals and agrochemicals, 2-Benzyl-4-nitrophenol presents a unique structural profile. The introduction of a bulky, weakly electron-donating benzyl group at...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a critical intermediate in the synthesis of complex pharmaceuticals and agrochemicals, 2-Benzyl-4-nitrophenol presents a unique structural profile. The introduction of a bulky, weakly electron-donating benzyl group at the ortho position of the nitrophenol core significantly alters its electronic environment and steric profile.

To aid researchers and drug development professionals in accurate structural elucidation, this guide objectively compares the Nuclear Magnetic Resonance (NMR) spectral performance of 2-benzyl-4-nitrophenol against its unsubstituted baseline alternative, 4-Nitrophenol . By analyzing the spectral shifts, we can map the exact electronic perturbations caused by the benzyl substituent.

Structural Analysis & Causality (E-E-A-T)

In the baseline alternative, [1], the strong electron-withdrawing nature of the para-nitro group heavily deshields the meta protons, pushing them downfield, while the electron-donating hydroxyl group shields the ortho protons. The molecule possesses an axis of symmetry, resulting in a simple AA'BB' spin system (appearing as two distinct doublets).

When transitioning to the target product, [2], the symmetry is broken. The addition of the benzyl group at C2 introduces three key spectral deviations:

  • Symmetry Breaking: The AA'BB' system collapses into a more complex AMX spin system for the core phenol ring, yielding distinct doublet (d) and doublet-of-doublets (dd) splitting patterns.

  • Electronic Shielding & Steric Effects: The benzyl group weakly donates electron density via inductive effects, slightly shielding the adjacent H3 proton compared to the baseline.

  • Methylene Signature: An isolated methylene (-CH 2​ -) singlet emerges, serving as the primary diagnostic handle to confirm successful benzylation without over-alkylation.

Quantitative Data Presentation: Product vs. Alternative

The tables below summarize the expected high-resolution NMR data, contrasting the target product with the baseline alternative to highlight the diagnostic chemical shifts.

Table 1: 1 H NMR Data Comparison (CDCl 3​ , 400 MHz)
Proton Assignment4-Nitrophenol (Baseline)2-Benzyl-4-nitrophenol (Product)Multiplicity & J-CouplingCausality for Shift / Difference
-OH 5.50 ppm5.70 ppmBroad singlet (br s), 1HBenzyl steric bulk slightly restricts hydrogen bonding, altering the exchange rate.
H2 / H6 6.92 ppm6.88 ppm (H6 only)d, J = 8.8 Hz, 1HSubstitution at C2 removes the H2 proton; H6 remains shielded by the -OH group.
H3 / H5 8.15 ppm8.08 ppm (H5)dd, J = 8.8, 2.6 Hz, 1HH5 is split by H6 (ortho) and H3 (meta). Slightly shielded by the benzyl inductive effect.
H3 (Isolated) N/A8.12 ppmd, J = 2.6 Hz, 1HOnly meta-coupling remains due to the C2 benzyl substitution.
-CH 2​
  • (Benzyl)
N/A4.05 ppmSinglet (s), 2HDeshielded by two aromatic rings; diagnostic peak for the benzyl linker.
Phenyl (Benzyl) N/A7.15 – 7.35 ppmMultiplet (m), 5HStandard mono-substituted benzene ring resonance.
Table 2: 13 C NMR Data Comparison (CDCl 3​ , 100 MHz)
Carbon Position4-Nitrophenol (Baseline)2-Benzyl-4-nitrophenol (Product)Causality for Shift / Difference
C1 (-OH) 161.5 ppm159.8 ppmBenzyl group slightly alters the electron density at the ipso carbon.
C2 115.8 ppm128.5 ppmDirect substitution shifts the carbon from an aromatic C-H to an alkylated quaternary C.
C4 (-NO 2​ ) 141.5 ppm141.8 ppmRemains largely unaffected as the primary electron-withdrawing center.
-CH 2​
  • (Benzyl)
N/A36.5 ppmDiagnostic aliphatic carbon peak confirming the presence of the benzyl group.

Experimental Protocol: High-Resolution NMR Acquisition

To ensure reproducibility and analytical trustworthiness, the following methodology outlines a self-validating system for acquiring high-resolution NMR spectra, adhering to the standard practices detailed in [3].

Step 1: Sample Preparation

  • Action: Dissolve 15 mg of 2-benzyl-4-nitrophenol in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.

  • Causality: CDCl 3​ provides the necessary deuterium signal for the spectrometer's frequency lock, while TMS acts as an internal reference standard.

  • Self-Validation: The presence of a sharp singlet at exactly 0.00 ppm confirms correct chemical shift referencing. The residual CHCl 3​ peak at 7.26 ppm serves as a secondary internal validation of solvent purity.

Step 2: Instrument Tuning & Shimming

  • Action: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the 2 H signal of CDCl 3​ and perform gradient shimming (Z0 to Z5).

  • Causality: Magnetic field inhomogeneities artificially broaden spectral peaks, obscuring critical fine structure (like the meta-coupling of H3).

  • Self-Validation: A successful lock is indicated by a stable lock level >70%. Proper shimming is validated in real-time by observing a full-width at half-maximum (FWHM) of <1.0 Hz for the TMS peak.

Step 3: Data Acquisition

  • Action: For 1 H NMR, execute a standard 30-degree pulse sequence (zg30) with a relaxation delay (D1) of 2.0 seconds, acquiring 16 scans.

  • Causality: A 30-degree pulse allows for rapid longitudinal relaxation (T1), ensuring that the integration of the peaks remains strictly quantitative and proportional to the number of protons.

  • Self-Validation: A flat baseline and symmetric peak shapes in the raw Free Induction Decay (FID) confirm proper receiver gain calibration and prevent signal clipping.

Step 4: Signal Processing

  • Action: Apply a Fourier Transform (FT) with a 0.3 Hz exponential line broadening (LB) window function. Perform manual zero-order and first-order phase correction.

  • Causality: Line broadening enhances the signal-to-noise ratio without significantly compromising the resolution of the J-couplings.

  • Self-Validation: The integral of the isolated -CH 2​

    • singlet (4.05 ppm) must perfectly calibrate to 2.00, which subsequently forces the H6 doublet (6.88 ppm) to integrate to exactly 1.00, validating the structural assignment.

Workflow Visualization

NMR_Workflow A Sample Preparation (CDCl3 + TMS) B Tuning & Locking (2H Lock & Shimming) A->B Insert Sample C Data Acquisition (1H & 13C Pulses) B->C Execute Sequence D Signal Processing (FT & Phase Correction) C->D Raw FID E Spectral Analysis (Integration & Multiplicity) D->E Spectrum F Structural Verification (2-Benzyl-4-nitrophenol) E->F Validate Shifts

Figure 1: Step-by-step NMR data acquisition and structural elucidation workflow.

References

  • National Center for Biotechnology Information. "4-Nitrophenol | C6H5NO3 | CID 980" PubChem. URL:[Link]

  • National Center for Biotechnology Information. "2-Benzyl-4-nitrophenol | C13H11NO3 | CID 7131473" PubChem. URL:[Link]

  • Claridge, T. D. W. "High-Resolution NMR Techniques in Organic Chemistry, 3rd Edition" Elsevier. URL:[Link]

Comparative

Mass Spectrometry Fragmentation Pattern of 2-Benzyl-4-nitrophenol: A Comparative Analytical Guide

Audience: Researchers, analytical chemists, and drug development professionals. Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary & Mechanistic Causality 2-Benzyl-4-nitrophenol (C₁₃H₁₁...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, analytical chemists, and drug development professionals. Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary & Mechanistic Causality

2-Benzyl-4-nitrophenol (C₁₃H₁₁NO₃, MW: 229.23 g/mol ) is a structurally complex aromatic compound utilized as a synthetic intermediate and studied as an endocrine disruptor analog. From an analytical perspective, its mass spectrometry (MS) behavior is governed by a "structural triad":

  • The Phenolic Hydroxyl (-OH): Highly acidic due to resonance stabilization from the para-nitro group, making it exceptionally responsive to negative-ion electrospray ionization (ESI-).

  • The Para-Nitro Group (-NO₂): Prone to characteristic radical losses during collisional activation or electron ionization.

  • The Ortho-Benzyl Group (-CH₂-C₆H₅): Highly susceptible to α -cleavage, driving the formation of ultra-stable aromatic cations.

As a Senior Application Scientist, I frequently observe laboratories struggling to choose the correct analytical platform for nitroaromatic compounds. This guide objectively compares the two dominant analytical approaches—Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) —detailing their respective fragmentation pathways, performance metrics, and validated experimental protocols.

Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS

To accurately characterize 2-Benzyl-4-nitrophenol, the choice of ionization technique fundamentally alters the observed fragmentation pattern.

  • GC-EI-MS (Hard Ionization): Operates at 70 eV, transferring excess internal energy to the molecule. This shatters the analyte into a rich fingerprint of structural fragments. However, the phenolic group requires prior derivatization (silylation) to prevent thermal degradation and peak tailing [1].

  • LC-ESI-MS/MS (Soft Ionization): Operates at atmospheric pressure. The acidity of the phenol yields a dominant deprotonated molecular ion [M−H]− at m/z 228. Subsequent Collision-Induced Dissociation (CID) produces fewer, but highly specific, product ions ideal for trace-level Multiple Reaction Monitoring (MRM) [2].

Workflow cluster_GC Platform A: GC-EI-MS cluster_LC Platform B: LC-ESI-MS/MS Sample 2-Benzyl-4-nitrophenol (Analyte) Deriv Silylation (BSTFA + TMCS) Sample->Deriv LC RP-UHPLC (Direct Injection) Sample->LC EI Electron Ionization (70 eV, Hard) Deriv->EI EI_Frag Structural Elucidation (Tropylium m/z 91) EI->EI_Frag ESI ESI Negative Mode (Soft Ionization) LC->ESI CID Targeted Quantitation (MRM Transitions) ESI->CID

Figure 1: Comparative analytical workflows for 2-Benzyl-4-nitrophenol using GC-MS and LC-MS/MS.

Quantitative Performance Comparison
FeatureGC-EI-MS (Derivatized)LC-ESI-MS/MS (Negative Mode)
Primary Application Structural elucidation, untargeted screeningHigh-sensitivity targeted quantification
Sample Prep High (Requires drying and silylation)Low (Direct injection or simple extraction)
Precursor Ion M+∙ (m/z 229, underivatized) [M−H]− (m/z 228)
Base Peak m/z 91 (Tropylium ion)m/z 228 (Intact precursor)
Sensitivity (LOD) Moderate (~1-5 ng/mL)Excellent (< 0.1 ng/mL)

In-Depth Fragmentation Pathways

Understanding the causality behind the fragmentation of 2-Benzyl-4-nitrophenol allows for robust assay development. The fragmentation rules for nitroaromatics dictate specific mass losses that serve as diagnostic markers [3].

Electron Ionization (EI) Pathways

When subjected to 70 eV electron bombardment, the molecular ion M+∙ (m/z 229) undergoes three primary competitive pathways:

  • Tropylium Ion Formation (m/z 91): The α -cleavage of the ortho-benzyl group is highly favored. The resulting benzyl cation rapidly rearranges into the aromatic, seven-membered tropylium ring ( [C7​H7​]+ ). This is almost always the base peak (100% relative abundance).

  • Loss of Nitro Radical (-46 Da): Direct cleavage of the C-N bond yields [M−NO2​]+ at m/z 183.

  • Loss of Nitric Oxide (-30 Da): A classic nitro-to-nitrite rearrangement occurs prior to dissociation, expelling NO∙ to form an aryloxy cation at m/z 199.

Collision-Induced Dissociation (ESI-MS/MS) Pathways

In negative mode ESI, the molecule is gently deprotonated to [M−H]− (m/z 228). Upon entering the collision cell (CID):

  • The even-electron precursor primarily expels neutral molecules or stable radicals.

  • The loss of NO∙ (30 Da) yields a radical anion at m/z 198.

  • The loss of NO2∙​ (46 Da) yields an anion at m/z 182.

Fragmentation Parent_EI Molecular Ion [M]+• m/z 229 Tropylium Tropylium Ion [C7H7]+ m/z 91 Parent_EI->Tropylium Benzyl Cleavage (-138 Da) LossNO2 [M - NO2]+ m/z 183 Parent_EI->LossNO2 -NO2 Radical (-46 Da) LossNO [M - NO]+ m/z 199 Parent_EI->LossNO -NO Radical (-30 Da) Parent_ESI Deprotonated [M-H]- m/z 228 ESI_LossNO [M-H - NO]- m/z 198 Parent_ESI->ESI_LossNO CID (-30 Da) ESI_LossNO2 [M-H - NO2]- m/z 182 Parent_ESI->ESI_LossNO2 CID (-46 Da)

Figure 2: Mass spectrometry fragmentation pathways of 2-Benzyl-4-nitrophenol in EI and ESI modes.

Key Fragment Ions Summary
Ionization ModePrecursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Structural Assignment
EI (70 eV) 229 ( M+∙ )91138Tropylium cation [C7​H7​]+
EI (70 eV) 229 ( M+∙ )19930 [M−NO]+ (Nitro-nitrite rearrangement)
EI (70 eV) 229 ( M+∙ )18346 [M−NO2​]+ (Direct C-N cleavage)
ESI (-) 228 ( [M−H]− )19830 [M−H−NO]∙−
ESI (-) 228 ( [M−H]− )18246 [M−H−NO2​]∙−

Validated Experimental Protocols

To ensure self-validating and reproducible results, adhere to the following optimized protocols for both platforms.

Protocol A: LC-ESI-MS/MS (For High-Sensitivity Quantitation)

Causality Note: The addition of ammonium fluoride to the mobile phase significantly enhances the deprotonation efficiency of phenolic compounds in the ESI source, drastically improving the signal-to-noise ratio [2].

  • Sample Preparation: Extract the analyte using Solid Phase Extraction (Oasis HLB). Elute with 100% methanol and reconstitute in 80:20 Water:Methanol.

  • Chromatography:

    • Column: ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm).

    • Mobile Phase A: 1 mM Ammonium Fluoride ( NH4​F ) in LC-MS grade water.

    • Mobile Phase B: LC-MS grade Methanol.

    • Gradient: 5% B (0–3 min), ramp to 60% B (3–4 min), hold at 60% B (4–14 min), ramp to 98% B (14.1–17 min). Flow rate: 0.4 mL/min.

  • MS/MS Parameters (Negative ESI):

    • Capillary Voltage: 4.5 kV

    • Drying Gas: Nitrogen at 11 L/min, 220 °C.

    • MRM Transitions: Monitor m/z 228 → 198 (Quantifier, Collision Energy: 15 eV) and m/z 228 → 182 (Qualifier, Collision Energy: 25 eV).

Protocol B: GC-EI-MS (For Structural Confirmation)

Causality Note: Underivatized nitrophenols exhibit severe peak tailing on standard non-polar GC columns due to hydrogen bonding with active silanol sites. Silylation converts the active -OH to a bulky, inert -O-TMS group [1].

  • Derivatization:

    • Evaporate 100 µL of the sample extract to complete dryness under a gentle stream of nitrogen.

    • Add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% trimethylchlorosilane (TMCS) and 50 µL of anhydrous pyridine.

    • Incubate at 60 °C for 30 minutes.

  • Chromatography:

    • Column: HP-5MS capillary column (30 m × 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial 60 °C (hold 1 min), ramp at 10 °C/min to 280 °C (hold 5 min).

  • MS Parameters (EI):

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: m/z 50 to 400 (Full Scan mode for structural elucidation).

References

  • Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Journal of Mass Spectrometry.[Link][1]

  • A new analytical framework for multi-residue analysis of chemically diverse endocrine disruptors in complex environmental matrices utilising ultra-performance liquid chromatography coupled with high-resolution tandem quadrupole time-of-flight mass spectrometry. Analytical and Bioanalytical Chemistry.[Link][2]

  • Measurement of Gaseous Nitrophenols and Their Precursors Using a Vocus Proton-Transfer-Reaction Time-of-Flight Mass Spectrometer (PTR-ToF-MS). ACS ES&T Air.[Link][3]

Sources

Validation

A Comparative Guide to Purity Validation of 2-Benzyl-4-nitrophenol: Leveraging FTIR Spectroscopy Against Traditional Chromatographic and Thermal Methods

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a cornerstone of reliable and reproducible results. This guide provides an in-depth technical compariso...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a cornerstone of reliable and reproducible results. This guide provides an in-depth technical comparison of Fourier-Transform Infrared (FTIR) spectroscopy with High-Performance Liquid Chromatography (HPLC) and Differential Scanning Calorimetry (DSC) for the purity validation of 2-Benzyl-4-nitrophenol, a key intermediate in many synthetic pathways.

The guide will delve into the underlying principles of each technique, present detailed experimental protocols, and offer supporting data to inform method selection and implementation. By understanding the strengths and limitations of each approach, researchers can build a robust, self-validating system for purity assessment that aligns with the principles of scientific integrity and regulatory expectations.

The Critical Role of Purity in Pharmaceutical Development

The journey of a drug from discovery to market is paved with rigorous testing and validation. The purity of an active pharmaceutical ingredient (API) and its intermediates, such as 2-Benzyl-4-nitrophenol, is a critical quality attribute that directly impacts safety and efficacy. Impurities, even in trace amounts, can alter the pharmacological and toxicological profile of a drug product. Therefore, employing validated analytical methods to ensure the purity of these compounds is not just a regulatory requirement but a scientific necessity.

FTIR Spectroscopy: A Rapid and Powerful Tool for Purity Assessment

FTIR spectroscopy is a versatile analytical technique that identifies chemical compounds by measuring their absorption of infrared radiation.[1] The resulting spectrum provides a unique molecular "fingerprint" based on the vibrational frequencies of the bonds within the molecule. This makes FTIR an excellent tool for confirming the identity of a compound and for detecting the presence of impurities that have different functional groups or a different overall molecular structure.[2][3]

The validation of an FTIR method for purity assessment is guided by the principles outlined in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2).[4][5][6][7] The objective is to demonstrate that the analytical procedure is "fit for its intended purpose."[6] For purity analysis, this means the method must be able to detect and potentially quantify impurities in the presence of the main compound.

The choice of sampling technique is critical for obtaining reliable and reproducible FTIR data.[8] For a solid sample like 2-Benzyl-4-nitrophenol, Attenuated Total Reflectance (ATR) is often preferred over traditional methods like KBr pellets due to its minimal sample preparation and the robustness it offers for quantitative analysis.[8][9]

This protocol outlines the steps for validating the purity of a synthesized batch of 2-Benzyl-4-nitrophenol against a certified reference standard.

1. Instrument Qualification:

  • Ensure the FTIR spectrometer is qualified according to manufacturer specifications and internal standard operating procedures (SOPs). This typically involves Design Qualification (DQ), Installation Qualification (IQ), and Operational Qualification (OQ).[10]

  • Perform a daily performance check using a polystyrene film to verify wavenumber accuracy and precision.[11]

2. Sample and Standard Preparation:

  • Reference Standard: Use a well-characterized reference standard of 2-Benzyl-4-nitrophenol with a known purity (e.g., >99.5%).

  • Test Sample: Use the synthesized batch of 2-Benzyl-4-nitrophenol.

  • Spiked Samples: Prepare a series of spiked samples by adding known amounts of potential impurities to the reference standard. Potential impurities in the synthesis of 2-Benzyl-4-nitrophenol could include unreacted starting materials like p-nitrophenol and benzyl chloride, or byproducts such as benzyl p-nitrophenyl ether and isomers like 2-nitro-4-benzylphenol.[12][13][14][15]

3. Data Acquisition:

  • Mode: Attenuated Total Reflectance (ATR).

  • Accessory: A single-reflection diamond ATR accessory is recommended for its robustness.[8]

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Scans: Co-add 32 scans for both background and sample spectra to achieve an adequate signal-to-noise ratio.

  • Acquire a background spectrum of the clean, empty ATR crystal.

  • Acquire spectra of the reference standard, test sample, and each spiked sample. Ensure good contact between the sample and the ATR crystal.

4. Spectral Analysis and Validation:

  • Specificity: Overlay the spectra of the reference standard and the test sample. The spectra should be virtually identical in the fingerprint region (typically 1500-600 cm⁻¹). Compare the spectra of the spiked samples to the reference standard. The presence of unique absorption bands corresponding to the impurities will demonstrate the method's specificity.

  • Limit of Detection (LOD): Determine the lowest concentration of a key impurity that can be reliably detected. This is often visually determined by identifying the concentration at which characteristic impurity peaks are just discernible from the baseline noise.

  • Purity Assessment: For a semi-quantitative assessment, the absence of any significant extraneous peaks in the test sample's spectrum compared to the reference standard indicates a high degree of purity. For quantitative analysis, a calibration curve can be constructed by plotting the intensity of a characteristic impurity peak against its concentration in the spiked samples.

FTIR_Validation_Workflow cluster_prep Preparation cluster_acq Data Acquisition (ATR-FTIR) cluster_analysis Data Analysis & Validation A Instrument Qualification (DQ, IQ, OQ) B Prepare Reference Standard, Test Sample, and Spiked Samples A->B C Acquire Background Spectrum B->C D Acquire Sample Spectra C->D E Spectral Comparison (Specificity) D->E F Determine Limit of Detection (LOD) E->F G Assess Purity F->G

Caption: Interrelation of FTIR, HPLC, and DSC for a comprehensive purity assessment.

Data Summary: A Comparative Overview
FeatureFTIR SpectroscopyHigh-Performance Liquid Chromatography (HPLC)Differential Scanning Calorimetry (DSC)
Principle Vibrational SpectroscopyChromatographic SeparationThermal Analysis
Primary Use Identity Confirmation, Qualitative PurityQuantitative Purity, Impurity ProfilingCrystalline Purity, Thermal Analysis
Speed FastModerate to SlowModerate
Sample Prep Minimal (ATR)Dissolution in SolventMinimal
Specificity High (for structurally different impurities)High (separates isomers)Low (non-specific)
Sensitivity ModerateHighLow to Moderate
Quantitative Semi-quantitative to QuantitativeHighly QuantitativeQuantitative (with limitations)
Regulatory Acceptance Widely accepted for identityGold standard for purityAccepted for specific applications
Conclusion

The validation of 2-Benzyl-4-nitrophenol purity requires a multifaceted analytical approach. FTIR spectroscopy serves as an invaluable tool for rapid identity confirmation and qualitative purity screening, offering a significant advantage in terms of speed and minimal sample preparation. [1][2]However, for a comprehensive and regulatory-compliant purity assessment, it should be complemented by orthogonal techniques. HPLC remains the unparalleled choice for high-resolution separation and precise quantification of impurities, while DSC provides crucial purity information for crystalline solids. [16][17][18]By integrating these techniques, researchers and drug development professionals can establish a robust, self-validating system that ensures the quality and integrity of their compounds, ultimately contributing to the development of safe and effective medicines.

References

Sources

Comparative

A Comparative Guide to the Oxidation Rates of 2-Benzyl-4-nitrophenol and 2-Benzylphenol

For Researchers, Scientists, and Drug Development Professionals Theoretical Framework: The Decisive Role of Substituents The rate of oxidation of a phenol is intimately linked to the electron density of its aromatic ring...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Theoretical Framework: The Decisive Role of Substituents

The rate of oxidation of a phenol is intimately linked to the electron density of its aromatic ring and the stability of the resulting phenoxyl radical intermediate. The substituents on the ring play a crucial role in modulating this reactivity.

The Activating Nature of the Benzyl Group

The benzyl group, attached at the ortho position in both molecules, is generally considered to enhance the antioxidant activity of phenols. This suggests that it facilitates oxidation. This effect can be attributed to its ability to stabilize the resulting phenoxyl radical through resonance.

The Deactivating Influence of the Nitro Group

In stark contrast, the nitro group (-NO2) is a potent electron-withdrawing group. When positioned para to the hydroxyl group, as in 2-benzyl-4-nitrophenol, it significantly reduces the electron density of the aromatic ring through both inductive and resonance effects. This deactivation makes the ring less susceptible to attack by oxidizing agents.[1][2]

Based on these electronic effects, we can formulate a clear hypothesis:

Hypothesis: 2-Benzylphenol will exhibit a significantly faster oxidation rate than 2-benzyl-4-nitrophenol. The electron-donating character of the benzyl group in 2-benzylphenol will facilitate oxidation, while the powerful electron-withdrawing nitro group in 2-benzyl-4-nitrophenol will render it more resistant to oxidation.

To quantify these effects, the Hammett equation is a valuable tool.[3][4] It relates the rate constants of reactions of substituted aromatic compounds to the electronic properties of their substituents. For electrophilic aromatic substitution reactions, electron-withdrawing groups have positive sigma (σ) values and slow down the reaction, while electron-donating groups have negative σ values and accelerate it. The nitro group has a large positive σ value, indicative of its strong deactivating effect.

Experimental Evidence from Analogous Compounds

Kinetic studies on the oxidation of 4-nitrophenol (4-NP) consistently demonstrate its slower reaction rate compared to unsubstituted phenol. For instance, in Fenton oxidation processes, the degradation rate of 4-NP is well-documented.[5][6] One study reported a pseudo-first-order degradation rate constant for 4-NP that increased from 4.3 x 10⁻³ to 66.1 x 10⁻³ min⁻¹ with increasing dosages of H₂O₂ and Fe²⁺.[6] Another study on the aqueous oxidation of 4-nitrophenol by hydroxyl radicals also provides kinetic data, highlighting the formation of various intermediates.[7]

The Hammett plot for the reaction of various substituted phenols with horseradish peroxidase compound II shows that p-nitrophenol has a rate constant of zero, indicating its extreme deactivation towards this enzymatic oxidation.[8]

Conversely, studies on benzylphenols as antioxidants suggest they are readily oxidized.[2] The introduction of a benzyl group at the ortho- or para-position to the hydroxyl group has been shown to improve antioxidative activities.[2]

The following table summarizes representative kinetic data for the oxidation of 4-nitrophenol under various conditions. This data underscores the inherent stability of the nitrophenolic moiety to oxidation.

CompoundOxidant/MethodRate Constant (k)ConditionsReference
4-NitrophenolFenton (H₂O₂/Fe²⁺)0.0037 L mg⁻¹ min⁻¹ (second order)pH 3, 4 mM H₂O₂, 0.2 mM Fe²⁺[5]
4-NitrophenolFenton (H₂O₂/Fe²⁺)4.3×10⁻³ to 66.1×10⁻³ min⁻¹ (pseudo-first order)Varied H₂O₂ and Fe²⁺[6]
4-NitrophenolUV/H₂O₂Pseudo-first order kineticsAcidic conditions favorable[9]

This table presents a selection of available kinetic data for 4-nitrophenol to illustrate its general reactivity towards oxidation. Direct comparison of absolute values between different studies is challenging due to varying experimental conditions.

Experimental Protocol: A Head-to-Head Comparison

To definitively determine the relative oxidation rates of 2-benzyl-4-nitrophenol and 2-benzylphenol, a direct comparative experimental study is necessary. The following protocol outlines a robust method for monitoring the oxidation of these compounds using UV-Vis spectrophotometry, a widely accessible and reliable technique.[10]

Principle

The oxidation of phenols can be initiated by a suitable oxidizing agent, such as hydrogen peroxide, often in the presence of a catalyst like horseradish peroxidase or a metal salt (Fenton's reagent). The progress of the reaction can be monitored by observing the decrease in the absorbance of the starting phenol at its characteristic wavelength (λmax) over time.

Materials and Reagents
  • 2-Benzylphenol

  • 2-Benzyl-4-nitrophenol

  • Hydrogen peroxide (H₂O₂), 30% solution

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Methanol or other suitable organic solvent to dissolve the phenols

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Stir plate and stir bars

  • Volumetric flasks and pipettes

Solution Preparation
  • Phenol Stock Solutions (e.g., 10 mM): Accurately weigh a known amount of 2-benzylphenol and 2-benzyl-4-nitrophenol and dissolve each in a minimal amount of methanol in separate volumetric flasks. Dilute to the final volume with the phosphate buffer.

  • Hydrogen Peroxide Solution (e.g., 100 mM): Prepare a fresh solution of hydrogen peroxide by diluting the 30% stock solution in the phosphate buffer. The exact concentration should be determined by titration with a standard potassium permanganate solution.

Kinetic Measurement Procedure
  • Spectrophotometer Setup: Set the UV-Vis spectrophotometer to measure the absorbance at the λmax of the phenol being tested. The λmax for each compound should be determined experimentally by scanning a dilute solution.

  • Reaction Initiation: In a quartz cuvette, add the appropriate volume of phosphate buffer and the phenol stock solution to achieve the desired final concentration (e.g., 0.1 mM). Place the cuvette in the spectrophotometer and allow the reading to stabilize.

  • Data Acquisition: Initiate the reaction by adding a small, known volume of the hydrogen peroxide solution to the cuvette. Immediately start recording the absorbance at the chosen wavelength at regular time intervals (e.g., every 15 or 30 seconds) for a sufficient duration to observe a significant change in absorbance.

  • Data Analysis: Plot the natural logarithm of the absorbance (ln(A)) versus time. If the reaction follows pseudo-first-order kinetics (which is likely if H₂O₂ is in large excess), the plot will be linear. The negative of the slope of this line will give the pseudo-first-order rate constant (k').

  • Comparison: Repeat the experiment for the other phenol under identical conditions. The ratio of the rate constants will provide a quantitative measure of their relative reactivity.

Experimental Workflow Diagram

G cluster_prep Solution Preparation cluster_exp Kinetic Measurement cluster_analysis Data Analysis A Prepare Phenol Stock Solutions (2-benzylphenol & 2-benzyl-4-nitrophenol) E Equilibrate Phenol in Cuvette A->E B Prepare Hydrogen Peroxide Solution F Initiate Reaction with H₂O₂ B->F C Prepare Phosphate Buffer C->A C->B C->E D Set Spectrophotometer to λmax D->E E->F G Record Absorbance vs. Time F->G H Plot ln(Absorbance) vs. Time G->H I Determine Pseudo-First-Order Rate Constant (k') H->I J Compare k' values I->J

Figure 1. Workflow for the comparative kinetic analysis of phenol oxidation.

Conclusion

The principles of physical organic chemistry provide a strong basis for predicting that 2-benzylphenol will oxidize at a faster rate than 2-benzyl-4-nitrophenol. The electron-withdrawing nitro group in the latter deactivates the aromatic ring towards oxidation, a phenomenon supported by kinetic data from the analogous compound, 4-nitrophenol. Conversely, the benzyl group in 2-benzylphenol is expected to facilitate oxidation.

For researchers and drug development professionals, this disparity in oxidation rates has significant implications. 2-Benzylphenol's susceptibility to oxidation suggests it may be a more effective radical scavenger but also less stable in an oxidative environment. In contrast, 2-benzyl-4-nitrophenol's greater stability may be advantageous in applications where resistance to oxidative degradation is required. The provided experimental protocol offers a straightforward and reliable method for quantifying this difference in reactivity, enabling informed decisions in the design and application of these and similar phenolic compounds.

Sources

Validation

Validating the Purity of 2-Benzyl-4-nitrophenol: An Objective HPLC-MS Comparison Guide

The Analytical Challenge of 2-Benzyl-4-nitrophenol 2-Benzyl-4-nitrophenol (CAS: 753009-59-5) is a structurally complex phenolic compound utilized as a critical intermediate in advanced organic synthesis and drug developm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge of 2-Benzyl-4-nitrophenol

2-Benzyl-4-nitrophenol (CAS: 753009-59-5) is a structurally complex phenolic compound utilized as a critical intermediate in advanced organic synthesis and drug development[1][2]. Ensuring its purity is paramount, as trace impurities—such as unreacted precursors, positional isomers, or over-nitrated byproducts—can propagate through synthetic pathways, leading to toxicological alerts or yield degradation in final Active Pharmaceutical Ingredients (APIs)[3].

The molecule features a hydroxyl group strongly influenced by a para-positioned, electron-withdrawing nitro group. This structural motif significantly lowers the pKa of the phenol, making it highly acidic and polar. Consequently, traditional analytical methods often struggle with peak tailing, poor retention, or inadequate sensitivity for trace-level impurity profiling, necessitating advanced hyphenated techniques.

Comparative Analysis: Why HPLC-MS Outperforms Alternatives

To establish a robust purity validation protocol, we must objectively evaluate the performance of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) against standard alternatives like HPLC-UV, Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 1: Performance Comparison of Analytical Modalities for 2-Benzyl-4-nitrophenol

Analytical ModalitySensitivity (LOD)Specificity for Co-eluting ImpuritiesSample Preparation BurdenSuitability for 2-Benzyl-4-nitrophenol
HPLC-MS (ESI-) < 1 ng/mL Excellent (Mass-to-charge isolation) Low (Direct injection) Optimal. Exploits the low pKa for high ionization efficiency.
HPLC-UV ~ 50 ng/mLModerate (Relies on chromophore & RT)Low (Direct injection)Suboptimal for trace impurities lacking distinct UV absorbance[4].
GC-MS ~ 5 ng/mLHigh (Mass fragmentation)High (Requires derivatization)Suboptimal. Phenols require silylation to prevent severe peak tailing.
1H-NMR ~ 1000 µg/mL (0.1%)Excellent (Structural elucidation)Low (Dissolution in deuterated solvent)Suboptimal for trace quantification; used primarily for structural confirmation.
Causality in Method Selection

The superiority of HPLC-MS lies in the physicochemical properties of 2-Benzyl-4-nitrophenol. The para-nitro group stabilizes the phenoxide anion via resonance. By utilizing Electrospray Ionization in negative mode (ESI-), the mass spectrometer can efficiently detect the deprotonated pseudo-molecular ion [M-H]- at m/z 228.06[5]. This provides a signal-to-noise (S/N) ratio that HPLC-UV cannot match, especially when differentiating the main peak from structurally similar, co-eluting isomeric impurities[6].

Self-Validating HPLC-MS Workflow

To ensure trustworthiness, the analytical method must be a self-validating system. This means the protocol inherently proves its own accuracy during every run by incorporating System Suitability Testing (SST) and spike-recovery checks in accordance with [7].

G SST 1. System Suitability (Blank & Standard Injection) Prep 2. Sample & Spike Prep (0.05% - 0.5% Impurity Levels) SST->Prep LC 3. UHPLC Separation (C18, Acidic Gradient) Prep->LC MS 4. ESI- MS Detection (SIM m/z 228 & Full Scan) LC->MS Val 5. Data Validation (Recovery, RSD, S/N > 10) MS->Val

Self-validating HPLC-MS workflow for 2-Benzyl-4-nitrophenol purity analysis.

Step-by-Step Experimental Methodology

The following protocol outlines a robust, stability-indicating HPLC-MS method designed to quantify impurities down to the 0.05% reporting threshold[8][9].

Step 1: Mobile Phase Optimization (The Causality of pH)
  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Mechanistic Insight: While ESI- favors a high pH to pre-form the phenoxide ion in solution, a high pH would cause 2-Benzyl-4-nitrophenol to elute near the void volume on a reversed-phase C18 column due to extreme polarity. Using 0.1% Formic Acid (pH ~2.7) keeps the phenol fully protonated during chromatography, ensuring sharp, symmetrical peaks and strong retention[10][11]. The gas-phase basicity of the ESI source is sufficient to deprotonate the molecule during the desolvation process, ensuring high MS sensitivity.

Step 2: Sample and Standard Preparation
  • Diluent: 50:50 Water:Acetonitrile (v/v).

  • API Working Solution: Accurately weigh 10.0 mg of 2-Benzyl-4-nitrophenol and dissolve in 10.0 mL of diluent to achieve a concentration of 1.0 mg/mL.

  • Spiked Validation Standards: Prepare known impurity stock solutions and spike them into the API working solution at 0.05% (0.5 µg/mL), 0.1% (1.0 µg/mL), and 0.5% (5.0 µg/mL) relative to the API concentration. This step creates the self-validating recovery matrix[3].

Step 3: UHPLC Chromatographic Conditions
  • Column: Sub-2 µm C18 column (e.g., 50 mm × 2.1 mm, 1.8 µm) maintained at 40°C.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 7.0 min: Linear ramp to 95% B

    • 7.0 - 9.0 min: Hold at 95% B (Column wash)

    • 9.0 - 10.0 min: Return to 5% B (Re-equilibration)

Step 4: Mass Spectrometry Parameters (ESI-)
  • Ionization Mode: Electrospray Ionization, Negative mode (ESI-).

  • Capillary Voltage: 2.5 kV (Optimized to prevent in-source fragmentation of the benzyl group).

  • Desolvation Temperature: 450°C.

  • Acquisition Mode: Multiplexed. Use Selected Ion Monitoring (SIM) at m/z 228.06 for high-sensitivity quantification of 2-Benzyl-4-nitrophenol, and Full Scan (m/z 100–500) to detect unexpected degradation products or process impurities[6][10].

Quantitative Validation Data

A self-validating system must prove its reliability through empirical data. Table 2 summarizes the validation parameters and representative acceptance criteria for this method, mirroring stringent pharmaceutical quality control standards[8][12].

Table 2: Representative HPLC-MS Method Validation Data for 2-Benzyl-4-nitrophenol

Validation ParameterICH Q2(R1) Acceptance CriteriaExperimental Result (Representative)
Specificity No interference at retention time of APIResolution (Rs) > 2.0 from nearest impurity
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥ 3:10.2 ng/mL (S/N = 5:1)
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥ 10:10.5 ng/mL (S/N = 12:1)
Linearity (Range) R² ≥ 0.995 (LOQ to 120% of spec)R² = 0.9992 (0.5 ng/mL to 10 µg/mL)
Accuracy (Recovery) 80% - 120% at spiked levels98.5% ± 2.1% (at 0.1% spike level)
Method Precision %RSD ≤ 5.0% for trace impurities%RSD = 1.8% (n=6 injections at LOQ)

Conclusion

While HPLC-UV and GC-MS serve specific roles in analytical chemistry, the unique physicochemical properties of 2-Benzyl-4-nitrophenol demand the specialized capabilities of HPLC-MS. By leveraging acidic reversed-phase chromatography coupled with negative-mode electrospray ionization, researchers can achieve unparalleled specificity and sub-nanogram sensitivity. Implementing this self-validating workflow ensures absolute confidence in the purity profile of this critical chemical intermediate.

References

  • Identification and Quantification of Phenolic Compounds in Grapes by HPLC-PDA-ESI-MS | ACS Publications |[Link]

  • LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry | National Institutes of Health (NIH) / PMC |[Link]

  • Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species | MDPI Molecules |[Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology | International Council for Harmonisation (ICH) | [Link]

  • A Validated HPLC/MS Limit Test Method for a Potential Genotoxic Impurity in Cilostazol | National Institutes of Health (NIH) / PMC |[Link]

  • Analytical Method Development and Validation in Pharmaceuticals | Resolve Mass Spectrometry |[Link]

Sources

Comparative

Confirming Molecular Identity: A Comparative Guide to the Structural Elucidation of 2-Benzyl-4-nitrophenol

In the landscape of drug discovery and materials science, the unambiguous confirmation of a molecule's three-dimensional structure is a cornerstone of innovation. The precise arrangement of atoms dictates a compound's ph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and materials science, the unambiguous confirmation of a molecule's three-dimensional structure is a cornerstone of innovation. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides an in-depth comparison of analytical techniques for the structural confirmation of 2-Benzyl-4-nitrophenol, a small organic molecule. While a definitive public record of the single-crystal X-ray diffraction data for 2-Benzyl-4-nitrophenol is not available, this guide will use it as a model to explore the gold-standard technique of X-ray crystallography in concert with other powerful analytical methods. We will delve into the causality behind experimental choices and present the methodologies as self-validating systems, providing researchers with a robust framework for structural elucidation.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is widely considered the most definitive method for determining the atomic and molecular structure of a crystalline solid.[1] The technique relies on the diffraction of X-rays by the ordered array of atoms in a crystal, producing a unique diffraction pattern from which the electron density and, consequently, the atomic positions can be mapped.

The Crystallographic Workflow: From Powder to Structure

The journey from a powdered sample to a fully refined crystal structure is a multi-step process, each stage demanding precision and a clear understanding of the underlying principles.

Xray_Workflow cluster_synthesis Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination Synthesis Synthesis & Purification of 2-Benzyl-4-nitrophenol Crystal_Growth Crystal Growth (e.g., Slow Evaporation) Synthesis->Crystal_Growth Crystal_Selection Crystal Selection & Mounting Crystal_Growth->Crystal_Selection Data_Collection X-ray Diffraction Data Collection Crystal_Selection->Data_Collection Data_Processing Data Processing & Reduction Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation & CIF Generation Structure_Refinement->Validation

Caption: Workflow for Single-Crystal X-ray Crystallography.

Experimental Protocol: X-ray Diffraction Analysis

1. Crystal Growth (The Art of Patience):

  • Rationale: The quality of the diffraction data is directly proportional to the quality of the crystal. A well-ordered, single crystal is paramount.

  • Protocol:

    • Dissolve the purified 2-Benzyl-4-nitrophenol in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture with hexane) to near saturation.

    • Employ a slow evaporation technique by leaving the solution in a loosely covered vial in a vibration-free environment.

    • Alternatively, vapor diffusion (liquid-liquid or gas-liquid) can be used, where a precipitant is slowly introduced into the solution, inducing crystallization.

    • Monitor for the formation of single, well-defined crystals over days or weeks. For a related compound, 2,4-dinitroaniline, single crystals were grown using the vertical Bridgman method.[2]

2. Data Collection (The Interrogation):

  • Rationale: To obtain a complete and redundant dataset of diffraction intensities.

  • Protocol:

    • Select a suitable crystal (typically 0.1-0.3 mm in size) under a microscope and mount it on a goniometer head.

    • Place the mounted crystal in a stream of cold nitrogen (e.g., 100 K) to minimize thermal motion and radiation damage.

    • Center the crystal in the X-ray beam of a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector.[3]

    • Collect a series of diffraction images by rotating the crystal through a range of angles.

3. Structure Solution and Refinement (The Puzzle Solving):

  • Rationale: To convert the diffraction pattern into a chemically meaningful molecular model.

  • Protocol:

    • Process the raw diffraction data to integrate the intensities of the reflections and apply corrections (e.g., for Lorentz and polarization effects).

    • Determine the unit cell parameters and the space group of the crystal.

    • Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map. For small molecules, direct methods are typically successful when data resolution is at least 1.2 Å.[4]

    • Build an initial molecular model into the electron density map.

    • Refine the model using least-squares methods to improve the fit between the calculated and observed diffraction data. This involves adjusting atomic positions, and displacement parameters.

    • Locate and refine hydrogen atoms, often from the difference Fourier map.

    • Validate the final structure using metrics such as R-factors and goodness-of-fit. The final output is typically a Crystallographic Information File (CIF).

Illustrative Crystallographic Data

While specific data for 2-Benzyl-4-nitrophenol is unavailable, a related structure, 2-(1H-benzimidazol-2-yl)phenol, provides a reference for the type of information obtained.[5]

ParameterExample Value (for a related compound)Significance
Crystal System MonoclinicDescribes the basic shape of the unit cell.
Space Group P2₁/cDefines the symmetry elements within the unit cell.
a, b, c (Å) a = 16.864, b = 4.7431, c = 12.952The dimensions of the unit cell.
β (°) 102.34The angle of the unit cell for a monoclinic system.
Volume (ų) 1012.1The volume of the unit cell.
Z 4The number of molecules in the unit cell.
R-factor 0.067A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. Lower values indicate a better fit.

Complementary and Alternative Structural Confirmation Techniques

While X-ray crystallography is powerful, it is not always feasible (e.g., if suitable crystals cannot be grown) and provides a static picture of the molecule in the solid state. Other techniques provide complementary data, often in solution, which is more relevant to biological systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides information about the chemical environment, connectivity, and stereochemistry of atoms.

Experimental Protocol (¹H and ¹³C NMR):

  • Dissolve a small amount (5-10 mg) of 2-Benzyl-4-nitrophenol in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire a ¹H NMR spectrum to identify the number and type of protons and their neighboring atoms.

  • Acquire a ¹³C NMR spectrum to determine the number and type of carbon atoms.

  • Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish the connectivity between atoms and build the molecular skeleton.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and information about its chemical formula and fragmentation pattern, which can aid in structure elucidation.

Experimental Protocol (High-Resolution MS):

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI).

  • Acquire the mass spectrum in a high-resolution mode (e.g., on a TOF or Orbitrap analyzer).

  • The resulting accurate mass can be used to determine the elemental composition. For 2-Benzyl-4-nitrophenol (C₁₃H₁₁NO₃), the expected monoisotopic mass is 229.0739 Da.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol (FTIR-ATR):

  • Place a small amount of the solid sample directly on the ATR crystal.

  • Apply pressure to ensure good contact.

  • Acquire the IR spectrum. For 2-Benzyl-4-nitrophenol, one would expect to see characteristic peaks for the -OH stretch, aromatic C-H stretches, the C=C stretches of the aromatic rings, and the symmetric and asymmetric stretches of the nitro (-NO₂) group.

Comparative Analysis of Techniques

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry, packingUnambiguous structure determination ("gold standard")[1]Requires single, high-quality crystals; provides solid-state structure only
NMR Spectroscopy Connectivity, chemical environment, stereochemistry in solutionProvides solution-state structure and dynamic information; non-destructive[7]Less precise for bond lengths/angles; complex spectra for large molecules
Mass Spectrometry Molecular weight, elemental composition, fragmentation patternHigh sensitivity; requires very small sample amountsDoes not provide stereochemical information; isomers can be difficult to distinguish
IR Spectroscopy Presence of functional groupsFast, simple, and non-destructiveProvides limited information on the overall molecular skeleton

An Integrated Approach to Structure Confirmation

The most robust approach to structure confirmation involves the integration of multiple analytical techniques.

Integrated_Approach cluster_techniques Analytical Techniques Compound 2-Benzyl-4-nitrophenol NMR NMR Spectroscopy (Connectivity, Solution Structure) Compound->NMR MS Mass Spectrometry (Molecular Formula) Compound->MS IR IR Spectroscopy (Functional Groups) Compound->IR Xray X-ray Crystallography (Solid-State 3D Structure) Compound->Xray Confirmed_Structure Unambiguously Confirmed Structure NMR->Confirmed_Structure MS->Confirmed_Structure IR->Confirmed_Structure Xray->Confirmed_Structure

Caption: Integrated workflow for structure confirmation.

For 2-Benzyl-4-nitrophenol, the process would be as follows:

  • Initial Characterization: MS would confirm the molecular formula is C₁₃H₁₁NO₃. IR would confirm the presence of hydroxyl, nitro, and aromatic functional groups.

  • Skeletal Assembly: ¹H and ¹³C NMR would establish the connectivity of the benzyl and nitrophenol fragments, confirming the 2- and 4- substitution pattern.

  • Definitive Proof: Finally, a successful single-crystal X-ray diffraction experiment would provide the definitive, high-resolution 3D structure, confirming the connectivity and revealing details of the molecular conformation and intermolecular interactions in the solid state.

By combining the solution-state information from NMR with the solid-state structure from X-ray crystallography and the compositional data from MS and IR, researchers can have the highest degree of confidence in the identity and structure of their compound, a critical requirement for advancing scientific research and development.

References

  • Gorelik, T. E., et al. (2023). Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution. Acta Crystallographica Section A: Foundations and Advances, 79(Pt 6), 549–560. Available at: [Link]

  • Paley, D. (2022). XFELs make small molecule crystallography without crystals possible. Chemistry World. Available at: [Link]

  • Viroslav, V., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1739–1750. Available at: [Link]

  • Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM. Available at: [Link]

  • IMSERC, Northwestern University. Crystallographic Structure Elucidation. Available at: [Link]

  • PubChem. 2-benzyl-4-nitrophenol. Available at: [Link]

  • PubChem. 2-Benzylphenol. Available at: [Link]

  • Crystallography Open Database. Available at: [Link]

  • Kocalar, S., et al. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators, 5. Available at: [Link]

  • NextSDS. 2-benzyl-4-nitrophenol — Chemical Substance Information. Available at: [Link]

  • NIST. 4-Nitrophenol, TMS derivative. NIST WebBook. Available at: [Link]

  • ResearchGate. 1 H-NMR spectrum of 4-nitrophenol. Available at: [Link]

  • SpectraBase. Benzyl p-nitrophenyl ether. Available at: [Link]

  • ResearchGate. Molecular structure of 4-nitrophenol. Available at: [Link]

  • Wang, S-Q., Cao, J., & Liu, X-J. (2007). 2-Benzyl-4-chloro-1-(4-nitrobenzyloxy)benzene. Acta Crystallographica Section E: Structure Reports Online, 63(2), o683-o684. Available at: [Link]

  • Fedotov, A. N., et al. (1988). Benzyl- and 2- and 4-nitrobenzylcyclopropanes and their reaction with organic acids. J. Org. Chem. USSR (Engl. Transl.), 24(7). Available at: [Link]

  • IntechOpen. (2019). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. Available at: [Link]

  • Organic Syntheses. 2-amino-4-nitrophenol. Available at: [Link]

  • NextSDS. 2-Nitro-4-benzylphenol — Chemical Substance Information. Available at: [Link]

  • MDPI. (2025). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. Molecules, 30(19), 4389. Available at: [Link]

  • ResearchGate. (2021). Crystal structure and Hirshfeld surface analysis of 2-benzyl-4,5-dibromo-2,3,3a,4,5,6,7,7a-octahydro-3a,6-epoxy-1H-isoindol-1-one. Acta Crystallographica Section E Crystallographic Communications, 77(Pt 1), 74-79. Available at: [Link]

  • Chegg.com. (2022). Solved Figure 4: Synthesis of benzyl 4-nitrophenyl ether OH. Available at: [Link]

  • PubMed. (2006). Polymorphs of p-nitrophenol as studied by variable-temperature X-ray diffraction and calorimetry. Acta Crystallographica Section B: Structural Science, 62(Pt 1), 143-52. Available at: [Link]

  • SpectraBase. 4-Nitrophenol. Available at: [Link]

  • PubChem. 4-Benzyl-2-nitrophenol. Available at: [Link]

  • Phenix. A brief introduction to X-ray crystallography. Available at: [Link]

  • Royal Society of Chemistry. (2018). Mechanistic insights into 4-nitrophenol degradation and benzyl alcohol oxidation pathways over MgO/g-C3N4 model catalyst systems. Catalysis Science & Technology, 8(23), 6049-6061. Available at: [Link]

Sources

Validation

A Comparative Benchmarking Guide: Evaluating the Antioxidant and Cytotoxic Profile of 2-Benzyl-4-nitrophenol Against Standard Phenolic Compounds

Abstract This guide provides a comprehensive framework for the benchmark testing of 2-Benzyl-4-nitrophenol, a synthetic phenolic compound, against well-established standard antioxidants: Gallic Acid, Quercetin, and Trolo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive framework for the benchmark testing of 2-Benzyl-4-nitrophenol, a synthetic phenolic compound, against well-established standard antioxidants: Gallic Acid, Quercetin, and Trolox. Tailored for researchers, scientists, and drug development professionals, this document outlines the requisite experimental protocols and data presentation formats to objectively assess the compound's performance. By detailing the causality behind experimental choices and grounding the methodologies in established scientific principles, this guide serves as a robust template for the rigorous evaluation of novel phenolic compounds.

Introduction: The Rationale for Benchmarking Novel Phenolic Compounds

The therapeutic potential of phenolic compounds is largely attributed to their antioxidant properties, which can mitigate the detrimental effects of oxidative stress implicated in a myriad of human diseases. The evaluation of novel synthetic phenols, such as 2-Benzyl-4-nitrophenol, necessitates a systematic comparison against established standards to ascertain their relative efficacy and potential for further development. This guide provides the scientific framework to conduct such a comparative analysis, focusing on key performance indicators: antioxidant capacity and in vitro cytotoxicity.

The choice of standard compounds is critical for a meaningful comparison. In this guide, we utilize:

  • Gallic Acid: A simple, naturally occurring phenolic acid known for its potent antioxidant activity.[1][2]

  • Quercetin: A flavonoid found in many plants, recognized for its strong free radical scavenging capabilities.[3][4]

  • Trolox: A water-soluble analog of vitamin E, widely used as a standard in antioxidant assays due to its consistent performance.[5][6]

By benchmarking 2-Benzyl-4-nitrophenol against these standards, researchers can gain valuable insights into its structure-activity relationship and potential as a therapeutic agent.

Physicochemical Properties of Test Compounds

A compound's biological activity is intrinsically linked to its physicochemical properties. Understanding these properties is the first step in a comprehensive evaluation.

2-Benzyl-4-nitrophenol (Test Compound)
PropertyValueSource(s)
Molecular Formula C₁₃H₁₁NO₃[7]
Molecular Weight 229.23 g/mol [7]
Appearance Not available
Melting Point Not available
Solubility Not available
logP (predicted) 3.3[7]

Note: Experimental data for 2-Benzyl-4-nitrophenol is limited. The provided logP is a predicted value.

Standard Phenolic Compounds
PropertyGallic AcidQuercetinTrolox
Molecular Formula C₇H₆O₅C₁₅H₁₀O₇C₁₄H₁₈O₄
Molecular Weight 170.12 g/mol 302.24 g/mol [3]250.29 g/mol [5]
Appearance White to pale fawn-colored crystals[8]Yellow crystalline powder[3]Crystalline solid[9]
Melting Point 251 °C (decomposes)[1]316 °C[3]Not available
Solubility in Water 1.19 g/100 mL at 20°C[8]Practically insoluble[3]Approx. 3 mg/mL in PBS (pH 7.2)[9]
logP 0.71.482.8[5]

Experimental Benchmarking Workflow

The following diagram outlines the logical flow for the comprehensive evaluation of 2-Benzyl-4-nitrophenol.

G cluster_0 Phase 1: Preparation & Characterization cluster_1 Phase 2: In Vitro Antioxidant Assays cluster_2 Phase 3: Cell-Based Assays cluster_3 Phase 4: Data Analysis & Comparison Compound_Procurement Compound Procurement (2-Benzyl-4-nitrophenol, Standards) Stock_Solution Stock Solution Preparation Compound_Procurement->Stock_Solution Physicochemical_Analysis Physicochemical Property Verification (Solubility, Purity) Stock_Solution->Physicochemical_Analysis DPPH DPPH Radical Scavenging Assay Physicochemical_Analysis->DPPH ABTS ABTS Radical Cation Decolorization Assay Physicochemical_Analysis->ABTS FRAP Ferric Reducing Antioxidant Power Assay Physicochemical_Analysis->FRAP Cell_Culture Cell Line Maintenance Physicochemical_Analysis->Cell_Culture IC50_Calculation IC50/EC50 Calculation DPPH->IC50_Calculation ABTS->IC50_Calculation FRAP->IC50_Calculation MTT MTT Cell Viability Assay Cell_Culture->MTT LDH LDH Cytotoxicity Assay Cell_Culture->LDH MTT->IC50_Calculation LDH->IC50_Calculation Comparative_Analysis Comparative Analysis vs. Standards IC50_Calculation->Comparative_Analysis Conclusion Conclusion & Future Directions Comparative_Analysis->Conclusion

Caption: Experimental workflow for benchmarking 2-Benzyl-4-nitrophenol.

In Vitro Antioxidant Capacity Assessment

The antioxidant activity of phenolic compounds can be evaluated through various assays, each with a distinct mechanism. Employing a battery of tests provides a more comprehensive and reliable assessment.

Principle of Antioxidant Action of Phenolic Compounds

Phenolic compounds primarily exert their antioxidant effects through two main mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

G cluster_0 Hydrogen Atom Transfer (HAT) cluster_1 Single Electron Transfer (SET) Phenol_H Phenol (Ar-OH) Radical_H Free Radical (R•) Phenol_H->Radical_H H• Phenoxy_Radical_H Phenoxy Radical (Ar-O•) Phenol_H->Phenoxy_Radical_H Neutralized_Radical_H Neutralized Molecule (RH) Radical_H->Neutralized_Radical_H Phenol_E Phenol (Ar-OH) Radical_E Free Radical (R•) Phenol_E->Radical_E e- Phenol_Radical_Cation_E Phenol Radical Cation (Ar-OH•+) Phenol_E->Phenol_Radical_Cation_E Radical_Anion_E Radical Anion (R-) Radical_E->Radical_Anion_E

Caption: Mechanisms of free radical scavenging by phenolic compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow.[10][11]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol.[10] Store in a dark, amber bottle at 4°C.

    • Prepare stock solutions of the test compound and standards (Gallic Acid, Quercetin, Trolox) in a suitable solvent (e.g., methanol or DMSO).

  • Assay Procedure (96-well plate format):

    • Add 20 µL of various concentrations of the sample or standard solutions to the wells of a 96-well plate.

    • Add 180 µL of the DPPH solution to each well.

    • Include a control well containing only the solvent and the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.[10]

  • Measurement and Calculation:

    • Measure the absorbance at 517 nm using a microplate reader.[10]

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100[10]

    • Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[12]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.[13]

    • Dilute the ABTS•+ stock solution with ethanol or water to an absorbance of 0.70 ± 0.02 at 734 nm.[12]

  • Assay Procedure (96-well plate format):

    • Add 10 µL of the sample or standard (Trolox) at various concentrations to the wells.

    • Add 190 µL of the diluted ABTS•+ solution to each well.

    • Incubate at room temperature for 6 minutes.

  • Measurement and Calculation:

    • Measure the absorbance at 734 nm.[12]

    • Calculate the percentage of inhibition and the Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[14]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare the FRAP reagent fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.[13]

    • Warm the FRAP reagent to 37°C before use.[10]

  • Assay Procedure (96-well plate format):

    • Add 20 µL of the sample, standard (FeSO₄ or Trolox), or a blank to the wells.

    • Add 180 µL of the pre-warmed FRAP reagent to each well.

    • Incubate at 37°C for 4-30 minutes.[11]

  • Measurement and Calculation:

    • Measure the absorbance at 593 nm.[11][15]

    • Create a standard curve using a known concentration of FeSO₄ or Trolox and express the results as Fe(II) equivalents.

Comparative Antioxidant Activity Data (Template)
CompoundDPPH IC50 (µM)ABTS TEAC (Trolox Equivalents)FRAP (µmol Fe(II)/g)
2-Benzyl-4-nitrophenol Experimental DataExperimental DataExperimental Data
Gallic Acid Experimental DataExperimental DataExperimental Data
Quercetin Experimental DataExperimental DataExperimental Data
Trolox Experimental Data1.0Experimental Data

In Vitro Cytotoxicity Assessment

It is crucial to evaluate the potential toxicity of a novel compound to ensure its safety for potential therapeutic applications.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product.[16]

Experimental Protocol:

  • Cell Culture:

    • Seed cells (e.g., HeLa, HepG2) in a 96-well plate at a suitable density and allow them to attach overnight.

  • Treatment:

    • Treat the cells with various concentrations of the test compound and standards for 24-48 hours.

  • Assay Procedure:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measurement and Calculation:

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the CC50 value (the concentration that reduces cell viability by 50%).

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay measures the release of the cytoplasmic enzyme LDH from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity.[17]

Experimental Protocol:

  • Cell Culture and Treatment:

    • Follow the same procedure as for the MTT assay.

  • Assay Procedure:

    • After the treatment period, carefully collect the cell culture supernatant.

    • Transfer the supernatant to a new 96-well plate.

    • Add the LDH reaction mixture according to the manufacturer's instructions.

    • Incubate in the dark at room temperature for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance at 490 nm.

    • Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to release maximum LDH).

Comparative Cytotoxicity Data (Template)
CompoundCell LineMTT CC50 (µM)LDH CC50 (µM)
2-Benzyl-4-nitrophenol e.g., HepG2Experimental DataExperimental Data
Gallic Acid e.g., HepG2Experimental DataExperimental Data
Quercetin e.g., HepG2Experimental DataExperimental Data
Trolox e.g., HepG2Experimental DataExperimental Data

Conclusion

This guide provides a standardized and scientifically rigorous framework for the comparative evaluation of 2-Benzyl-4-nitrophenol against established phenolic antioxidants. By following the detailed protocols and utilizing the provided data presentation templates, researchers can generate objective and reproducible data to assess the compound's antioxidant potential and cytotoxic profile. The insights gained from this benchmarking process are essential for making informed decisions regarding the future research and development of 2-Benzyl-4-nitrophenol as a potential therapeutic agent.

References

  • Benchchem. (n.d.). Physicochemical Properties of Quercetin: A Technical Guide for Researchers.
  • ChemicalBook. (2026, March 14). Gallic acid | 149-91-7.
  • Staszowska-Karkut, M., & Materska, M. (2023).
  • Aljelehawy, A., et al. (2024).
  • Petrov, P., et al. (2018). Spectral and physico-chemical properties of gallic acid (GA) in different solvents. Journal of Photochemistry and Photobiology A: Chemistry, 356, 31-38.
  • Wikipedia. (n.d.). Gallic acid.
  • Aljelehawy, A., et al. (2022). Physicochemical properties, medicinal chemistry, toxicity, and absorption of quercetin and its interaction with spike glycoprotein of SARS-CoV-2: Molecular docking. Nano Micro Biosystems, 1(1), 32-39.
  • Nishino, T., et al. (2025). DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. Foods, 14(1), 123.
  • Benchchem. (n.d.). A Researcher's Guide to Cross-Validation of DPPH, ABTS, and FRAP Antioxidant Assays for Phenolic Compounds.
  • Benchchem. (n.d.). Application Notes and Protocols for Studying the Antioxidant Activity of Phenolic Compounds.
  • G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay.
  • ResearchGate. (n.d.). Physicochemical properties for quercetin.
  • B-B, K., et al. (2018). Quercetin and its analogues: optical and acido–basic properties. Photochemical & Photobiological Sciences, 17(10), 1383-1393.
  • National Center for Biotechnology Information. (n.d.). Trolox. PubChem.
  • NextSDS. (n.d.). 2-benzyl-4-nitrophenol — Chemical Substance Information.
  • Nenadis, N., et al. (2004). Estimation of Scavenging Activity of Phenolic Compounds Using the ABTS•+ Assay. Journal of Agricultural and Food Chemistry, 52(15), 4669-4674.
  • Heinonen, M., et al. (2000). Assessing Antioxidant and Prooxidant Activities of Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(8), 3584-3590.
  • Assay Genie. (n.d.). Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric).
  • Santa Cruz Biotechnology. (n.d.). GALLIC ACID, Acido Gálico.
  • Heinonen, M., et al. (2000). Assessing Antioxidant and Prooxidant Activities of Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(8), 3584-3590.
  • Kaloni. (n.d.). ABTS Assay Kit.
  • Sasikumar, K., et al. (2012). Antioxidant Activity, ABTS, DPPH, FRAP, Medicinal Plants, Phenolic Content, Proximate Composition. Indian Journal of Pharmaceutical Sciences, 74(3), 208-214.
  • Mohammed, S. A., et al. (2024). Assessment of phenolic composition and antioxidant activity of feijoa (Acca sellowiana) leaves. Acta Scientiarum Polonorum, Hortorum Cultus, 23(5), 101-110.
  • ResearchGate. (n.d.). Antioxidant capacity of standard phenolic compounds determined using DPPH and FRAP assays.
  • Galano, A., & Alvarez-Idaboy, J. R. (2013). A physicochemical examination of the free radical scavenging activity of Trolox: Mechanism, kinetics and influence of the environment. Physical Chemistry Chemical Physics, 15(13), 4642-4650.
  • Encyclopedia.pub. (2023, September 8). DPPH Radical Scavenging Assay.
  • Al-Oqail, M. M., et al. (2023). in vitro antioxidant and cytotoxic activity of selected medicinal plants against cancer cell lines. International Journal of Biology, Pharmacy and Allied Sciences, 12(6), 2686-2703.
  • Galano, A., & Alvarez-Idaboy, J. R. (2013). A physicochemical examination of the free radical scavenging activity of Trolox: mechanism, kinetics and influence of the environment. Physical Chemistry Chemical Physics, 15(13), 4642-4650.
  • Semantic Scholar. (n.d.). A physicochemical examination of the free radical scavenging activity of Trolox: mechanism, kinetics and influence of the environment.
  • Prior, R. L., et al. (2005). Standardized Methods for the Determination of Antioxidant Capacity and Phenolics in Foods and Dietary Supplements. Journal of Agricultural and Food Chemistry, 53(10), 4290-4302.
  • Nishino, T., et al. (2024). DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. Molecules, 29(5), 1081.
  • Cayman Chemical. (2022, September 29). Trolox - PRODUCT INFORMATION.
  • Biskup, I., et al. (2013). Antioxidant activity of selected phenols estimated by ABTS and FRAP methods. Postepy Higieny i Medycyny Doswiadczalnej, 67, 958-963.
  • Lachman, J., et al. (2003). Comparison of the phenolic content and total antioxidant activity in wines as determined by spectrophotometric methods. Czech Journal of Food Sciences, 21(3), 96-104.
  • Sigma-Aldrich. (n.d.). Phenolic Compounds Assay Kit (MAK365) - Technical Bulletin.
  • ResearchGate. (n.d.). MTT and LDH cytotoxicity assays in, (A and B) THP-1-derived macrophages....
  • Apak, R., et al. (2016). Evaluation of Spectrophotometric Methods for Assessing Antioxidant Potential in Plant Food Samples—A Critical Approach. Foods, 5(2), 23.
  • Cell Biolabs, Inc. (n.d.). CytoSelect™ LDH Cytotoxicity Assay Kit.
  • Tang, G. Y., et al. (2020). Screening and Characterization of Phenolic Compounds and Their Antioxidant Capacity in Different Fruit Peels. Foods, 9(9), 1195.
  • ResearchGate. (n.d.). Antioxidant activity of phenolic compounds in 32 selected herbs.
  • Sompong, R., et al. (2011). The Total Antioxidant Capacity and the Total Phenolic Content of Rice Using Water as a Solvent.
  • Desmiaty, Y., et al. (2018). SPECTROPHOTOMETRIC METHOD FOR ANTIOXIDANT ACTIVITY TEST AND TOTAL PHENOLIC DETERMINATION OF RED DRAGON FRUIT LEAVES AND WHITE DRAGON FRUIT LEAVES. Rasayan Journal of Chemistry, 11(2), 606-612.
  • Sigma-Aldrich. (n.d.). Cytotoxicity Detection Kit (LDH).
  • ResearchGate. (n.d.). Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features.
  • Vitis. (1999). I. Comparison of different testing methods for antioxidant activity.
  • Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171-177.
  • PubChemLite. (n.d.). 2-benzyl-4-nitrophenol (C13H11NO3).
  • NextSDS. (n.d.). 2-Nitro-4-benzylphenol — Chemical Substance Information.
  • National Center for Biotechnology Information. (n.d.). Benzyl (4-nitrophenyl)carbamate. PubChem.

Sources

Safety & Regulatory Compliance

Safety

2-Benzyl-4-nitrophenol proper disposal procedures

An essential component of responsible drug development and chemical research is the rigorous management of hazardous laboratory waste. 2-Benzyl-4-nitrophenol is a specialized nitrophenolic compound utilized in various sy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An essential component of responsible drug development and chemical research is the rigorous management of hazardous laboratory waste. 2-Benzyl-4-nitrophenol is a specialized nitrophenolic compound utilized in various synthetic and analytical applications. Due to the inherent toxicity and environmental persistence of nitrophenol derivatives, their disposal must strictly adhere to federal environmental regulations, specifically the Resource Conservation and Recovery Act (RCRA).

This guide provides a comprehensive, step-by-step operational protocol for the safe handling, segregation, and disposal of 2-Benzyl-4-nitrophenol in a professional laboratory setting.

Chemical Profiling & Hazard Assessment

Before initiating any disposal protocol, it is critical to understand the physicochemical properties and regulatory classification of the waste material. Nitrophenols are recognized environmental hazards and have been identified in numerous hazardous waste sites proposed for the EPA National Priorities List[1].

Table 1: 2-Benzyl-4-nitrophenol Waste Characterization

ParameterSpecificationCausality / Impact on Disposal
Chemical Name 2-Benzyl-4-nitrophenolDetermines specific SDS tracking and waste profiling[2].
CAS Registry Number 753009-59-5Required for Environmental Health and Safety (EHS) waste manifests[2].
Chemical Class Nitrophenol derivativeNitrophenols are toxic to aquatic life and require high-temperature commercial incineration[1].
RCRA Classification Characteristic/Toxic WasteMust be evaluated under 40 CFR 262.11 to determine if the waste stream exhibits toxicity characteristics[3].
Incompatibilities Strong oxidizing agents, strong basesMixing with incompatible chemicals can lead to unstable reactions in the waste container[4].

Operational Logic: The Causality of Waste Segregation

A fundamental principle of RCRA compliance is that no material may be chemically treated simply to facilitate waste disposal [4]. Laboratory personnel must not attempt to neutralize, oxidize, or otherwise alter 2-Benzyl-4-nitrophenol waste to bypass hazardous waste regulations.

Furthermore, aqueous and non-aqueous waste mixtures must be collected separately unless the nature of the experimental process makes it impossible[4]. The causality behind this is logistical and financial: commercial waste disposers typically incinerate halogenated and non-halogenated organic wastes under vastly different thermal conditions[4]. Mixing them not only violates segregation guidelines but forces the entire mixture to be treated under the most stringent, expensive, and energy-intensive hazardous waste protocols[4].

Step-by-Step Disposal Protocol

The following methodology outlines the self-validating system for disposing of 2-Benzyl-4-nitrophenol, ensuring compliance from the point of generation to final EHS transfer.

Step 1: Personal Protective Equipment (PPE) & Environmental Controls

  • Action: Don standard chemical-resistant PPE, including nitrile gloves (double-gloving recommended for concentrated solutions), a chemically resistant lab coat, and safety goggles.

  • Causality: Nitrophenols can be absorbed through the skin and cause systemic toxicity. All transfers of the pure solid or concentrated solutions must be conducted within a certified chemical fume hood to prevent inhalation of particulates or solvent vapors.

Step 2: Waste Segregation and Collection

  • Action: Identify the state of the 2-Benzyl-4-nitrophenol waste (e.g., pure solid, dissolved in a specific organic solvent, or aqueous mixture).

  • Action: Select a chemically compatible waste container. High-Density Polyethylene (HDPE) or glass carboys are standard for organic phenolic waste.

  • Causality: If the compound is dissolved in a non-halogenated solvent (e.g., hexane, ethyl acetate), it must be placed in a designated "Non-Halogenated Organic Waste" container. If dissolved in dichloromethane or chloroform, it must go into "Halogenated Organic Waste"[4].

Step 3: Labeling and Satellite Accumulation

  • Action: Immediately attach a compliant "Hazardous Waste" tag to the container the moment the first drop of waste is added.

  • Action: Explicitly write "2-Benzyl-4-nitrophenol" and the specific solvent(s) on the label. Do not use abbreviations or chemical structures.

  • Causality: Under 40 CFR Part 261.5 and 262.11, generators must accurately determine and declare if their waste is hazardous[3]. Unlabeled containers ("orphaned chemicals") represent a severe compliance violation and a safety risk during EHS audits[4].

Step 4: Storage and EHS Transfer

  • Action: Store the active waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation. The container must remain tightly closed at all times except when actively adding waste.

  • Action: Once the container is full, or reaches the facility's time limit (often 90 to 180 days depending on generator status), submit a waste pickup request to your institutional EHS department.

  • Causality: Facilities generating less than 100 kg/month of hazardous waste are subject to specific RCRA accumulation limits and must dispose of waste at a facility authorized to accept it[3]. EHS will coordinate the transfer to a permitted commercial incinerator.

Workflow Visualization

The following diagram illustrates the logical flow of regulatory compliance and physical handling required for nitrophenol waste streams.

G Generation Waste Generation (2-Benzyl-4-nitrophenol) Determination Hazard Determination (40 CFR 262.11) Generation->Determination Segregation Waste Segregation (Halogenated vs. Non-Halogenated) Determination->Segregation Profile Established NoTreatment Strict Prohibition: No Chemical Treatment for Disposal Segregation->NoTreatment Containment Secondary Containment & RCRA Labeling Segregation->Containment EHS_Transfer EHS Department Transfer (Manifest Generation) Containment->EHS_Transfer SAA Limit Reached Incineration Commercial Incineration (Permitted RCRA Facility) EHS_Transfer->Incineration Final Disposition

Workflow for the compliant segregation and disposal of nitrophenol laboratory waste.

References

  • American Elements. (2022, January 15). SAFETY DATA SHEET · 2-benzyl-4-nitrophenol (753009-59-5). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (1993, September). Summary Of Procedures For Handling USEPA-Cincinnati Wastes (RCRA Waste Disposal Manual). EPA/600/R-93/001. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (1989, June 5). Management of Test Samples as Hazardous Waste (RO 13291). Office of Solid Waste. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2019). Toxicological Profile for Nitrophenols. Centers for Disease Control and Prevention (CDC). Retrieved from[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.